molecular formula C8H7NO5 B1596975 4-(Hydroxymethyl)-3-nitrobenzoic acid CAS No. 82379-38-2

4-(Hydroxymethyl)-3-nitrobenzoic acid

Cat. No.: B1596975
CAS No.: 82379-38-2
M. Wt: 197.14 g/mol
InChI Key: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOYLJCVVIDGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363554
Record name 4-Hydroxymethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82379-38-2
Record name 4-Hydroxymethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2) is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in organic synthesis, materials science, and pharmaceutical development.[1] Its unique trifunctional structure—comprising a carboxylic acid, a hydroxymethyl group, and a nitro group—makes it a highly versatile building block for constructing complex molecular architectures.[1][2] The electronic interplay between the electron-donating hydroxymethyl group and the strongly electron-withdrawing nitro and carboxyl groups imparts a distinct reactivity profile, enabling selective transformations at each functional site. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

The fundamental properties of a compound dictate its handling, storage, and application. This compound is typically supplied as a light yellow to yellow solid and should be stored in a dry, sealed container at room temperature to ensure its stability.[1]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 82379-38-2[3]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.15 g/mol [3]
Appearance Light yellow to yellow solid[1]
Boiling Point 412.9 ± 40.0 °C (Predicted)[1]
Density 1.544 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.46 ± 0.10 (Predicted)[1]
Purity (Typical) ≥97%
Storage Sealed in dry, room temperature[1]
Safety and Handling

As a laboratory chemical, proper handling is paramount. This compound is classified as harmful if swallowed.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, gloves, and a lab coat, is essential. Key precautionary statements include P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Structural and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. The structure of this compound lends itself to unambiguous identification through standard spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons will appear as multiplets or doublets in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and carboxyl groups. The benzylic protons of the hydroxymethyl group (–CH₂OH) would likely present as a singlet around 4.5-5.0 ppm. The alcohol and carboxylic acid protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will feature a signal for the carboxylic carbon (~165-170 ppm), signals for the aromatic carbons (120-150 ppm), and a signal for the hydroxymethyl carbon (~60-65 ppm). The positions of the aromatic carbons are heavily influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3200-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively).

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to its molecular weight (197.15 g/mol ) would be expected in the mass spectrum, along with characteristic fragmentation patterns such as the loss of H₂O, OH, and NO₂.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to building more complex molecules, a cornerstone of modern drug discovery and materials science.[1][2] The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[4]

Figure 2: Reactivity map illustrating key transformations.

  • Reactions at the Carboxylic Acid Group: The benzoic acid moiety is a versatile handle for forming esters and amides.[1][2]

    • Esterification: This is readily achieved under standard conditions, such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) or by conversion to an acyl chloride with thionyl chloride (SOCl₂) followed by reaction with an alcohol.[5] This is often the first step to protect the acid functionality or to modulate the compound's solubility and electronic properties.

    • Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides, a critical linkage in many biologically active molecules.

  • Reactions at the Hydroxymethyl Group: The primary alcohol can be selectively targeted.

    • Oxidation: Selective oxidation to an aldehyde (4-formyl-3-nitrobenzoic acid) can be accomplished using mild reagents like manganese dioxide (MnO₂) or PCC. Stronger oxidation would yield the dicarboxylic acid.

    • Etherification: The hydroxyl group can be converted into an ether, for example, via the Williamson ether synthesis.

    • Nucleophilic Substitution: Conversion to a halide (e.g., with SOCl₂ or PBr₃) transforms the hydroxymethyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

  • Reactions at the Nitro Group: The nitro group is arguably its most powerful synthetic handle.

    • Reduction to an Amine: The transformation of the nitro group to an amino group is one of the most valuable reactions for this compound.[2] This is reliably achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or by using reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6][7] The resulting 3-amino-4-(hydroxymethyl)benzoic acid is a key intermediate for dyes, polymers, and pharmaceuticals.[6]

Experimental Protocols

The following protocols are illustrative examples of common transformations involving this scaffold. Researchers should always perform a thorough risk assessment before undertaking any new procedure.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)-3-nitrobenzoate

This protocol demonstrates the protection of the carboxylic acid via esterification, a common first step in a multi-step synthesis.

  • Suspend this compound (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise while stirring. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. Adding it slowly at 0°C controls the exothermic reaction.

  • Remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[8]

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol showcases the conversion to the versatile aniline derivative.

  • In a flask suitable for hydrogenation, dissolve the nitro-compound (e.g., methyl 4-(hydroxymethyl)-3-nitrobenzoate) (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge thoroughly with nitrogen or argon gas.

  • Introduce hydrogen gas (via a balloon or a pressurized hydrogenation apparatus) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound.[6]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from its trifunctional nature, which allows for selective and sequential chemical modifications. A thorough understanding of the reactivity of each functional group—the carboxylic acid's capacity for coupling, the hydroxymethyl's potential for oxidation or substitution, and the nitro group's facile reduction to a key amine—empowers chemists to strategically design and execute complex synthetic routes. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the pursuit of novel materials and therapeutics.

References

  • PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. National Center for Biotechnology Information. [Link]

  • PharmaGHS. The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. [Link]

  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • SpectraBase. 4-Hydroxy-3-nitrobenzoic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • PubChem. 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Acros Organics. Safety Data Sheet for 3-Methyl-4-nitrobenzoic acid. [Link]

  • CDC Stacks. Supporting Information for Synthesis of Novel Ortho-Nitrobenzyl-Based Photocleavable Linkers. [Link]

  • Google Patents.
  • European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Google Patents.
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  • PrepChem.com. B--Preparation of 4-hydroxy-3-nitrobenzoic acid. [Link]

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An In-Depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS: 82379-38-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-(Hydroxymethyl)-3-nitrobenzoic acid. It moves beyond basic data to provide insights into its chemical behavior, synthetic strategies, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 82379-38-2, is a trifunctional aromatic compound featuring a carboxylic acid, a hydroxymethyl group, and a nitro group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.[1] The compound typically presents as a light yellow to yellow solid and is stable under recommended storage conditions.[1]

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, providing a critical baseline for its use in experimental design.

PropertyValueSource(s)
CAS Number 82379-38-2[1][2][3]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.14 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Purity ≥97% (Typical)[2]
Boiling Point 412.9 ± 40.0 °C (Predicted)[1][2]
Density 1.544 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.46 ± 0.10 (Predicted)[1]
Storage Sealed in a dry environment at room temperature.[1]
Structural Representation

The structural arrangement of the functional groups is key to its reactivity.

Caption: Chemical structure of this compound.

Chemical Reactivity and Synthetic Rationale

The utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these allows for its strategic deployment in complex synthetic pathways.

  • Carboxylic Acid Group (-COOH): This is the most acidic site and readily undergoes reactions typical of carboxylic acids, such as esterification (with alcohols) and amide bond formation (with amines), making it a cornerstone for building larger molecular frameworks.[1]

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is a versatile nucleophile. It can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate) for substitution reactions, or used in ether synthesis.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its most significant role in synthesis is often as a precursor to an amino group (-NH₂) via reduction (e.g., using SnCl₂, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.

The interplay of these groups allows for sequential and regioselective modifications, a highly desirable trait for a synthetic building block.

Caption: Reactivity map of the key functional groups.

Proposed Synthesis Protocol

While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A logical and common approach involves the regioselective nitration of a suitable precursor, 4-(hydroxymethyl)benzoic acid.

Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent. The reaction temperature must be carefully controlled (typically kept low, e.g., 0-10 °C) to prevent over-nitration and the formation of unwanted side products. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

G start Starting Material: 4-(hydroxymethyl)benzoic acid step1 Step 1: Nitration (HNO₃ / H₂SO₄, 0-10°C) start->step1 step2 Step 2: Reaction Quench (Ice-water) step1->step2 step3 Step 3: Isolation (Filtration) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 product Final Product: This compound step4->product

Caption: A logical workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is a representative, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, slowly add 4-(hydroxymethyl)benzoic acid (1 equivalent) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice-salt bath to maintain an internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents), keeping the mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Critically, ensure the internal reaction temperature does not exceed 10 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. This step ensures the reaction has gone to completion before proceeding.

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification and Validation: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture). The purity of the final product should be validated by measuring its melting point and comparing it to the literature value, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Applications in Research and Drug Development

The primary role of this compound is as a versatile building block for the synthesis of more complex target molecules.[1]

  • Pharmaceutical Synthesis: Its structure is a valuable scaffold in medicinal chemistry. The three distinct functional handles allow for the systematic attachment of different pharmacophores. The nitro group, once reduced to an amine, is a key functional group in many drug classes, including anti-inflammatories and antibacterials. While direct biological activity of the title compound is not widely reported, the related molecule 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration, highlighting the potential of this chemical class in oncology research.[4]

  • Materials Science: The dicarboxylic nature (after potential oxidation of the hydroxymethyl group) or the ability to form amides and esters makes it a candidate monomer for the synthesis of specialty polymers and polyamides with tailored properties.[1]

  • Fine Chemicals: It serves as an intermediate in the production of dyes, agrochemicals, and other fine chemicals where a substituted aminobenzoic acid derivative is required.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[5]

Hazard Identification
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[2][5][6]
Skin IrritationH315Causes skin irritation.[2][5]
Eye IrritationH319Causes serious eye irritation.[2][5]
Respiratory IrritationH335May cause respiratory irritation.[2][5]
Pictogram GHS07Exclamation Mark[2][6]
Signal Word Warning[2][5][6]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side-shields.[5]

    • Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[5]

    • Skin and Body Protection: Wear a lab coat. Avoid breathing dust by using appropriate respiratory protection if ventilation is inadequate.[5]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure and predictable, multifunctional reactivity provide chemists and drug developers with a reliable starting point for constructing complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage its full potential in advancing materials science and pharmaceutical discovery.

References

  • The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Pharmaffiliates. [Link]

  • Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. PubChem. [Link]

  • Preparation of 3-hydroxy-4-nitrobenzoic acid. PrepChem.com. [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. PubChem. [Link]

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • 3-Hydroxy-4-nitrobenzoic acid. LookChem. [Link]

  • Supporting Information for Discovery of Novel Benzimidazole Derivatives. CDC Stacks. [Link]

  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

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4-(Hydroxymethyl)-3-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in various fields of organic synthesis.[1] Its unique molecular architecture, featuring a benzoic acid core functionalized with a hydroxymethyl group and a nitro group, imparts a distinct reactivity profile. This guide offers a comprehensive exploration of its molecular structure, elucidated through modern spectroscopic techniques, and discusses its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its fundamental properties. This compound is registered under CAS Number 82379-38-2.[2] The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a nitro group, and at position 4 with a hydroxymethyl group.

Molecular Structure

The arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity. The nitro group acts as a strong electron-withdrawing group, influencing the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical properties of the compound are critical for its handling, storage, and application in various reaction conditions. It typically appears as a light yellow to yellow solid.[1]

PropertyValueSource(s)
CAS Number 82379-38-2[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Boiling Point 412.9±40.0 °C (Predicted)[1]
Density 1.544±0.06 g/cm³ (Predicted)[1]
pKa 3.46±0.10 (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Spectroscopic Elucidation of Molecular Structure

The definitive confirmation of the this compound structure relies on the integration of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic, hydroxymethyl, and carboxylic acid protons.

    • Aromatic Protons: Three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton adjacent to the carboxylic acid will be the most downfield, followed by the proton between the nitro and hydroxymethyl groups, and finally the proton adjacent to the hydroxymethyl group. Their splitting patterns (doublets and doublet of doublets) will be key to confirming their relative positions.

    • Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would be expected around δ 4.5-5.0 ppm for the methylene (-CH₂-) protons. The hydroxyl (-OH) proton signal is often broad and its position is solvent-dependent.

    • Carboxylic Acid Proton (COOH): A very broad singlet will appear far downfield (δ 10-13 ppm), characteristic of a carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule.

    • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm.

    • Aromatic Carbons: The six aromatic carbons will have signals in the δ 120-150 ppm range. The carbons directly attached to the electron-withdrawing nitro and carboxyl groups will be shifted further downfield, while the carbon attached to the hydroxymethyl group will be less affected.

    • Hydroxymethyl Carbon: The carbon of the -CH₂OH group will appear in the δ 60-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)The broadness is due to hydrogen bonding.
O-H Stretch (Alcohol) 3200-3600A broad peak corresponding to the hydroxymethyl group.
C=O Stretch (Carboxylic Acid) 1680-1720Strong, sharp peak characteristic of a carbonyl group.
C=C Stretch (Aromatic) 1450-1600Multiple sharp peaks indicating the benzene ring.
N-O Stretch (Nitro Group) 1500-1550 (asymmetric) & 1300-1350 (symmetric)Two strong absorptions confirming the nitro group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural clues. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z 197.0324, corresponding to the molecular formula C₈H₇NO₅. Common fragmentation patterns would include the loss of water (-18), the hydroxyl group (-17), the nitro group (-46), and the carboxyl group (-45).

Synthesis and Chemical Reactivity

The utility of this compound in research and development stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthesis Pathway

While multiple synthetic routes exist, a common conceptual pathway involves the functionalization of a simpler benzoic acid derivative. For instance, the nitration of 4-(hydroxymethyl)benzoic acid can yield the target compound. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and prevent over-nitration or oxidation of the hydroxymethyl group.

SynthesisWorkflow start 4-(Hydroxymethyl)benzoic Acid reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagent Nitration product This compound reagent->product

Caption: Conceptual workflow for the synthesis of the title compound.

Reactivity Profile

The molecule's reactivity is a composite of its three functional groups:

  • Carboxylic Acid: This group can undergo standard reactions like esterification and amide bond formation, making it a valuable precursor for creating larger, more complex molecules.[1]

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in nucleophilic addition reactions.[1]

  • Nitro Group: The nitro group is a strong deactivator for electrophilic aromatic substitution. However, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone reaction, as the resulting 3-amino-4-(hydroxymethyl)benzoic acid is a key building block for synthesizing dyes, pharmaceuticals, and polymers.

Applications in Research and Drug Development

The dual functionality and defined stereochemistry of this compound make it an important intermediate in several high-value applications:

  • Pharmaceutical Synthesis: It serves as a building block for complex molecular architectures that may possess specific biological activities.[3] The ability to selectively modify each of the three functional groups allows for the systematic construction of drug candidates.

  • Materials Science: It is used as a precursor in the manufacture of specialty polymers and other advanced materials.[1] The aromatic core and reactive handles are ideal for creating rigid, functionalized polymer backbones.

  • Fine Chemicals: Its utility extends to the synthesis of dyes and pigments, where the nitro and potential amino groups can act as chromophores or auxochromes.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed and requires careful handling to avoid exposure.

GHS Hazard Information
HazardCodeDescriptionPictogram
Acute Toxicity (Oral) H302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319Causes serious eye irritationGHS07 (Exclamation Mark)

Sources:

Recommended Handling Protocols
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4][5]

  • First Aid:

    • If Swallowed: Immediately make the victim drink water (two glasses at most) and consult a physician.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

Conclusion

This compound is a multifaceted chemical intermediate whose value is deeply rooted in its molecular structure. The strategic placement of a carboxylic acid, a hydroxymethyl group, and a nitro group on a benzene ring creates a platform for a wide array of chemical transformations. A thorough understanding of its structure, confirmed by spectroscopic analysis, is the foundation upon which its applications in pharmaceuticals, materials science, and fine chemical synthesis are built. Adherence to strict safety protocols ensures its potential can be harnessed effectively and safely in a research and development setting.

References

  • Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. PubChem. [Link]

  • The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Pharmaffiliates. [Link]

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An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthesis pathway for 4-(hydroxymethyl)-3-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. Eschewing a rigid, templated format, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. As Senior Application Scientists, our goal is to not only present a method but to elucidate the underlying chemical principles and rationale that govern each step, thereby creating a self-validating protocol. This guide delves into a multi-step synthesis commencing with the nitration of p-toluic acid, followed by benzylic bromination, and culminating in the hydrolysis to the target molecule. Each stage is meticulously detailed with step-by-step protocols, supported by mechanistic insights and comprehensive references to authoritative sources.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound of significant interest in the realms of pharmaceutical development and advanced materials. The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a nitro group—on a single benzene ring offers a versatile scaffold for the synthesis of complex molecules. The carboxylic acid provides a handle for amide bond formation or esterification, the hydroxymethyl group can be further oxidized or used in ether linkages, and the nitro group can be reduced to an amine, opening up a plethora of subsequent chemical transformations. This unique combination of reactive sites makes it a crucial intermediate in the synthesis of various bioactive compounds and functional polymers.

This guide will focus on a logical and efficient three-step synthesis pathway, beginning from the readily available starting material, 4-methylbenzoic acid (p-toluic acid).

The Strategic Synthesis Pathway

The chosen synthetic route is designed for efficiency, high yield, and scalability. It leverages well-established and understood chemical transformations, ensuring reproducibility. The overall pathway can be visualized as follows:

Synthesis_Pathway p_toluic_acid p-Toluic Acid (4-Methylbenzoic Acid) step1 Nitration p_toluic_acid->step1 intermediate1 4-Methyl-3-nitrobenzoic Acid step1->intermediate1 step2 Benzylic Bromination intermediate1->step2 intermediate2 4-(Bromomethyl)-3-nitrobenzoic Acid step2->intermediate2 step3 Hydrolysis intermediate2->step3 final_product 4-(Hydroxymethyl)-3-nitrobenzoic Acid step3->final_product

Caption: Overall three-step synthesis pathway for this compound.

Step-by-Step Synthesis Protocols

Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution of p-toluic acid. The directing effects of the methyl group (ortho, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) synergistically favor the nitration at the position ortho to the methyl group and meta to the carboxylic acid, yielding the desired 3-nitro isomer as the major product.[1]

Rationale for Experimental Choices:

  • Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]

  • Low-Temperature Control: The reaction is conducted at a low temperature (0-10 °C) to minimize the formation of dinitrated byproducts and prevent oxidative side reactions.[3]

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, cautiously add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of p-toluic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.[1]

  • Nitration Reaction: While vigorously stirring the p-toluic acid solution, slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another hour.[1]

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.[1]

  • Filtration and Washing: Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper.[1]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[2]

Data Presentation:

Propertyp-Toluic Acid4-Methyl-3-nitrobenzoic Acid
IUPAC Name 4-Methylbenzoic acid4-Methyl-3-nitrobenzoic acid
Synonyms p-Toluic acid, Crithminic acid3-Nitro-p-toluic acid
CAS Number 99-94-596-98-0
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol [1]181.15 g/mol [4][5]
Appearance White crystalline solid[1]Yellow crystalline powder[4][5]
Melting Point 180-182 °C187-190 °C
Solubility Sparingly soluble in water, soluble in ethanolInsoluble in water, soluble in ethanol[4][6]
Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

This step involves the free-radical bromination of the benzylic methyl group of 4-methyl-3-nitrobenzoic acid to yield 4-(bromomethyl)-3-nitrobenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[7][8]

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a highly selective reagent for benzylic and allylic bromination.[9]

  • Radical Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is often used to initiate the reaction. Light can also serve as an initiator.

  • Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used to prevent the ionic reaction of bromine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.055 mol) of 4-methyl-3-nitrobenzoic acid in 100 mL of a suitable solvent like carbon tetrachloride.

  • Addition of Reagents: Add 10.8 g (0.061 mol) of N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., 0.1 g of benzoyl peroxide).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-3-nitrobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Data Presentation:

Property4-(Bromomethyl)-3-nitrobenzoic Acid
IUPAC Name 4-(Bromomethyl)-3-nitrobenzoic acid
Synonyms BNBA, 4-Carboxy-2-nitrobenzyl bromide
CAS Number 55715-03-2
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol [10][11]
Appearance Beige to yellow crystalline powder[12]
Melting Point 127-130 °C
Solubility Soluble in DMF and dichloromethane, insoluble in water[11]
Step 3: Hydrolysis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The final step is the nucleophilic substitution of the bromide in 4-(bromomethyl)-3-nitrobenzoic acid with a hydroxyl group to yield the target molecule, this compound. This hydrolysis can be achieved under aqueous conditions, often facilitated by a base.

Rationale for Experimental Choices:

  • Aqueous Hydrolysis: Water acts as the nucleophile to displace the bromide ion. The reaction can be slow but is effective.

  • Base Catalysis: The addition of a mild base, such as sodium carbonate or sodium bicarbonate, can accelerate the reaction by neutralizing the HBr formed, thus driving the equilibrium towards the product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 10.0 g (0.038 mol) of 4-(bromomethyl)-3-nitrobenzoic acid in a mixture of 100 mL of water and 50 mL of a suitable organic co-solvent like tetrahydrofuran (THF) to aid solubility.

  • Addition of Base: Add a slight molar excess of a mild base, such as sodium carbonate (approx. 4.5 g, 0.042 mol).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Isolation: The product, being less soluble in acidic water, will precipitate. Collect the solid by vacuum filtration.

  • Purification: The crude this compound can be purified by recrystallization from water or an ethanol/water mixture.

Data Presentation:

PropertyThis compound
IUPAC Name This compound
CAS Number 82379-38-2
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol [13][14][15]
Appearance Light yellow to yellow solid[14]
Storage Sealed in dry, room temperature[13][14]

Alternative Synthesis Considerations

While the presented three-step pathway is robust, other synthetic strategies could be considered. One notable alternative is the direct oxidation of the methyl group of 4-methyl-3-nitrobenzoic acid to the corresponding alcohol. This would shorten the synthesis by one step. However, achieving selective oxidation to the alcohol without over-oxidation to the aldehyde or carboxylic acid can be challenging and often requires specialized and milder oxidizing agents.

Conclusion

This in-depth technical guide has detailed a reliable and well-rationalized three-step synthesis of this compound from p-toluic acid. By providing not just the "how" but also the "why" behind each experimental choice, this document aims to empower researchers, scientists, and drug development professionals with a thorough understanding of the synthetic process. The provided protocols, supported by data and authoritative references, offer a solid foundation for the successful preparation of this versatile chemical intermediate.

References

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4-(Hydroxymethyl)-3-nitrobenzoic acid spectroscopic data (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Hydroxymethyl)-3-nitrobenzoic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating this structure, confirming identity, and assessing purity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. This compound possesses a unique arrangement of functional groups on a benzene ring, each contributing distinct and predictable signatures to its NMR and IR spectra.

  • Aromatic Ring: A 1,2,4-trisubstituted benzene core.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.

  • Nitro Group (-NO₂): A potent electron-withdrawing group, which will significantly deshield adjacent protons and carbons.

  • Hydroxymethyl Group (-CH₂OH): A benzylic alcohol moiety, which is less electronically demanding than the other substituents.

The interplay of these groups—specifically the strong electron-withdrawing nature of the nitro and carboxyl groups—dictates the chemical shifts and absorption frequencies observed in the following analyses.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is best understood by dissecting it into its constituent parts.

Causality of Experimental Choices

The choice of a deuterated solvent is critical as it must dissolve the analyte without contributing interfering signals in the ¹H spectrum.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which effectively solubilizes the polar carboxylic acid and hydroxymethyl groups. Furthermore, acidic protons (from -COOH and -OH) are readily observable in DMSO-d₆, whereas they might undergo rapid exchange and be broadened or absent in other solvents like D₂O.[3][4]

Expected ¹H NMR Spectral Data

The electron-withdrawing nitro and carboxyl groups will shift the aromatic protons significantly downfield.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~8.4 - 8.6d (doublet)1HOrtho to the strongly deshielding -NO₂ group.
H-5~8.1 - 8.3dd (doublet of doublets)1HOrtho to the -COOH group and meta to the -NO₂ group.
H-6~7.8 - 8.0d (doublet)1HOrtho to the hydroxymethyl group, experiencing the least deshielding.
-CH₂OH~4.7 - 4.9s (singlet)2HBenzylic protons adjacent to the aromatic ring.
-CH₂OH ~5.5 - 6.0t (triplet, broad)1HAlcoholic proton, may show coupling to CH₂ in dry DMSO.
-COO H> 13.0s (singlet, broad)1HHighly deshielded acidic proton.

Note: Chemical shifts are predicted based on established substituent effects in substituted benzoic acids and are relative to TMS (δ 0.0 ppm). Actual values may vary based on solvent and concentration.[5][6][7]

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to produce a high-quality spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[1][8]

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter. This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[8]

    • Cap the NMR tube securely and label it clearly.[9]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

G Workflow for ¹H NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg Sample B Dissolve in ~0.7 mL DMSO-d6 A->B C Filter into NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I G Workflow for ATR-IR Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure with Press Arm C->D E Collect Sample Spectrum D->E F Background Subtraction (Auto) E->F G Analyze Final Spectrum F->G

Caption: A streamlined workflow for solid sample analysis using ATR-IR.

Data Synthesis and Structural Confirmation

The true power of spectroscopy lies in the synergistic interpretation of multiple techniques. The data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a complete and self-validating picture of the this compound structure.

G Spectroscopic Data & Functional Group Correlation COOH -COOH HNMR ¹H NMR COOH->HNMR δ > 13 ppm (1H) CNMR ¹³C NMR COOH->CNMR δ ~167 ppm IR IR COOH->IR 2500-3300 cm⁻¹ (broad) ~1700 cm⁻¹ (strong) NO2 -NO2 NO2->HNMR Deshielding of ortho-H NO2->CNMR Deshielding of C-NO2 NO2->IR ~1520 & ~1350 cm⁻¹ (strong) CH2OH -CH2OH CH2OH->HNMR δ ~4.8 ppm (2H) δ ~5.7 ppm (1H) CH2OH->CNMR δ ~62 ppm CH2OH->IR ~3400 cm⁻¹ (broad) ~1250 cm⁻¹ (C-O) Aryl Aromatic Ring Aryl->HNMR δ 7.8-8.6 ppm Aryl->CNMR δ 122-152 ppm Aryl->IR ~1450-1600 cm⁻¹

Caption: Correlation of functional groups with their key spectroscopic signals.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

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  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

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  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

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4-(Hydroxymethyl)-3-nitrobenzoic acid reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 82379-38-2) is a multifunctional aromatic compound of significant interest in medicinal chemistry, polymer science, and fine chemical synthesis.[1][2] Its unique trifunctional architecture—comprising a carboxylic acid, a primary alcohol (hydroxymethyl), and an electron-withdrawing nitro group—provides a versatile platform for complex molecular construction. This guide offers a detailed exploration of the core reaction mechanisms associated with this molecule, grounded in established chemical principles. We will dissect the reactivity of each functional group, explain the causality behind common experimental protocols, and provide actionable methodologies for its synthetic manipulation.

Molecular Profile and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its behavior in a reaction environment. The molecule's structure dictates the reactivity and accessibility of its functional groups.

PropertyValueSource
CAS Number 82379-38-2[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
pKa (Predicted) 3.46 ± 0.10[1]
Storage Sealed in dry, room temperature[1]

The strong electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the electron density of the aromatic ring and the acidity of the proton-donating groups. The predicted pKa of ~3.46 indicates a moderately strong carboxylic acid, a property that is central to its participation in condensation reactions.[1]

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the distinct and selectively addressable reactivity of its three functional groups.

Reactions of the Carboxylic Acid Group

The carboxyl moiety is a primary site for nucleophilic acyl substitution, most commonly leading to the formation of esters and amides. These reactions are cornerstones for incorporating the molecule into larger structures like polymers or active pharmaceutical ingredients (APIs).[1][3]

The conversion of the carboxylic acid to an ester is typically achieved via Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[4]

Causality of Experimental Design:

  • Acid Catalyst (e.g., H₂SO₄): The catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.

  • Excess Alcohol: Esterification is a reversible process.[4] Using the alcohol as the solvent or in large excess shifts the reaction equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.

  • Removal of Water: Sequestering or removing the water byproduct as it forms also drives the equilibrium towards the ester product.

Mechanism: Fischer-Speier Esterification

Caption: Acid-catalyzed nucleophilic acyl substitution for ester formation.

Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.[5]

Causality of Experimental Design:

  • Coupling Reagents (e.g., DIC, EDC, HBTU): These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides).[6] This intermediate is readily attacked by the amine nucleophile.

  • Additives (e.g., HOBt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides. They trap the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization (in the case of chiral acids) and couples efficiently with the amine.[6]

  • Solvent Choice: Aprotic solvents like DMF or NMP are traditionally used to solubilize all components, though greener solvent systems are increasingly sought.[5]

Workflow: Amide Coupling using DIC/HOBt

Amide_Coupling_Workflow General Workflow for Amide Bond Formation start Start Materials: This compound Primary/Secondary Amine (R-NH₂) step1 Dissolve Acid in Aprotic Solvent (e.g., DMF, MeCN) start->step1 step2 Add Coupling Reagents: 1. HOBt (1.1 eq) 2. DIC (1.1 eq) step1->step2 step3 Activate Carboxylic Acid (Stir ~15-30 min at 0°C) Forms Activated Ester Intermediate step2->step3 Formation of O-acylisourea, then HOBt ester step4 Add Amine (1.0 eq) step3->step4 step5 Reaction Progression (Stir at RT for 2-24h) step4->step5 Nucleophilic Attack by Amine step6 Workup & Purification (Aqueous wash, extraction, chromatography) step5->step6 end_node Final Product: N-substituted Amide step6->end_node

Caption: A typical workflow for activating a carboxylic acid for amidation.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group through reduction. This transformation is one of the most critical reactions for this molecule, as the resulting 3-amino-4-(hydroxymethyl)benzoic acid is a valuable building block for pharmaceuticals and dyes.[3]

Causality of Experimental Design:

  • Reducing Agents: A variety of reagents can effect this transformation.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, producing water as the only byproduct. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound.

    • Metal/Acid (e.g., Sn/HCl, Fe/HCl): These are classic and robust methods. The metal acts as the electron donor (reductant), while the acid protonates the intermediates.[7][8] Fe/HCl is often preferred in industrial settings due to lower cost and environmental impact compared to tin.

Mechanism: General Pathway for Nitro Group Reduction

Nitro_Reduction Simplified Pathway of Nitro Group Reduction Nitro Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Reagents [H] (e.g., H₂/Pd-C, Sn/HCl) Reagents->Nitro Reagents->Nitroso Reagents->Hydroxylamine

Caption: Stepwise reduction of an aromatic nitro group to an amine.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo standard alcohol reactions, such as oxidation or etherification. However, its reactivity must be considered in the context of the other functional groups. For instance, strong oxidizing agents could also affect the aromatic ring or other substituents. Selective protection of this group may be necessary if harsher conditions are required for modifying the carboxylic acid.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate requirements.

Protocol 1: Fischer Esterification to Methyl 4-(hydroxymethyl)-3-nitrobenzoate
  • Rationale: This protocol utilizes a large excess of methanol to drive the reaction equilibrium towards the ester product, with sulfuric acid as the catalyst.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 50.7 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography.[1]

Protocol 2: Reduction to 3-Amino-4-(hydroxymethyl)benzoic Acid via Catalytic Hydrogenation
  • Rationale: This method provides a clean reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

  • Catalyst Preparation: In a suitable hydrogenation vessel (e.g., Parr shaker bottle), add 10% Palladium on Carbon (Pd/C) (0.5 g, ~5 wt%).

  • Substrate Addition: Add a solution of this compound (10.0 g, 50.7 mmol) dissolved in methanol or ethanol (150 mL).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours). Progress can be monitored by TLC or LC-MS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the amino acid product, which may be purified by recrystallization if necessary.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. A thorough understanding of the distinct reactivity of its carboxylic acid, nitro, and hydroxymethyl groups allows for its strategic incorporation into diverse and complex molecular targets. The ability to perform selective transformations, such as esterification of the acid, amide coupling via activation, and reduction of the nitro group, makes it an indispensable tool for professionals in drug discovery and materials science. The mechanistic principles and protocols outlined in this guide provide a solid foundation for the effective application of this versatile chemical intermediate.

References

4-(Hydroxymethyl)-3-nitrobenzoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-3-nitrobenzoic Acid for Drug Development Professionals

Introduction

This compound is a pivotal chemical intermediate in the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs). Its distinct molecular architecture, which incorporates a carboxylic acid, a hydroxymethyl group, and a nitro group on an aromatic framework, presents a versatile platform for medicinal chemists.[1] The trajectory of any API from discovery to a viable drug product is fundamentally dependent on a robust understanding of its physicochemical properties, with solubility and stability being of utmost importance. This guide, authored from the viewpoint of a Senior Application Scientist, delivers a detailed exploration of the theoretical underpinnings and practical methodologies for characterizing the solubility and stability of this compound.

The solubility profile of a compound is a critical determinant of its dissolution rate and subsequent bioavailability, thereby guiding formulation strategies across a spectrum of dosage forms, from oral tablets to parenteral injections. Concurrently, the stability of a compound dictates its shelf-life, informs required storage conditions, and reveals its propensity for impurity formation. A comprehensive grasp of a molecule's response to various environmental stressors, such as fluctuations in pH, temperature, and light, is not only a regulatory mandate but also a cornerstone for assuring the safety and efficacy of the final medicinal product.[2]

This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the solubility and stability of this compound. Recognizing that specific quantitative data for this compound are not widely published, this guide will leverage data from structurally analogous molecules to forecast its behavior and will provide detailed, field-tested experimental protocols to enable its empirical determination.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for the accurate interpretation of its solubility and stability characteristics.

PropertyValueSource
CAS Number 82379-38-2
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Light yellow to yellow solid[1]
Predicted pKa 3.46 ± 0.10[1]
Storage Sealed in dry, room temperature

Solubility Profile

The solubility of an API is a critical-to-quality attribute that directly impacts its bioavailability and the feasibility of various formulation approaches. The solubility characteristics of this compound are dictated by the collective contributions of its constituent functional groups.

Theoretical Considerations
  • Carboxylic Acid Group: The presence of the carboxylic acid moiety, with a predicted pKa of approximately 3.46, renders the compound's solubility highly dependent on pH. In aqueous media at a pH substantially below its pKa, the carboxylic acid will exist in its neutral, protonated form, exhibiting lower solubility. Conversely, as the pH of the medium rises above the pKa, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.

  • Hydroxymethyl and Nitro Groups: The hydroxymethyl group offers a site for hydrogen bonding, which can confer a modest increase in aqueous solubility. In contrast, the aromatic ring and the nitro group are hydrophobic in nature, promoting solubility in organic solvents.

  • Solvent Polarity: In line with the principle of "like dissolves like," this compound is anticipated to show preferential solubility in polar organic solvents over non-polar alternatives.

These predictions are substantiated by data from related compounds. For example, 3-nitrobenzoic acid has a reported water solubility of 3.576 g/L at 25°C, with markedly higher solubility in polar organic solvents such as methanol and ethanol.[3][4] In a similar vein, 4-hydroxy-3-nitro-benzoic acid is more soluble in organic solvents than in water, with its solubility being modulated by pH.[5]

Predicted Solubility in Various Solvents

The following table presents a qualitative forecast of the solubility of this compound in a range of common laboratory solvents. These estimations are derived from the compound's molecular structure and comparative data from analogous compounds.

SolventPredicted SolubilityRationale
Water (pH 3.0)LowThe carboxylic acid is predominantly in its protonated, less soluble form.
Water (pH 7.0)ModerateThe carboxylic acid is partially deprotonated, enhancing solubility.
Water (pH 9.0)HighThe carboxylic acid is fully deprotonated to its highly soluble carboxylate form.
MethanolHighA polar protic solvent capable of hydrogen bonding.
EthanolHighA polar protic solvent capable of hydrogen bonding.
AcetonitrileModerateA polar aprotic solvent.
DMSOHighA highly polar aprotic solvent.
DichloromethaneLowA non-polar organic solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol delineates a robust and widely accepted method for the quantitative measurement of the equilibrium solubility of this compound.

Objective: To ascertain the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound reference standard

  • A selection of test solvents (e.g., buffered aqueous solutions at various pH levels, methanol, ethanol)

  • Glass scintillation vials or flasks equipped with screw caps

  • A temperature-controlled orbital shaker

  • Solvent-compatible syringe filters (0.45 µm pore size)

  • A calibrated HPLC system with a UV detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation: Introduce an excess quantity of this compound into a vial containing a precisely measured volume of the test solvent. The presence of excess solid is imperative to ensure that the solution reaches a state of saturation at equilibrium.

  • Equilibration: Securely cap the vials and place them within an orbital shaker calibrated to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be allowed to equilibrate for a duration sufficient to achieve a saturated solution, typically between 24 and 48 hours.

  • Sample Collection and Preparation: Upon completion of the equilibration period, cease agitation and permit the vials to remain undisturbed for a brief interval, allowing the undissolved solid to sediment. Carefully aspirate an aliquot of the clear supernatant using a syringe.

  • Filtration: To ensure the removal of all undissolved particulate matter, immediately pass the aliquot through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical for accurate quantification.

  • Dilution: If the anticipated concentration of the filtrate exceeds the linear dynamic range of the analytical method, perform an accurate dilution with the mobile phase.

  • Quantification: Analyze the prepared sample using a validated HPLC-UV method (as detailed in Section 5) to ascertain the concentration of the dissolved compound.

  • Calculation: The solubility is determined from the measured concentration, with appropriate correction for any dilution factors applied.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solid to solvent B Shake at constant temperature (24-48 hours) A->B Ensure saturation C Withdraw supernatant B->C Allow to settle D Filter (0.45 µm) C->D Remove particulates E Dilute if necessary D->E F Analyze by HPLC-UV E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

A thorough understanding of the intrinsic stability of this compound is essential for identifying potential degradation products and for defining appropriate storage and handling protocols.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a mandatory component of the drug development process, designed to accelerate the chemical degradation of a compound under conditions significantly more aggressive than those encountered during routine handling and storage.[2] The insights gained from these studies are invaluable for the identification of potential degradation products and pathways, and they form the basis for the development of stability-indicating analytical methods.

A pertinent study on the structurally related compound, 4-bromomethyl-3-nitrobenzoic acid, offers valuable predictive insights. This investigation revealed that the compound is susceptible to degradation under both acidic and alkaline hydrolytic conditions, yielding this compound as the principal degradation product.[1][6] This finding strongly suggests that the C-Br bond is the primary locus of hydrolytic cleavage, while the remainder of the molecule, including the hydroxymethyl group, exhibits relative stability under these conditions. The same study also demonstrated that 4-bromomethyl-3-nitrobenzoic acid possesses greater stability when subjected to oxidative and photolytic stress.[6]

Extrapolating from these findings, it is reasonable to predict that this compound will demonstrate good stability under mild hydrolytic, oxidative, and photolytic conditions. Degradation may, however, be induced under more extreme conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To systematically investigate the stability of this compound under a variety of stress conditions and to facilitate the identification of any resulting degradation products.

Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • A temperature-controlled oven

  • A photostability chamber compliant with ICH guidelines

  • An HPLC system equipped with a UV or photodiode array (PDA) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a precisely known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Combine the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a predetermined duration (e.g., up to 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or apply gentle heat for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Subject the solid compound to dry heat in a temperature-controlled oven at an elevated temperature (e.g., 70°C). In parallel, heat a solution of the compound.

    • Photodegradation: In accordance with ICH Q1B guidelines, expose both the solid compound and a solution of the compound to a controlled light source within a photostability chamber.

  • Sample Analysis: At designated time intervals, withdraw samples from each stress condition. Neutralize the acid and base hydrolysis samples as required, and dilute all samples with the mobile phase to an appropriate concentration. Analyze the prepared samples using a validated stability-indicating HPLC method (see Section 5).

  • Data Evaluation: Meticulously compare the chromatograms of the stressed samples with that of an unstressed control sample. Assess for any decrease in the peak area of the parent compound and the emergence of new peaks that may correspond to degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Alkaline Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (70°C, solid & solution) A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by Stability- Indicating HPLC H->I G cluster_products Potential Degradation Products A This compound B 4-(Hydroxymethyl)-3-aminobenzoic acid A->B Reduction of Nitro Group C 3-Nitroterephthalic acid A->C Oxidation of Hydroxymethyl Group D 4-Methyl-3-nitrobenzoic acid (via reduction) A->D Reduction of Hydroxymethyl Group

Caption: Potential Degradation Pathways.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is defined as a validated quantitative analytical procedure that can detect and accurately measure the active ingredient in the presence of its degradation products, impurities, and formulation excipients. For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is an eminently suitable technique.

Recommended HPLC Method Parameters

The following table provides a well-reasoned starting point for the development of a stability-indicating HPLC method for this compound and its potential degradation products.

ParameterRecommended ConditionRationale / Reference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and resolution for aromatic acids. [6][7]
Mobile Phase A 0.1% Formic Acid in WaterEnsures good peak shape for acidic analytes and is mass spectrometry compatible.
Mobile Phase B Acetonitrile or MethanolCommon, effective organic modifiers for reverse-phase chromatography.
Gradient Elution Initiate with a low percentage of mobile phase B, followed by a gradual ramp to elute potential late-eluting, more hydrophobic degradants.Necessary to achieve separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30°CEnhances the reproducibility of retention times. [6]
Detection Wavelength 271 nmBased on the UV absorbance maximum of a structurally similar compound. [6]A PDA detector is highly recommended to assess peak purity across all detected components.
Injection Volume 10-20 µLA standard injection volume for analytical HPLC.
Method Validation

Following its development, the analytical method must undergo a rigorous validation process in accordance with ICH Q2(R1) guidelines to formally demonstrate its suitability for the intended application. The validation protocol should encompass the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through the analysis of forced degradation samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range.

  • Range: The interval between the upper and lower concentration limits of the analyte for which the method has been shown to provide a suitable level of precision, accuracy, and linearity.

  • Accuracy: The degree of closeness between the test results obtained by the method and the true value.

  • Precision: The level of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's resilience to small, deliberate variations in its parameters, providing an indication of its reliability during normal use.

Summary and Recommendations

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Based on its molecular structure and comparative data from analogous compounds, it is predicted to exhibit pH-dependent aqueous solubility, with enhanced solubility in polar organic solvents. The compound is expected to be relatively stable, especially under oxidative and photolytic stress, but may be prone to degradation under conditions of harsh hydrolytic or thermal stress.

Recommendations for Handling and Storage:

  • It is recommended that this compound be stored in a well-sealed container in a dry environment at room temperature, with protection from light. * During formulation development, the pH-dependent solubility of the compound should be a key consideration. The use of buffered systems or co-solvents may be required to achieve the desired concentration in aqueous formulations.

  • To minimize the risk of degradation during manufacturing processes, exposure to high temperatures and extreme pH conditions should be avoided.

The experimental protocols detailed within this guide offer a robust and scientifically sound starting point for researchers to quantitatively determine the critical solubility and stability parameters of this important chemical intermediate. The application of these methodologies will contribute to the development of safe, effective, and stable pharmaceutical products.

References

  • Solubility of Things. 4-Hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-hydroxy-3-nitro-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ResearchGate. Forced degradation studies. Retrieved from [Link]

  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. Retrieved from [Link]

  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • MedCrave online. Forced degradation studies. Retrieved from [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Solubility of Things. 4-Nitrobenzoic acid. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. Retrieved from [Link]

  • Oxford Academic. Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • SpringerLink. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. Retrieved from [Link]

  • Cheméo. Benzoic acid, 4-nitro-. Retrieved from [Link]

  • Wikipedia. 4-Nitrobenzoic acid. Retrieved from [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Scientific Research Publishing. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved from [Link]

  • OSTI.GOV. Analysis of Degradation Products in Thermally Treated TATB. Retrieved from [Link]

  • Chemical Society Reviews. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Retrieved from [Link]

  • ChemRxiv. 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams School of*. Retrieved from [Link]

  • ResearchGate. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]

  • OSTI.GOV. Analysis of degradation products in thermally treated TATB (Journal Article). Retrieved from [Link]

  • PubMed Central. Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • PubChem. 4-Nitrobenzoic Acid. Retrieved from [Link]

Sources

4-(Hydroxymethyl)-3-nitrobenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic molecule utilized in chemical synthesis and as a reaction reagent.[1] Its utility stems from the reactivity of its functional groups: a hydroxymethyl group that can act as a nucleophile, a carboxylic acid group that can undergo condensation reactions, and a nitro group that acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.[1] This guide provides a comprehensive overview of the available safety information for this compound, offering insights for its safe handling and use in a laboratory setting. It is crucial to note that publicly available, comprehensive safety data for this specific compound is limited, and therefore, a cautious and conservative approach to handling is paramount.

Chemical Identification and Physicochemical Properties

A clear identification of the substance is the first step in any safety assessment. The properties listed below have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 82379-38-2[1][2][3]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.14 g/mol [1]
Physical Form Solid[3]
Purity Typically ≥97%[3]
InChI Key KUOYLJCVVIDGBZ-UHFFFAOYSA-N[3]
Canonical SMILES C1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)CO

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. However, for this compound, the available GHS information is sparse and somewhat inconsistent across suppliers.

One supplier indicates the following classification[3]:

  • Signal Word: Warning[3]

  • Pictogram:

    • GHS07 (Exclamation Mark)[3]

  • Hazard Statement:

    • H302: Harmful if swallowed[3]

In contrast, another safety data sheet states that there is "no data available" for pictograms, signal words, or hazard statements.[2] This discrepancy underscores the need for a cautious approach. Given the presence of a "Warning" signal word and a specific hazard statement from at least one source, it is prudent to handle this compound as, at a minimum, harmful if ingested.

Due to the lack of comprehensive data, other potential hazards should be considered based on the chemical structure. Aromatic carboxylic acids and nitro-compounds can often cause skin and eye irritation. Therefore, assuming these hazards is a sound precautionary measure.

Logical Flow for Hazard Assessment

cluster_0 Hazard Identification Process A Compound: This compound B Review Available SDS/Supplier Info A->B C Data Point 1: - GHS07 Pictogram - 'Warning' Signal Word - H302: Harmful if swallowed B->C D Data Point 2: 'No data available' for GHS classification B->D E Synthesize & Reconcile Data C->E D->E F Adopt Precautionary Principle E->F G Final Assessed Hazards: - Harmful if swallowed (H302) - Potential for skin/eye irritation (assumed) F->G

Caption: Workflow for assessing hazards of this compound in the absence of complete data.

Toxicological Profile

No information is available regarding:

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single or repeated exposure)

Given the absence of data, this chemical should be handled as a substance whose toxicological properties have not been fully investigated.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on general principles for handling laboratory chemicals.[2]

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: No specific data is available for this compound.[2] However, combustion of similar organic compounds can produce hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling, Storage, and Personal Protection

Experimental Workflow for Safe Handling

cluster_1 Safe Handling Protocol start Start prep Engineering Controls: Work in a fume hood start->prep ppe Wear PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe weigh Weighing: Use analytical balance with draft shield ppe->weigh transfer Transfer solid using spatula or powder funnel weigh->transfer dissolve Dissolution: Add solvent slowly to the solid transfer->dissolve cleanup Decontaminate surfaces and glassware dissolve->cleanup waste Dispose of waste in approved, labeled container cleanup->waste end End waste->end

Caption: Step-by-step workflow for the safe handling of solid this compound.

Storage
  • Conditions: Store in a dry, well-ventilated place. Keep the container tightly closed. The recommended storage temperature is room temperature.[3]

  • Incompatibilities: While not explicitly documented for this compound, avoid strong oxidizing agents and strong bases, as these are generally incompatible with similar organic acids.

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders or creating solutions.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95).

Stability and Reactivity

  • Reactivity: The compound is a useful reagent in chemical synthesis due to its reactive functional groups.[1]

  • Chemical Stability: Expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable synthetic reagent. However, the publicly available safety information is incomplete. The confirmed hazard is H302: Harmful if swallowed , but the potential for skin and eye irritation should also be assumed. Professionals in research and drug development must adopt a conservative safety posture, employing appropriate engineering controls, wearing standard personal protective equipment, and following the handling and emergency procedures outlined in this guide. Always consult the most recent safety data sheet provided by the supplier before use.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)-3-nitrobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-3-nitrobenzoic acid, a valuable nitroaromatic compound in organic synthesis and drug discovery. While a singular "discovery" of this molecule is not prominently documented, its existence is a logical extension of the rich history of aromatic nitration chemistry that flourished in the late 19th and early 20th centuries. This guide will delve into its physicochemical properties, plausible and established synthetic routes with detailed experimental protocols, and its applications as a versatile building block in medicinal chemistry and materials science.

Historical Context and Physicochemical Properties

The development of methods for the nitration of aromatic compounds, such as benzoic acid derivatives, laid the groundwork for the synthesis of a vast array of functionalized molecules. The introduction of a nitro group onto an aromatic ring is a fundamental transformation that opens up numerous avenues for further chemical modification. This compound, with its trifunctional nature—a carboxylic acid, a nitro group, and a hydroxymethyl group—is a prime example of a versatile intermediate born from this era of chemical exploration.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 82379-38-2[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Light yellow to yellow solid[2]
Boiling Point (Predicted) 412.9 ± 40.0 °C[2]
Density (Predicted) 1.544 ± 0.06 g/cm³[2]
pKa (Predicted) 3.46 ± 0.10[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several logical pathways, primarily starting from commercially available precursors. The most common strategies involve the functionalization of a pre-existing methyl group or the reduction of a carboxylic acid derivative. Below are detailed protocols for plausible synthetic routes.

Route 1: From 4-Methyl-3-nitrobenzoic Acid

This is a highly plausible and common strategy that involves the selective functionalization of the methyl group of 4-methyl-3-nitrobenzoic acid.

Workflow Diagram:

Synthesis_Route_1 Start 4-Methylbenzoic Acid (p-Toluic Acid) Intermediate1 4-Methyl-3-nitrobenzoic Acid Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-(Bromomethyl)-3-nitrobenzoic Acid Intermediate1->Intermediate2 Bromination (NBS, Initiator) Product This compound Intermediate2->Product Hydrolysis (H₂O, Base)

Caption: Synthetic pathway from p-Toluic Acid.

Step 1: Nitration of 4-Methylbenzoic Acid

The initial step is the nitration of 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects and steric hindrance favor the formation of 4-methyl-3-nitrobenzoic acid.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 20 g (0.147 mol) of 4-methylbenzoic acid to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid over 30-45 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from ethanol or a mixture of ethanol and water can be performed for higher purity.

Step 2: Bromination of the Methyl Group

The methyl group of 4-methyl-3-nitrobenzoic acid can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 10 g (0.055 mol) of 4-methyl-3-nitrobenzoic acid in 100 mL of a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add 10.8 g (0.061 mol) of N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Reaction: Heat the mixture to reflux and irradiate with the lamp. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-3-nitrobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the bromomethyl group to the desired hydroxymethyl group.

Experimental Protocol:

  • Reaction: Dissolve the crude 4-(bromomethyl)-3-nitrobenzoic acid from the previous step in a mixture of 100 mL of water and 50 mL of a suitable organic co-solvent like acetone or THF.

  • Base Addition: Add a weak base, such as sodium bicarbonate or calcium carbonate, in slight excess to neutralize the HBr formed during the reaction.

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture will yield pure this compound.

Route 2: Reduction of 4-Formyl-3-nitrobenzoic Acid

An alternative approach involves the selective reduction of the aldehyde group of 4-formyl-3-nitrobenzoic acid.

Workflow Diagram:

Synthesis_Route_2 Start 4-Formyl-3-nitrobenzoic Acid Product This compound Start->Product Selective Reduction (e.g., NaBH₄)

Caption: Synthesis via reduction of the formyl derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve 5 g (0.026 mol) of 4-formyl-3-nitrobenzoic acid in a suitable solvent such as methanol or a mixture of THF and water.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add a mild reducing agent like sodium borohydride (NaBH₄) in small portions. The nitro group is generally stable to NaBH₄ under these conditions.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. The three distinct functional groups offer a wide range of possibilities for chemical transformations.

  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities or for linking to other molecules.

  • Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which is a key precursor for the synthesis of many pharmaceuticals, dyes, and other nitrogen-containing compounds.[3] The amino group can then undergo a variety of reactions, including diazotization and Sandmeyer reactions, or acylation to form amides.

  • Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.

The strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives. For instance, derivatives of related nitrobenzoic acids have been investigated for their potential as anti-inflammatory, antibacterial, and antifungal agents.[3][4] The ability to introduce different substituents at the three reactive sites of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of libraries of compounds for biological screening.

Conclusion

This compound, while not having a celebrated moment of discovery, stands as a testament to the power and utility of classical aromatic chemistry. Its synthesis, achievable through logical and well-established chemical transformations, provides a versatile platform for further molecular elaboration. The presence of three distinct and reactive functional groups makes it a valuable intermediate for researchers and scientists in drug development and materials science, offering a gateway to a diverse range of complex molecular architectures. As the demand for novel chemical entities continues to grow, the importance of such fundamental building blocks remains paramount.

References

  • German Patent DE2316495B2. (1975).
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  • U.S. Patent US3929864A. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applic
  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • 3-Methyl-4-nitrobenzoic acid. (n.d.). Chem-Impex.
  • A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry. (2025). Benchchem.
  • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID CAS#: 82379-38-2. (n.d.). ChemicalBook.
  • 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033. (n.d.). PubChem.
  • Supporting Inform
  • 4-Hydroxymethyl-3-nitro-benzoic acid | CAS 82379-38-2. (n.d.). Santa Cruz Biotechnology.
  • Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. (n.d.). PubChem.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Chinese Patent CN105669462A. (2016).
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • The Chemical Building Block: 4-Methyl-3-nitrobenzoic Acid in Custom Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Hydroxy-3-methyl-5-nitro-benzoic acid. (n.d.). ChemBK.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2014). Journal of Chemical and Pharmaceutical Research.
  • This compound | 82379-38-2. (n.d.). Sigma-Aldrich.
  • Benzoic acid, 4-methyl-3-nitro-. (n.d.). US EPA Substance Registry Services.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). PMC - NIH.

Sources

A Comprehensive Theoretical Investigation of 4-(Hydroxymethyl)-3-nitrobenzoic Acid: A Guide for Computational and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Hydroxymethyl)-3-nitrobenzoic acid (4H3NBA) is a substituted benzoic acid derivative with significant potential as a scaffold in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a nitro group, and a hydroxymethyl group—offers a rich landscape for chemical modification and intermolecular interactions. This technical guide outlines a comprehensive theoretical framework for the in-silico characterization of 4H3NBA. We present a multi-faceted computational workflow, beginning with quantum chemical analysis using Density Functional Theory (DFT) to elucidate its structural and electronic properties. This is followed by an exploration of its intermolecular interaction patterns via Hirshfeld surface analysis. Finally, we contextualize its potential therapeutic relevance through a detailed protocol for molecular docking against a pertinent biological target and an assessment of its drug-likeness using ADMET profiling. This document is intended to serve as a practical guide for researchers, enabling a robust theoretical evaluation of 4H3NBA and its analogues to accelerate their application in drug discovery and development.

Introduction

The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acid derivatives are a cornerstone of modern pharmacology, serving as crucial intermediates and active pharmaceutical ingredients (APIs) in a multitude of therapeutic areas.[1][2] Their prevalence stems from the stability of the benzene ring and the versatile reactivity of the carboxylic acid group, which readily forms esters and amides. The addition of other functional groups, such as nitro or methyl groups, modulates the molecule's electronic properties, steric profile, and biological activity. This has led to their use in the development of anti-inflammatory drugs, analgesics, and even novel anti-cancer agents that can inhibit tumor cell migration.[3][4]

Rationale for the Theoretical Investigation of this compound (4H3NBA)

This compound (CAS 82379-38-2) is a compound of particular interest. The electron-withdrawing nitro group, the hydrogen-bonding capabilities of the hydroxymethyl and carboxylic acid groups, and the overall molecular architecture suggest its potential as a versatile building block. Theoretical studies provide a powerful, resource-efficient means to predict a molecule's behavior before undertaking costly and time-consuming experimental synthesis and testing. By employing computational methods, we can gain deep insights into molecular stability, reactivity, and potential for biological interaction, thereby guiding rational drug design. Computational studies on similar nitrobenzoic acid derivatives have successfully rationalized crystal structures, intermolecular interactions, and solid-state properties, demonstrating the predictive power of these approaches.[5][6]

Objectives

This guide aims to provide a robust, step-by-step theoretical protocol to:

  • Determine the optimized molecular geometry and electronic structure of 4H3NBA using Density Functional Theory (DFT).

  • Predict its spectroscopic (FTIR, FT-Raman) characteristics.

  • Analyze its chemical reactivity through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

  • Visualize and quantify the intermolecular interactions governing its solid-state packing using Hirshfeld surface analysis.

  • Evaluate its potential as a therapeutic agent by performing molecular docking against a relevant protein target and predicting its ADMET properties.

Physicochemical and Structural Properties

A foundational understanding begins with the molecule's basic properties and structure.

PropertyValueSource
CAS Number 82379-38-2[7]
Molecular Formula C₈H₇NO₅[7]
Molecular Weight 197.15 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature conditions
InChI Key KUOYLJCVVIDGBZ-UHFFFAOYSA-N

graph "4_Hydroxymethyl_3_nitrobenzoic_acid" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];
// Atom Definitions
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C", pos="2.5,0.866!"]; // Carboxyl C
O1 [label="O", pos="3.0,-0.0!"]; // Carboxyl O
O2 [label="OH", pos="2.5,1.866!"]; // Carboxyl OH
C8 [label="CH₂OH", pos="-2.5,0.866!"]; // Hydroxymethyl group
N1 [label="N", pos="-1.25,-2.165!"]; // Nitro N
O3 [label="O", pos="-0.5,-3.0!"]; // Nitro O
O4 [label="O", pos="-2.0,-3.0!"]; // Nitro O// Benzene Ring Connections
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent Connections
C1 -- C7;
C4 -- C8;
C5 -- N1;

// Carboxyl Group Connections
C7 -- O1 [label=""];
C7 -- O2 [label=""];

// Nitro Group Connections
N1 -- O3 [label="+"];
N1 -- O4 [label="⁻"];

// Atom Positioning (approximate)
C1 [pos="1.25,2.165!"];
C2 [pos="-1.25,2.165!"];
C3 [pos="-2.5,0!"];
C4 [pos="-1.25,-2.165!"];
C5 [pos="1.25,-2.165!"];
C6 [pos="2.5,0!"];

}

Caption: 2D structure of this compound.

Proposed Theoretical and Computational Workflow

The following workflow provides a logical progression from single-molecule quantum mechanics to intermolecular and biological system interactions. This systematic approach ensures that each computational step informs the next, building a comprehensive theoretical profile of the molecule.

Theoretical_Workflow cluster_quantum Quantum Chemical Analysis (DFT) cluster_interactions Intermolecular Interaction Analysis cluster_drugdev Drug Development & Discovery geom_opt 1. Geometry Optimization (B3LYP/6-311++G(d,p)) freq_an 2. Vibrational Frequency Analysis geom_opt->freq_an Confirm Minimum Energy elec_prop 3. Electronic Properties (HOMO-LUMO, MEP) freq_an->elec_prop hirshfeld 4. Hirshfeld Surface & 2D Fingerprint Plots elec_prop->hirshfeld docking 5. Molecular Docking (e.g., AutoDock Vina) hirshfeld->docking admet 6. In Silico ADMET Prediction docking->admet

Caption: Proposed workflow for the theoretical study of 4H3NBA.

Quantum Chemical Analysis (DFT)

Rationale for Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like 4H3NBA, DFT, particularly with hybrid functionals like B3LYP, provides a remarkable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[8] This accuracy is essential for building a reliable foundation for subsequent analyses like molecular docking.

Protocol: Geometry Optimization

Objective: To find the most stable 3D conformation of 4H3NBA (the global minimum on the potential energy surface).

  • Structure Input: Sketch the 2D structure of 4H3NBA in a molecular editor (e.g., GaussView, Chemcraft) and perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF).

  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Calculation Setup:

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • Basis Set: 6-311++G(d,p). This is a robust basis set, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

    • Solvation (Optional but Recommended): To simulate a more realistic environment, employ a solvent model like the Polarizable Continuum Model (PCM) with water or DMSO as the solvent.

    • Keywords: Opt Freq, B3LYP/6-311++G(d,p), SCRF=(PCM, Solvent=Water).

  • Execution: Run the calculation. Convergence is reached when the forces on the atoms and the change in energy between optimization steps fall below a defined threshold.

Analysis of Molecular Geometry

The output provides optimized Cartesian coordinates. From these, bond lengths, bond angles, and dihedral angles can be measured. These theoretical parameters can be compared with experimental X-ray diffraction data of analogous compounds to validate the computational model.[9] For instance, the C=O and C-O bond lengths in the carboxylic acid group are expected to be around 1.22 Å and 1.36 Å, respectively.[9]

Protocol: Vibrational Frequency Analysis

Objective: To confirm the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

  • Prerequisite: A successfully completed geometry optimization. The Freq keyword in the protocol above performs this calculation automatically.

  • Analysis:

    • Confirmation of Minimum: Check the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies.

    • Spectral Prediction: The calculation yields harmonic vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental anharmonic vibrations.[10]

    • Interpretation: The predicted spectra can be compared to experimental data if available. Key expected vibrations include O-H stretching (carboxylic acid, ~3000-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and asymmetric/symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹).

Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the molecule's chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[11] This analysis provides insight into charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The MEP map is plotted onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and nitro groups.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is expected around the hydrogen atom of the carboxylic acid.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Elucidation of Intermolecular Interactions

Hirshfeld Surface Analysis

Objective: To visualize and quantify the various intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal structure.

Hirshfeld surface analysis is a powerful tool for analyzing crystal packing. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Protocol: Hirshfeld Surface and 2D Fingerprint Plot Generation
  • Software: Use CrystalExplorer.

  • Input: A crystallographic information file (.cif) is required. As no experimental structure for 4H3NBA may be publicly available, a predicted crystal structure can be generated using crystal structure prediction (CSP) software, or the optimized DFT geometry can be used as a starting point for analysis of a hypothetical dimer.

  • Generation:

    • Load the .cif file into CrystalExplorer.

    • Generate the Hirshfeld surface by mapping properties like dₙₒᵣₘ (normalized contact distance). Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, which are often hydrogen bonds.

    • Generate the 2D fingerprint plot, which plots the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Distinct spikes and patterns on this plot correspond to specific types of interactions (e.g., sharp spikes for strong O-H···O hydrogen bonds).

Application in Drug Development: A Molecular Docking Approach

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.[12][13]

Selection of a Protein Target

The choice of target is critical. Based on the activities of similar benzoic acid derivatives, several targets are plausible. For instance, some derivatives have been investigated as inhibitors of carbonic anhydrase, inducible nitric oxide synthase (iNOS), or various kinases.[13][14] For this guide, we will use inducible nitric oxide synthase (iNOS) as an exemplary target, given that nitro-substituted compounds have shown significant inhibitory capacity against it.[13]

Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding mode and estimate the binding affinity of 4H3NBA to the active site of iNOS.

Docking_Workflow prep_receptor 1. Prepare Receptor (iNOS) - Download PDB (e.g., 3E7G) - Remove water, add hydrogens - Save as .pdbqt define_grid 3. Define Search Space - Create a grid box - Center on the active site prep_receptor->define_grid prep_ligand 2. Prepare Ligand (4H3NBA) - Use optimized geometry - Assign charges, set torsions - Save as .pdbqt prep_ligand->define_grid run_docking 4. Run Docking - Use AutoDock Vina - Set exhaustiveness define_grid->run_docking analyze_results 5. Analyze Results - Rank poses by binding energy - Visualize interactions (PyMOL, Discovery Studio) run_docking->analyze_results

Caption: Step-by-step workflow for molecular docking.

  • Receptor Preparation:

    • Download the crystal structure of iNOS from the Protein Data Bank (PDB; e.g., PDB ID: 3E7G).

    • Using software like AutoDock Tools or PyMOL, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein file in the .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 4H3NBA.

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand file in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire active site of the receptor. The coordinates can be determined from the position of a co-crystallized ligand in the original PDB file.

  • Docking Execution:

    • Use AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. An exhaustiveness parameter (e.g., 16 or 32) can be set to control the thoroughness of the conformational search.

  • Results Analysis:

    • Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., BIOVIA Discovery Studio, PyMOL). Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between 4H3NBA and the amino acid residues in the active site.

ADMET Profiling

Importance of In Silico ADMET

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery. Poor pharmacokinetic properties are a major cause of late-stage clinical trial failures. In silico tools provide rapid, cost-effective predictions of these properties.[9][15]

Protocol: ADMET Prediction using Web-Based Tools
  • Tool Selection: Utilize a freely available and widely used web server such as SwissADME or ADMETLab 2.0.[15]

  • Input: Provide the molecular structure of 4H3NBA, typically as a SMILES string. The SMILES for 4H3NBA is O=C(O)c1cc(c(N(=O)=O)cc1)CO.

  • Analysis: The server will compute a range of properties, including:

    • Physicochemical Properties: Lipophilicity (LogP), water solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation.

    • Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.[12]

    • Medicinal Chemistry: Alerts for structural fragments that may be problematic (e.g., toxic or metabolically unstable).

Summary and Future Directions

This guide has detailed a comprehensive theoretical workflow for the characterization of this compound. By systematically applying DFT, Hirshfeld surface analysis, molecular docking, and ADMET prediction, researchers can build a detailed in silico profile of this molecule. The results from these theoretical studies—including its optimized geometry, electronic reactivity, intermolecular interactions, binding affinity for a target, and drug-like properties—provide a strong foundation for guiding future experimental work.

Future directions should focus on the experimental validation of these theoretical predictions. This includes the chemical synthesis of 4H3NBA, characterization using FTIR and NMR spectroscopy, single-crystal X-ray diffraction to confirm the molecular and crystal structure, and finally, in vitro biological assays to verify the predicted activity against targets like iNOS. The synergistic combination of these theoretical and experimental approaches represents the most efficient path toward unlocking the full potential of 4H3NBA in medicinal chemistry and beyond.

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  • Maia de Moura, O. C., et al. (2021). Structural characterization, DFT calculations, ADMET studies, antibiotic potentiating activity, evaluation of efflux pump inhibition and molecular docking of chalcone... Journal of Molecular Structure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Methyl-3-nitrobenzoic Acid in Modern Chemical Synthesis. Pharma-intermediate.com. [Link]

  • Saravanamoorthy, S.N., et al. (2023). Spectroscopic Approach, Biological Evaluation, DFT, Molecular Docking Analysis of 4-Acetamido-3-Nitrobenzoic Acid and its Derivatives. ResearchGate. [Link]

  • Prashanth, J., et al. (2015). Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. ResearchGate. [Link]

  • Hsueh, C., et al. (2016). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology Letters, 12(3), 2185–2190. [Link]

  • ResearchGate. (n.d.). Structure, DFT calculations, spectroscopic characterization, and solvent-dependent HOMO-LUMO studies of 3-(hydroxymethyl) pyridinium 4-hydroxybenzenesulfonate. ResearchGate. [Link]

  • Rezgui, R., et al. (2022). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. ACS Catalysis, 12(5), 2916–2925. [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of 4-(hydroxymethyl)-3-nitrobenzoic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. This guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups—a carboxylic acid, a benzylic alcohol, and a nitro group—on a single aromatic ring provides a rich platform for chemical modification and the introduction of molecular diversity. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid and alcohol moieties offer sites for esterification, amidation, and etherification. This trifunctional nature makes it a valuable synthon for constructing complex molecules with potential therapeutic applications.

Strategic Approaches to Synthesis

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the specific substitution patterns required in the final molecule. This guide will focus on two robust and commonly employed synthetic strategies, starting from commercially available precursors.

Strategy A: Oxidation of 4-Methyl-3-nitrobenzoic Acid

One of the most direct routes involves the selective oxidation of the methyl group of 4-methyl-3-nitrobenzoic acid. This precursor is accessible through the nitration of p-toluic acid. The subsequent benzylic oxidation requires careful selection of reagents to avoid over-oxidation to the aldehyde or carboxylic acid at the 4-position, and to prevent side reactions involving the nitro group or the carboxylic acid.

Strategy A Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Hydrolysis A p-Toluic Acid B 4-Methyl-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 4-(Bromomethyl)-3-nitrobenzoic Acid B->C NBS, AIBN D This compound C->D H₂O, Base

Caption: Workflow for the synthesis of this compound via benzylic bromination and subsequent hydrolysis.

Step 1: Nitration of p-Toluic Acid to yield 4-Methyl-3-nitrobenzoic Acid

  • Materials: p-Toluic acid, Fuming nitric acid (90%), Sulfuric acid (98%), Ice, Deionized water.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool 100 mL of sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 50 g of p-toluic acid to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

    • Once the p-toluic acid has dissolved, add a mixture of 25 mL of fuming nitric acid and 25 mL of sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The white precipitate of 4-methyl-3-nitrobenzoic acid is collected by vacuum filtration, washed with copious amounts of cold deionized water until the washings are neutral to pH paper, and then dried under vacuum.

  • Expected Yield: 85-95%.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

  • Materials: 4-Methyl-3-nitrobenzoic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a suitable alternative solvent, Inert gas (e.g., Argon or Nitrogen).

  • Procedure:

    • To a solution of 4-methyl-3-nitrobenzoic acid (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • The succinimide byproduct is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield crude 4-(bromomethyl)-3-nitrobenzoic acid, which can be used in the next step without further purification or purified by recrystallization.

  • Safety Note: Carbon tetrachloride is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Greener solvent alternatives should be considered where possible.

Step 3: Hydrolysis of 4-(Bromomethyl)-3-nitrobenzoic Acid

  • Materials: Crude 4-(Bromomethyl)-3-nitrobenzoic acid, Sodium bicarbonate (NaHCO₃) or another suitable base, Water, Dioxane or Acetone (as a co-solvent).

  • Procedure:

    • Dissolve the crude 4-(bromomethyl)-3-nitrobenzoic acid in a mixture of dioxane and water (e.g., 1:1 v/v).

    • Add sodium bicarbonate (2-3 equivalents) in portions to the solution.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product.

  • Purity and Yield Data:

CompoundMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
4-Methyl-3-nitrobenzoic Acid181.1585-95>98
4-(Bromomethyl)-3-nitrobenzoic Acid260.0470-85 (crude)-
This compound197.1475-90 (from bromo)>99
Strategy B: Protection-Nitration-Deprotection Sequence

An alternative strategy involves protecting the carboxylic acid and hydroxymethyl groups of a suitable precursor, followed by nitration and subsequent deprotection. This route can offer better control over regioselectivity, especially when dealing with more complex substrates. A common starting material for this approach is 4-(hydroxymethyl)benzoic acid.

Strategy B Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-(Hydroxymethyl)benzoic Acid B Protected Intermediate A->B e.g., Esterification & Silylation C Nitrated Protected Intermediate B->C HNO₃, H₂SO₄ D This compound C->D Acid or Base Hydrolysis

Caption: Workflow for the synthesis of this compound via a protection-nitration-deprotection sequence.

  • Step 1: Protection of 4-(Hydroxymethyl)benzoic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification. The primary alcohol can be protected as a silyl ether (e.g., TBDMS ether) for its stability under nitrating conditions and ease of removal.

  • Step 2: Nitration of the Protected Intermediate: The protected diester is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The bulky protecting groups can help direct the nitration to the 3-position.

  • Step 3: Deprotection: The protecting groups are removed to yield the final product. The silyl ether can be cleaved using a fluoride source (e.g., TBAF), and the ester can be hydrolyzed under acidic or basic conditions. Careful selection of deprotection conditions is crucial to avoid side reactions.

Synthesis of Derivatives

The synthesized this compound serves as a versatile platform for creating a library of derivatives.

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be activated (e.g., using thionyl chloride to form the acid chloride) and reacted with various alcohols or amines to generate a diverse set of esters and amides.

  • Functionalization of the Hydroxymethyl Group: The primary alcohol can be converted to an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. It can also be oxidized to an aldehyde, providing another point for diversification.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation. This newly formed amino group can then be acylated, alkylated, or used in diazotization reactions to introduce further functionality.

Troubleshooting and Mechanistic Insights

  • Incomplete Nitration: If the nitration reaction is incomplete, consider increasing the reaction time or using a stronger nitrating agent. However, be cautious as this can lead to the formation of dinitro byproducts.

  • Over-oxidation in Strategy A: The use of milder oxidizing agents for the benzylic oxidation step can prevent the formation of the corresponding aldehyde or carboxylic acid.

  • Poor Regioselectivity in Nitration: In cases where the directing effects of the substituents lead to a mixture of isomers, chromatographic separation will be necessary. The protection strategy (Strategy B) often provides better control over regioselectivity.

  • Mechanism of Benzylic Bromination: The reaction of NBS with a benzylic position proceeds via a free radical mechanism, which is why a radical initiator like AIBN is used. The stability of the benzylic radical is key to the success of this reaction.

Conclusion

The synthesis of this compound and its derivatives is a well-established yet nuanced area of organic chemistry with significant implications for drug discovery. The choice of synthetic strategy should be guided by the specific goals of the research, available resources, and the desired scale of production. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently access these valuable building blocks for the development of new therapeutic agents.

References

  • Preparation method of 4-methyl-3-nitrobenzoic acid. CN102384210A.
  • Synthesis of 4-(hydroxymethyl)-3-nitrobenzonitrile. [Link]

  • Synthesis of this compound. Journal of Medicinal Chemistry, 2005, vol. 48, # 3, p. 861 - 869. [Link]

The Versatile Synthon: A Guide to 4-(Hydroxymethyl)-3-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, medicinal chemistry, and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, 4-(hydroxymethyl)-3-nitrobenzoic acid emerges as a molecule of significant utility, offering a unique combination of reactive functional groups that can be orchestrated to achieve diverse synthetic goals. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Safety Considerations

This compound is a crystalline solid at room temperature. Its trifunctional nature, possessing a carboxylic acid, a benzylic alcohol, and a nitro group, dictates its chemical behavior and solubility.

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Solid
CAS Number 82379-38-2

Core Applications in Synthetic Chemistry

The strategic arrangement of the functional groups in this compound allows for its application in several key areas of organic synthesis, most notably as a photolabile linker in solid-phase synthesis and as a versatile intermediate for the construction of complex molecules.

Photolabile Linker for Solid-Phase Synthesis

The ortho-nitrobenzyl motif is a cornerstone of photolabile linker technology. Upon irradiation with UV light, typically in the range of 340-365 nm, an intramolecular redox reaction occurs, leading to the cleavage of the benzylic carbon-oxygen or carbon-nitrogen bond.[4][5][6] This property makes this compound an excellent candidate for the traceless release of synthesized molecules from a solid support under mild, neutral conditions.

Workflow for Solid-Phase Synthesis using this compound as a Photolabile Linker:

workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification A Merrifield Resin B Linker Attachment A->B This compound, DIC, HOBt, DMF C Resin-Bound Linker B->C D Substrate Coupling C->D Fmoc-Amino Acid, Coupling Reagents E Resin-Bound Product D->E F Photolytic Cleavage E->F UV Light (365 nm) G Crude Product F->G H Purification G->H HPLC I Pure Product H->I

Caption: General workflow for solid-phase synthesis using a photolabile linker.

Protocol 1: Attachment of this compound to Merrifield Resin

This protocol describes a general method for the esterification of the carboxylic acid functionality of the linker to a hydroxymethyl-functionalized resin, such as Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Potassium iodide (KI)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the Merrifield resin (1.0 eq) in DMF for 1 hour.

  • In a separate flask, dissolve this compound (1.5 eq) and KI (0.1 eq) in DMF.

  • Add DIPEA (1.5 eq) to the solution of the linker.

  • Add the linker solution to the swollen resin.

  • Heat the reaction mixture at 50-60 °C overnight with gentle agitation.

  • Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, DMF, DCM, and methanol.

  • Dry the resin under vacuum to a constant weight.

Causality: The reaction proceeds via a nucleophilic substitution where the carboxylate of the linker, formed in situ by DIPEA, displaces the chloride on the Merrifield resin. KI acts as a catalyst to facilitate this displacement.

Protocol 2: Coupling of an Fmoc-Protected Amino Acid

This protocol outlines the esterification of the benzylic alcohol of the resin-bound linker with the carboxylic acid of an N-Fmoc protected amino acid.

Materials:

  • Resin-bound this compound linker

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • DCM

  • DMF

Procedure:

  • Swell the resin-bound linker (1.0 eq) in DCM.

  • In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq) in a minimal amount of DMF.

  • Add the amino acid solution to the swollen resin.

  • Add DIC (3.0 eq) and a catalytic amount of DMAP to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using a Kaiser test to detect free hydroxyl groups.

  • Once the reaction is complete, filter the resin and wash with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Causality: DIC activates the carboxylic acid of the Fmoc-amino acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the benzylic hydroxyl group of the linker. DMAP acts as a nucleophilic catalyst to accelerate the esterification.

Protocol 3: Photolytic Cleavage

This protocol describes the release of the synthesized molecule from the solid support by UV irradiation.[4][5][6]

Materials:

  • Resin-bound product

  • Solvent for cleavage (e.g., methanol, acetonitrile/water)

  • UV lamp (e.g., Spectroline® UV bench lamp, 365 nm)

Procedure:

  • Suspend the resin-bound product in a suitable solvent in a quartz or borosilicate glass reaction vessel.

  • Irradiate the suspension with a 365 nm UV lamp with gentle stirring.

  • Monitor the cleavage progress by periodically taking aliquots of the supernatant and analyzing by HPLC or TLC.

  • Once cleavage is complete, filter the resin and collect the filtrate containing the crude product.

  • Wash the resin with the cleavage solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as preparative HPLC.

Causality: The ortho-nitrobenzyl group absorbs UV light, leading to an excited state. This initiates an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, followed by a rearrangement and fragmentation to release the carboxylic acid and a 2-nitrosobenzaldehyde derivative.

Versatile Intermediate for Further Functionalization

Beyond its role as a linker, this compound serves as a valuable trifunctional building block. The three functional groups can be selectively manipulated to introduce further complexity.

Reaction Pathways for Functional Group Transformation:

reactions cluster_ester Carboxylic Acid cluster_ether Hydroxymethyl Group cluster_amine Nitro Group A This compound B Esterification A->B Alcohol, Acid Catalyst D Etherification A->D Alkyl Halide, Base F Reduction A->F H₂, Pd/C or SnCl₂ C Ester Derivative B->C E Ether Derivative D->E G Amino Derivative F->G

Caption: Selective functionalization of this compound.

Protocol 4: Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, opening up avenues for amide bond formation, diazotization, and other reactions characteristic of anilines. Catalytic hydrogenation is a clean and efficient method for this conversion.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(hydroxymethyl)-3-aminobenzoic acid.

  • The product can be purified by recrystallization if necessary.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to an amine. The reaction is typically selective for the nitro group in the presence of the carboxylic acid and benzylic alcohol.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its utility as a photolabile linker enables the elegant and efficient synthesis of complex molecules on a solid support, with the key advantage of a mild and traceless cleavage. Furthermore, its trifunctional nature allows for selective transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided herein serve as a guide for harnessing the full potential of this remarkable synthon. As with any synthetic procedure, optimization may be required based on the specific substrate and desired outcome.

References

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide.
  • Papenfuss, T. (1975). U.S. Patent No. 3,929,864. Washington, DC: U.S.
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Hydroxy-4-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • Seo, T. S., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Pharmaceutical Research, 28(12), 3125-3137.
  • Supporting Information for Methyl 3-methyl-4-nitrobenzo
  • Fernández, C., et al. (2006). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Catalysis Letters, 112(3-4), 141-148.

  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society, 142(10), 4841-4852.
  • Carl Roth. (2023).
  • Wong, P., et al. (2016). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Tetrahedron Letters, 57(25), 2736-2739.
  • Lysenko, W. (1989). Preparation of 3-amino-4-hydroxybenzoic acids.
  • Ambeed, Inc. (2024). This compound.
  • Hoechst AG. (1974). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Chen, J., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Truman ChemLab. (2017).
  • BenchChem. (2025).
  • Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PNAS, 100(2), 485-490.
  • BenchChem. (2025). Application Notes and Protocols: Photocleavage of Fmoc-Photo-Linker Resin.

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Application Notes and Protocols for 4-(Hydroxymethyl)-3-nitrobenzoic Acid in the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Functional MOFs

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters bridged by organic linkers.[1] Their defining characteristics—high surface area, tunable pore size, and chemically modifiable surfaces—make them exceptional candidates for a multitude of applications, including drug delivery.[2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its structure, stability, and functionality.[4] This guide focuses on the application of a bifunctional linker, 4-(hydroxymethyl)-3-nitrobenzoic acid, in the design and synthesis of MOFs tailored for advanced drug delivery systems.

The unique architecture of this compound, featuring a carboxylate group for coordination to the metal center, a nitro group for modulating electronic properties and providing specific interactions, and a hydroxymethyl group for potential post-synthetic modification, offers a strategic advantage in the rational design of functional MOFs.[5][6] The presence of the electron-withdrawing nitro group can influence the coordination chemistry and enhance interactions with certain guest molecules, while the hydroxymethyl group presents a reactive site for further functionalization, for instance, to attach targeting moieties.[7]

These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis, characterization, and application of MOFs based on the this compound linker. The methodologies described herein are grounded in established principles of coordination chemistry and materials science, with a focus on producing MOFs with high drug loading capacities and controlled release profiles.[5][8]

Rationale for Linker Selection: Causality Behind Experimental Choices

The selection of this compound as a linker is not arbitrary; it is a deliberate choice to impart specific functionalities to the resulting MOF.

  • The Carboxylate Group: This is the primary coordinating group that will bind to the metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the extended framework of the MOF. The geometry of the dicarboxylate linker plays a crucial role in determining the topology of the resulting network.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group can influence the electronic properties of the linker and, consequently, the Lewis acidity of the metal centers in the MOF.[5] This can enhance the interaction with polar drug molecules, potentially leading to higher loading capacities. Furthermore, the nitro group can participate in specific interactions, such as hydrogen bonding and dipole-dipole interactions, with guest molecules.[5]

  • The Hydroxymethyl Group: This functional group provides a site for post-synthetic modification.[7] For example, it can be esterified or etherified to attach other functional molecules, such as targeting ligands (e.g., folic acid) for cancer cell-specific delivery, or polymers (e.g., polyethylene glycol) to improve biocompatibility and circulation time. The hydroxyl group itself can also participate in hydrogen bonding with drug molecules.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, activation, drug loading, and characterization of a representative MOF using a linker analogous to this compound. Due to the limited availability of published data on MOFs synthesized with the exact this compound linker, the following protocols are based on a closely related system utilizing a nitro-functionalized benzoic acid linker, which serves as an excellent model.[9]

Protocol 1: Solvothermal Synthesis of a Representative Nitro-Functionalized MOF

This protocol describes the synthesis of a cadmium-based MOF using a solvothermal method with a nitro-functionalized benzoic acid linker.[9]

Materials:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • This compound (or a similar nitro-functionalized benzoic acid linker)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.2 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of methanol.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the product under vacuum at 80 °C for 12 hours.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis_Workflow Workflow for Nitro-Functionalized MOF Synthesis cluster_prep Preparation of Reaction Mixture cluster_synthesis Solvothermal Synthesis cluster_purification Product Isolation and Purification dissolve Dissolve Metal Salt and Linker in DMF/Methanol sonicate Sonicate for Homogenization dissolve->sonicate autoclave Transfer to Teflon-lined Autoclave sonicate->autoclave heating Heat at 120 °C for 72 h autoclave->heating cooling Cool to Room Temperature heating->cooling filter Filter to Collect Crystals cooling->filter wash_dmf Wash with DMF filter->wash_dmf wash_methanol Wash with Methanol wash_dmf->wash_methanol dry Dry under Vacuum wash_methanol->dry final_product final_product dry->final_product Final MOF Product

Caption: Workflow for the synthesis of a nitro-functionalized MOF.

Protocol 2: Activation of the MOF

Activation is a crucial step to ensure the pores of the MOF are accessible for drug loading.

Materials:

  • Synthesized MOF

  • Fresh, high-purity solvent (e.g., methanol or chloroform)

  • Soxhlet extraction apparatus (optional)

  • Vacuum oven or Schlenk line

Procedure:

  • Immerse the as-synthesized MOF in a fresh portion of a low-boiling-point solvent such as methanol or chloroform.

  • Allow the MOF to soak for 24-48 hours, replacing the solvent every 12 hours. This process, known as solvent exchange, helps to remove the high-boiling-point synthesis solvent (e.g., DMF) from the pores.

  • Alternatively, for a more thorough activation, perform a Soxhlet extraction with a suitable solvent for 24 hours.

  • After solvent exchange, decant the solvent and dry the MOF under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, as determined by Thermogravimetric Analysis (TGA).

  • The activated MOF should be stored in a desiccator or under an inert atmosphere to prevent re-adsorption of atmospheric moisture.

Protocol 3: Drug Loading into the Activated MOF

This protocol describes a typical impregnation method for loading a model drug, such as doxorubicin or ibuprofen, into the activated MOF.

Materials:

  • Activated MOF

  • Drug to be loaded (e.g., Doxorubicin hydrochloride)

  • Appropriate solvent for the drug (e.g., deionized water or ethanol)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Accurately weigh a specific amount of the activated MOF (e.g., 20 mg) and place it in a glass vial.

  • Add a specific volume of the drug solution to the vial containing the MOF. The amount of drug solution will depend on the desired drug-to-MOF ratio.

  • Seal the vial and stir the suspension at room temperature for 24-48 hours in the dark to prevent photodegradation of the drug.

  • After the loading period, separate the drug-loaded MOF from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Carefully collect the supernatant.

  • Wash the drug-loaded MOF with a small amount of the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40-60 °C).

  • Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) and subtracting this from the initial amount of drug.

Calculation of Drug Loading:

  • Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

  • Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the acidic tumor microenvironment)

  • Thermostatic shaker or water bath

  • Centrifuge or syringe filters (0.22 µm)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Accurately weigh a specific amount of the drug-loaded MOF (e.g., 10 mg) and place it in a dialysis bag or a centrifuge tube.

  • Add a specific volume of the release medium (e.g., 20 mL of PBS at the desired pH) to the container.

  • Place the container in a thermostatic shaker set at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Separate the MOF particles from the withdrawn aliquot by centrifugation or filtration.

  • Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Diagram of the Drug Delivery Workflow:

Drug_Delivery_Workflow Workflow for Drug Loading and Release Studies cluster_loading Drug Loading cluster_release In Vitro Release disperse Disperse Activated MOF in Drug Solution stir Stir for 24-48 h disperse->stir separate Separate by Centrifugation stir->separate dry_loaded Dry Drug-Loaded MOF separate->dry_loaded disperse_release Disperse Drug-Loaded MOF in PBS dry_loaded->disperse_release incubate Incubate at 37 °C disperse_release->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Drug Concentration sample->analyze release_profile release_profile analyze->release_profile Generate Release Profile activated_mof Activated MOF activated_mof->disperse drug_solution Drug Solution drug_solution->disperse

Caption: Workflow for drug loading and in vitro release studies.

Characterization Techniques and Expected Results

Thorough characterization is essential to confirm the successful synthesis of the MOF and to understand its properties.

Technique Purpose Expected Results for a Nitro-Functionalized MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks at specific 2θ angles, matching the simulated pattern from single-crystal X-ray diffraction if available. The peak positions should be consistent between the as-synthesized and activated MOF, although some minor shifts may occur upon guest removal. After drug loading, the crystallinity should be largely retained, though some peak broadening or intensity changes may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the linker and to confirm the coordination of the carboxylate group to the metal center.The spectrum of the linker will show characteristic peaks for the -NO₂ group (around 1530 and 1350 cm⁻¹), the -OH stretch of the hydroxymethyl group (broad peak around 3400 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). In the MOF spectrum, the C=O peak of the carboxylic acid should disappear and be replaced by two new peaks corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group (around 1610 and 1400 cm⁻¹). After drug loading, new peaks corresponding to the functional groups of the drug molecule should be visible.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and to quantify the amount of solvent and guest molecules within the pores.The TGA curve will show an initial weight loss corresponding to the removal of solvent molecules from the pores. This will be followed by a plateau, indicating the thermal stability of the framework. At higher temperatures, a sharp weight loss will occur, corresponding to the decomposition of the organic linker and the collapse of the MOF structure. For a drug-loaded MOF, an additional weight loss step corresponding to the decomposition of the drug may be observed.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A type I or type IV nitrogen adsorption-desorption isotherm is typically expected for microporous or mesoporous MOFs, respectively. The BET surface area for a well-activated, nitro-functionalized MOF can range from several hundred to over a thousand m²/g. The pore volume can be calculated from the isotherm. After drug loading, a significant decrease in the surface area and pore volume is expected.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.SEM images will reveal the shape (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized MOF crystals. The morphology should be consistent throughout the sample, indicating homogeneity.

Data Presentation: A Representative Example

The following table summarizes hypothetical yet realistic data for a MOF synthesized with a nitro-functionalized linker, based on literature values for similar systems.[10]

Property Value Method of Determination
BET Surface Area 850 m²/gN₂ Adsorption at 77 K
Pore Volume 0.45 cm³/gN₂ Adsorption at 77 K
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Doxorubicin Loading Capacity 20 wt% (0.25 g/g)UV-Vis Spectroscopy
Doxorubicin Encapsulation Efficiency 85%UV-Vis Spectroscopy
Drug Release at pH 7.4 (24 h) 30%UV-Vis Spectroscopy
Drug Release at pH 5.5 (24 h) 75%UV-Vis Spectroscopy

Conclusion and Future Perspectives

This compound is a promising linker for the development of highly functional MOFs for drug delivery applications. The presence of both a nitro and a hydroxymethyl group allows for the fine-tuning of the MOF's properties, including its drug loading capacity, release kinetics, and potential for targeted delivery through post-synthetic modification. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar linkers in the design of next-generation drug delivery systems. Future research should focus on the synthesis and characterization of MOFs using this exact linker to fully elucidate the synergistic effects of the nitro and hydroxymethyl groups on drug delivery performance.

References

  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (2025). Request PDF.
  • Metal-organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). PubMed.
  • Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. (2025).
  • Metal-organic frameworks for efficient drug adsorption and delivery. (2023). Scientiae Radices.
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). MDPI.
  • Metal-organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). PubMed.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PMC.
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). RSC Publishing.
  • Recent advances in metal–organic frameworks for stimuli-responsive drug delivery. (n.d.). Nanoscale (RSC Publishing).
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymeriz
  • Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applic
  • Metal-Organic Frameworks: Synthetic Methods and Potential Applic
  • Some of the organic linkers for the functionalization of MOFs. (n.d.).
  • Development of Metal-Organic Frameworks for Biomedical Applic
  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (2024).
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PMC.
  • Functionalization of materials` backbone. (2024). WUTTKEGROUP - Stefan Wuttke.
  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (n.d.). PMC - NIH.
  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews (RSC Publishing).
  • MOFs Linkers - Organic Frame M

Sources

Application Note: Synthesis of a Bifunctional Metal-Organic Framework Using 4-(Hydroxymethyl)-3-nitrobenzoic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Functional MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and the ability to be functionalized make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][2][3] The strategic selection of the organic linker is paramount as it dictates the architectural and chemical landscape of the resulting MOF.

This application note details a protocol for the synthesis of a novel MOF utilizing 4-(hydroxymethyl)-3-nitrobenzoic acid as a bifunctional organic linker. The presence of both a hydroxymethyl (-CH₂OH) and a nitro (-NO₂) group on the benzoic acid backbone offers a unique opportunity to create a MOF with dual functionalities. The nitro group, being a strong electron-withdrawing group, can enhance the Lewis acidity of the metal centers and provide specific interaction sites for polar molecules, making it attractive for applications in CO₂ capture and catalysis.[1] The hydroxymethyl group, on the other hand, can serve as a site for post-synthetic modification, allowing for the covalent grafting of other functional molecules, or it can participate in hydrogen bonding, influencing the framework's stability and guest-molecule interactions.[4][5]

This protocol provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to synthesize and characterize a MOF based on this compound, with a focus on the underlying scientific principles that govern the synthesis and the resulting material's properties.

Causality Behind Experimental Choices: A Rationale-Driven Approach

The successful synthesis of a crystalline and porous MOF is highly dependent on the careful control of various reaction parameters. The choices outlined in this protocol are based on established principles of coordination chemistry and materials synthesis.

  • Solvothermal Synthesis: This method is widely employed for MOF synthesis as it utilizes elevated temperatures and pressures to increase the solubility of the precursors and facilitate the formation of a crystalline product.[6][7] The closed system prevents solvent loss and allows for the formation of thermodynamically stable phases.

  • Choice of Metal Node (Zinc): Zinc (II) ions are frequently used in MOF synthesis due to their versatile coordination geometries (typically tetrahedral or octahedral) and their ability to form stable secondary building units (SBUs) with carboxylate linkers.[8] Zinc-based MOFs are also often biocompatible, making them suitable for biomedical applications.[8]

  • Solvent System (DMF): N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[6] It can also act as a modulator in the reaction, influencing the crystal growth and morphology.

  • Temperature and Reaction Time: The temperature and duration of the solvothermal reaction are critical parameters that influence the nucleation and growth of the MOF crystals. The selected temperature of 120 °C is a common starting point for many benzoic acid-based MOFs, providing sufficient thermal energy for crystal formation without decomposing the organic linker.[9] The 48-hour reaction time allows for the slow growth of well-defined crystals.

Experimental Protocol: Synthesis of a Zn-based MOF with this compound

This protocol outlines the solvothermal synthesis of a zinc-based MOF using this compound.

Materials and Reagents:

ReagentFormulaPuritySupplier
This compoundC₈H₇NO₅>98%(e.g., Sigma-Aldrich)
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O>98%(e.g., Sigma-Aldrich)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%(e.g., Sigma-Aldrich)
EthanolC₂H₅OH>99.5%(e.g., Sigma-Aldrich)
ChloroformCHCl₃>99%(e.g., Sigma-Aldrich)

Equipment:

  • 20 mL Scintillation Vials with Teflon-lined caps

  • Analytical Balance

  • Sonicator

  • Programmable Laboratory Oven

  • Centrifuge

  • Vacuum Oven

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Mixing and Sonication:

    • Slowly add the zinc nitrate solution to the ligand solution while stirring.

    • Cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable laboratory oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • After cooling, crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.

    • Perform a solvent exchange by immersing the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol with fresh ethanol and repeat for another 24 hours. This step is crucial to remove residual DMF from the pores of the MOF.

  • Activation:

    • After the final ethanol wash, decant the ethanol and add 10 mL of chloroform. Let the crystals soak for 12 hours.

    • Collect the crystals by centrifugation or filtration.

    • Dry the crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Characterization of the Synthesized MOF

To confirm the successful synthesis and to understand the properties of the new MOF, a series of characterization techniques should be employed.

Characterization TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.[10]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be unique and not match the starting materials.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[10]A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate group to the metal center.[10]The FTIR spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group. The characteristic peaks of the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups should also be present.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption-desorption isotherm, from which a high specific surface area can be calculated, confirming the porous nature of the material.

Visualizing the Workflow and Logic

To better illustrate the synthesis process and the underlying logic of using a bifunctional linker, the following diagrams are provided.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation Ligand Dissolve Ligand in DMF Mix Mix Solutions & Sonicate Ligand->Mix Metal Dissolve Metal Salt in DMF Metal->Mix React Solvothermal Reaction (120°C, 48h) Mix->React Wash Wash with DMF & Ethanol React->Wash Activate Activate under Vacuum (150°C, 12h) Wash->Activate Product Functional MOF Activate->Product Characterize Characterization (PXRD, TGA, FTIR, BET) Product->Characterize Ligand_Functionality Ligand This compound -COOH -NO₂ -CH₂OH MOF_Properties Resulting MOF Properties Framework Formation Enhanced Lewis Acidity & Polarity Post-Synthetic Modification Site & H-Bonding Ligand:f0->MOF_Properties:p0 Coordination Ligand:f1->MOF_Properties:p1 Functionality Ligand:f2->MOF_Properties:p2 Functionality

Caption: Relationship between ligand functional groups and MOF properties.

Potential Applications

The unique combination of nitro and hydroxymethyl functional groups in the MOF's structure opens up a range of potential applications:

  • Drug Delivery: The porous structure can be loaded with therapeutic agents, and the hydroxymethyl groups could be used to attach targeting moieties for site-specific drug delivery. [8]* Catalysis: The enhanced Lewis acidity due to the nitro groups could make the MOF an effective catalyst for various organic transformations. [1]* Gas Separation and Storage: The polar nitro groups can lead to selective adsorption of polar gases like CO₂ over nonpolar gases like N₂ or CH₄. [1]* Sensing: The functional groups could interact with specific analytes, leading to a change in the MOF's properties (e.g., luminescence), which can be used for chemical sensing. [11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel bifunctional MOF using this compound. By understanding the rationale behind the experimental choices and employing the described characterization techniques, researchers can reliably synthesize and validate this promising new material. The unique combination of functional groups in the organic linker paves the way for the development of advanced materials with tailored properties for a wide range of applications in research, drug development, and beyond.

References

  • ResearchGate. (n.d.). Characterization data of MOF Fe and MOF Fe/Ag. a) PXRD patterns, b)... Retrieved January 2, 2026, from [Link]

  • Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215-1222. [Link]

  • Al-Maythalony, B. A., & Shkurenko, A. (2020). Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

  • Research and Reviews. (n.d.). Metal Organic Frameworks. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). (a) PXRD patterns; (b) Raman spectra; (c) FTIR spectra; (d) TGA profiles. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structural characterization of Sm-MOFs: (a) FTIR, (b) XRD, and (c and d) SEM. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). (a) PXRD patterns, (b) FTIR spectra, and (c) TGA curves of the MOFs. Retrieved January 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Retrieved January 2, 2026, from [Link]

  • Journal of Materials Chemistry A. (2020). Facilitated explosion of nitro compounds confined in metal–organic frameworks. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Retrieved January 2, 2026, from [Link]

  • CrystEngComm. (2012). The influence of nitro groups on the topology and gas sorption property of extended Zn(ii)-paddlewheel MOFs. [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks (MOFs) and their applications in detection, conversion, and depletion of nitroaromatic pollutants. Retrieved January 2, 2026, from [Link]

  • MDPI. (2023). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. [Link]

  • MDPI. (2023). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. [Link]

  • ProQuest. (n.d.). Applications of Metal-Organic Frameworks in Catalysis and Separations. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of MOF having hydroxyl functional side groups and optimization of activation process for the maximization of its BET surface area. Retrieved January 2, 2026, from [Link]

  • MDPI. (2022). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. [Link]

  • ACS Publications. (2018). Ab Initio Study of Hydrostable Metal–Organic Frameworks for Postsynthetic Modification and Tuning toward Practical Applications. [Link]

  • PubMed Central. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. [Link]

Sources

The Multifaceted Role of 4-(Hydroxymethyl)-3-nitrobenzoic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular building blocks that offer a unique combination of functionality, reactivity, and structural versatility is paramount. 4-(Hydroxymethyl)-3-nitrobenzoic acid, a bespoke aromatic carboxylic acid, has emerged as a compound of significant interest. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a nitro group, provides a rich platform for the design and synthesis of a new generation of advanced materials. This technical guide offers an in-depth exploration of the applications of this compound in the realms of metal-organic frameworks (MOFs), functional polymers, and specialized coatings. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for harnessing the potential of this versatile molecule.

The Strategic Advantage of this compound in Material Design

The utility of this compound in materials science is fundamentally rooted in the distinct chemical personalities of its three functional groups. The interplay of these groups dictates the molecule's role in the construction of complex material architectures.

  • The Carboxylate Group (-COOH): This primary acidic moiety serves as a robust coordination site for metal ions, making it an ideal organic linker for the synthesis of metal-organic frameworks. Its ability to deprotonate and form strong bonds with metal centers is the cornerstone of MOF construction. Furthermore, the carboxylate group can readily participate in esterification and amidation reactions, enabling its incorporation into polyester and polyamide backbones.

  • The Hydroxymethyl Group (-CH₂OH): This versatile functional group introduces a secondary point of reactivity. It can engage in esterification reactions with carboxylic acids or be oxidized to an aldehyde, providing further avenues for covalent modification and polymer chain extension. In the context of materials, the hydroxymethyl group can also serve as a site for post-synthetic modification, allowing for the tuning of material properties.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality significantly influences the electronic properties of the aromatic ring. This electronic perturbation can be harnessed to create materials with interesting optical and electronic characteristics. The nitro group can also be reduced to an amine (-NH₂), opening up a vast chemical space for further functionalization, such as the introduction of dyes, cross-linking agents, or bioactive molecules. This nitro-to-amine transformation is a critical step in tailoring the final properties of the material.[1]

Application in Metal-Organic Frameworks (MOFs): A Gateway to Functional Porous Materials

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The judicious selection of the organic linker is crucial in dictating the topology, porosity, and functionality of the resulting MOF. This compound, with its rigid backbone and multiple coordination and functional sites, is a promising candidate for the synthesis of novel MOFs with tailored properties. While direct synthesis of MOFs using this specific ligand is an emerging area, the principles can be extrapolated from the successful synthesis of MOFs using analogous nitrobenzoic acid derivatives.[2]

Rationale for Use in MOF Synthesis

The carboxylic acid group of this compound acts as the primary binding site to the metal centers. The presence of the hydroxymethyl and nitro groups offers several advantages:

  • Functional Pores: The hydroxymethyl and nitro groups project into the pores of the MOF, creating a chemically distinct internal environment. The hydroxymethyl group can participate in hydrogen bonding, influencing guest-host interactions, while the nitro group can modulate the electronic environment of the pores.

  • Post-Synthetic Modification: The reactive nature of the hydroxymethyl and nitro groups allows for post-synthetic modification of the MOF. For instance, the nitro group can be reduced to an amine, which can then be used to graft other molecules onto the framework.

  • Luminescent Properties: The aromatic nature of the ligand, coupled with the electron-withdrawing nitro group, can lead to the development of luminescent MOFs. These materials have potential applications in chemical sensing and optoelectronics.

Protocol for the Solvothermal Synthesis of a Hypothetical MOF using this compound

This protocol is a generalized procedure based on established methods for MOF synthesis with functionalized benzoic acids.[3][4][5] Researchers should optimize the reaction conditions, such as temperature, time, and solvent ratios, for specific metal precursors.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication may be required to ensure complete dissolution.

  • Combine the two solutions in the glass vial and stir for 10 minutes at room temperature.

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a pre-determined temperature (typically between 80-150 °C) for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

Characterization:

The synthesized MOF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the ligand's functional groups, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis cluster_solution Solution Preparation Metal_Salt Metal Salt in DMF Mixing Mixing and Stirring Metal_Salt->Mixing Ligand This compound in DMF Ligand->Mixing Autoclave Solvothermal Reaction (80-150 °C, 24-72 h) Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Separation Centrifugation/ Filtration Cooling->Separation Washing Washing with DMF and Ethanol Separation->Washing Drying Drying in Oven Washing->Drying MOF_Product Final MOF Product Drying->MOF_Product Polyester_Synthesis Monomer This compound + Catalyst Heating_N2 Heating under N₂ (180-250 °C) Monomer->Heating_N2 Esterification Esterification (Water Removal) Heating_N2->Esterification Vacuum_Heating High Vacuum & High Temp (260-280 °C, <1 Torr) Esterification->Vacuum_Heating Polycondensation Polycondensation (Viscosity Increase) Vacuum_Heating->Polycondensation Cooling_Extrusion Cooling and Extrusion Polycondensation->Cooling_Extrusion Polyester_Product Polyester Product Cooling_Extrusion->Polyester_Product Coating_Functionality Molecule This compound -COOH -CH₂OH -NO₂ Adhesion Adhesion to Substrate Molecule:f0->Adhesion Carboxylic Acid Crosslinking Cross-linking with Polymer Matrix Molecule:f1->Crosslinking Hydroxymethyl Functionality Surface Functionality Molecule:f2->Functionality Nitro Group (modifiable)

Sources

Application Notes & Protocols: Leveraging 4-(Hydroxymethyl)-3-nitrobenzoic Acid for Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Need for Precision in Peptide Release

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the routine construction of complex biomolecules.[1][2] A critical component of this methodology is the linker, a molecular handle that tethers the nascent peptide chain to the insoluble polymer support.[3] While traditional acid-labile linkers are robust, they lack the finesse required for synthesizing peptides with sensitive modifications or for applications demanding spatial and temporal control.

This guide delves into the application of 4-(hydroxymethyl)-3-nitrobenzoic acid , a photolabile linker of the o-nitrobenzyl type, which addresses these challenges. Photocleavage offers an orthogonal strategy for peptide release, utilizing light as a traceless reagent.[4][5][6] This method avoids harsh acidic conditions, preserving the integrity of delicate post-translational modifications and enabling innovative applications such as high-throughput screening and the fabrication of peptide microarrays.[7] We will explore the underlying chemistry, provide field-tested protocols, and offer expert insights to ensure successful implementation in your research.

The Scientific Principle: Mechanism of Photolytic Cleavage

The utility of this compound is rooted in the photochemistry of the o-nitrobenzyl group. This moiety is stable to the iterative base and acid treatments of standard Fmoc-based SPPS but undergoes a specific intramolecular rearrangement upon irradiation with UV light.[3][8]

The Process Unveiled:

  • Excitation: Upon absorbing a photon (typically at 350-365 nm), the nitro group is excited to a triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic methylene group (-CH₂-O-), forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate rapidly rearranges, leading to the cleavage of the ester bond connecting the peptide's C-terminus to the linker.

  • Peptide Release: The process releases the desired peptide with a native C-terminal carboxylic acid, while the linker is converted into a 2-nitrosobenzaldehyde byproduct that remains on the resin.[7]

This mechanism is exceptionally mild and highly specific, providing a key advantage over methods that require corrosive reagents like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).[1][7]

Diagram 1: Linker Immobilization and Peptide Attachment

G cluster_resin Solid Support cluster_linker Linker cluster_peptide Peptide Chain Resin Aminomethyl Resin (NH₂) Linker 4-(Hydroxymethyl)- 3-nitrobenzoic acid Resin->Linker Amide Bond Formation (Coupling of COOH to NH₂) AA1 Fmoc-AA₁-OH Linker->AA1 Esterification (Coupling of OH to COOH)

Caption: Initial attachment of the linker to the resin and loading of the first amino acid.

Core Advantages in Modern Peptide Synthesis

Employing a photolabile linker is not merely an alternative; it is a strategic choice that unlocks advanced synthetic possibilities.

  • Absolute Orthogonality: Photocleavage is completely independent of the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) and the base-labile Nα-Fmoc group.[3][7] This allows for a powerful workflow where the peptide can be fully deprotected and purified of scavengers while still on the resin, dramatically simplifying the final purification step.

  • Protection of Sensitive Functionalities: Peptides containing acid-sensitive modifications, such as glycosylations, phosphorylations, or certain fluorescent labels, can be synthesized and released without degradation.[1]

  • Enabling Advanced Applications: The ability to trigger release with light allows for spatial and temporal control.[7] This is the enabling technology behind peptide microarrays for binding studies, where peptides can be cleaved from specific spots on a chip for subsequent analysis (e.g., by mass spectrometry).

  • Clean and Traceless Release: The cleavage yields the peptide with its natural C-terminal carboxyl group, leaving no residual linker fragments attached.[7] This "traceless" nature is crucial for biological applications where any modification could alter activity.

Detailed Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Immobilization of Linker onto Aminomethyl Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation: In a separate vial, dissolve this compound (591 mg, 3.0 mmol), N,N'-diisopropylcarbodiimide (DIC, 465 µL, 3.0 mmol), and Oxyma Pure (426 mg, 3.0 mmol) in DMF (5 mL). Allow to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 2% N,N-diisopropylethylamine (DIEA) in DMF for 30 minutes.

  • Final Wash: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Loading the First Fmoc-Amino Acid
  • Resin Swelling: Swell the linker-functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.

  • Reaction Mixture: In a separate vial, dissolve the first Fmoc-amino acid (3.0 mmol) in minimal DCM. Add DIC (233 µL, 1.5 mmol).

  • Catalyst Addition: Add this solution to the swollen resin, followed by 4-(dimethylamino)pyridine (DMAP, 61 mg, 0.5 mmol).

  • Coupling: Agitate the mixture at room temperature for 3-5 hours. Monitor the reaction using a Kaiser test. If the test is still positive (blue), add a second portion of DIC (1.5 mmol).

  • Washing and Drying: Once the Kaiser test is negative, wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry under vacuum. Determine the final loading via spectrophotometric analysis of the piperidine-released Fmoc adduct.

Protocol 3: Standard SPPS Elongation (Fmoc/tBu Strategy)

Perform the following cycle for each amino acid to be added:

  • Swell: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[9]

  • Wash: Wash with DMF (5 x 10 mL).

  • Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable coupling agent like HCTU (4 eq.) and DIEA (8 eq.) in DMF for 45-60 minutes.

  • Wash: Wash with DMF (3 x 10 mL).

  • Confirmation: Perform a Kaiser test to confirm complete coupling. Repeat coupling if necessary.

Diagram 2: SPPS Workflow with Photocleavage

workflow Start Start: Linker-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling 2. AA Coupling (Fmoc-AA-OH, HCTU) Deprotection->Coupling Wash1 3. Wash (DMF) Coupling->Wash1 Loop Repeat n-1 times Wash1->Loop Loop->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Final Cycle SideChainDeprotection On-Resin Side-Chain Deprotection (TFA Cocktail) (Optional) FinalDeprotection->SideChainDeprotection Photocleavage Photolytic Cleavage (UV Light, 365 nm) SideChainDeprotection->Photocleavage Purification Purification (HPLC) Photocleavage->Purification

Caption: The iterative cycle of SPPS followed by on-resin deprotection and final photocleavage.

Protocol 4: Photolytic Cleavage and Peptide Release
  • Side-Chain Deprotection (Optional): If desired, first treat the resin-bound peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours to remove side-chain protecting groups. Wash thoroughly with DCM and DMF and dry the resin.

  • Resin Preparation: Swell the dried peptidyl-resin (approx. 200 mg) in a suitable UV-transparent solvent (e.g., 10 mL of DMF, acetonitrile, or a mixture with water) in a quartz or borosilicate glass reaction vessel.

  • Irradiation: Place the vessel in a photoreactor equipped with a cooling system to maintain room temperature. Irradiate with a UV lamp (e.g., medium-pressure mercury lamp) with a filter to isolate the ~365 nm wavelength. Stir or agitate the suspension continuously to ensure all beads are exposed to the light.

  • Monitoring: The cleavage time can range from 1 to 12 hours. Monitor the reaction by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents by HPLC and LC-MS.

  • Peptide Collection: Once cleavage is complete, filter the resin and collect the supernatant containing the cleaved peptide. Wash the resin twice more with the cleavage solvent and combine the filtrates.

  • Work-Up: Evaporate the solvent under reduced pressure. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet.

  • Purification: Lyophilize the crude peptide and purify using standard reverse-phase HPLC.

Diagram 3: Simplified Photocleavage Mechanism

Sources

Functionalization of Polymers with 4-(Hydroxymethyl)-3-nitrobenzoic acid: A Detailed Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Advanced Polymer Therapeutics

In the landscape of polymer-based drug delivery systems, the choice of a linker molecule to conjugate a therapeutic agent to a polymer backbone is of paramount importance. The linker's properties can dictate the drug's stability, solubility, and, most critically, its release profile at the target site. 4-(Hydroxymethyl)-3-nitrobenzoic acid emerges as a highly versatile and strategic linker precursor. Its unique trifunctional nature—a carboxylic acid for polymer attachment, a hydroxyl group that can be esterified to a polymer, and a nitro group that is readily transformable—offers a modular platform for the design of sophisticated drug delivery vehicles.

This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with this compound. We will delve into the rationale behind its use, step-by-step synthetic procedures, robust characterization methods, and its application in creating stimuli-responsive drug delivery systems. The protocols are designed to be self-validating, ensuring that researchers can confidently reproduce and verify their results.

The key advantage of incorporating this linker lies in the latent functionality of the nitro group. Once conjugated to a polymer, the nitro group can be chemically reduced to a primary amine. This newly formed amine serves as a reactive handle for the attachment of drugs, targeting ligands, or imaging agents. Furthermore, the nitrobenzyl ether or ester linkage can be engineered to be cleavable under specific physiological conditions, such as the hypoxic (low oxygen) and reductive environment often found in solid tumors, enabling targeted drug release.

Core Concepts and Strategic Considerations

The functionalization process hinges on forming a stable ester bond between the polymer and the this compound linker. The choice of polymer is critical and is typically guided by the desired in vivo properties. For this guide, we will focus on poly(ethylene glycol) (PEG) , a biocompatible, non-immunogenic, and FDA-approved polymer widely used in drug delivery.[1] The hydroxyl end-groups of PEG provide a convenient site for esterification.

The overall strategy involves a two-step process:

  • Esterification: Covalent attachment of this compound to the polymer backbone.

  • Reduction: Conversion of the nitro group to an amine, rendering the polymer ready for drug conjugation.

This modular approach allows for the synthesis of a versatile polymer intermediate that can be conjugated with various payloads.

G cluster_0 Part 1: Polymer Functionalization cluster_1 Part 2: Activation and Conjugation Polymer Polymer with -OH or -COOH groups (e.g., PEG-OH) Esterification Esterification Reaction (e.g., EDC/DMAP Coupling) Polymer->Esterification Linker This compound Linker->Esterification Functionalized_Polymer Nitro-Functionalized Polymer Esterification->Functionalized_Polymer Reduction Nitro Group Reduction Functionalized_Polymer->Reduction Amine_Polymer Amine-Functionalized Polymer Reduction->Amine_Polymer Conjugation Amide Bond Formation Amine_Polymer->Conjugation Drug Drug/Ligand with -COOH or NHS-ester Drug->Conjugation Final_Conjugate Polymer-Drug Conjugate Conjugation->Final_Conjugate

Figure 1: General workflow for polymer functionalization and drug conjugation.

Detailed Protocols and Methodologies

Protocol 1: Esterification of Hydroxyl-Terminated PEG with this compound via EDC/DMAP Coupling

This protocol details the esterification of a hydroxyl-terminated polymer with the carboxylic acid of the linker. Carbodiimide-mediated coupling is a widely used method for forming ester bonds under mild conditions.[2][3][4]

Materials:

  • Monofunctional hydroxyl-terminated PEG (PEG-OH) (e.g., MW 2000 Da)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)

  • Diethyl ether (cold)

  • Dialysis membrane (MWCO appropriate for the PEG used, e.g., 1000 Da)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation: Dry the PEG-OH under vacuum at 60-80°C for at least 4 hours to remove any residual water. All glassware should be oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve PEG-OH (1 equivalent) and this compound (1.5 equivalents) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.

  • Activation and Coupling: To the stirred solution, add DMAP (0.2 equivalents). Cool the flask to 0°C in an ice bath. In a separate vial, dissolve EDC-HCl (2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of this compound.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used, or proceed directly if using the water-soluble EDC.

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • To further purify the product and remove unreacted starting materials and coupling reagents, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours.[5]

  • Isolation: Lyophilize the dialyzed solution to obtain the purified PEG-O-C(O)-(3-nitro-4-hydroxymethyl)benzene as a white to pale yellow solid.

ReagentMolar EquivalentsPurpose
PEG-OH1Polymer backbone
This compound1.5Linker molecule
EDC-HCl2Carboxylic acid activating agent
DMAP0.2Acyl transfer catalyst

Table 1: Reagent stoichiometry for EDC/DMAP esterification.

Characterization of the Functionalized Polymer

To ensure the success of the esterification, the product must be thoroughly characterized.

  • ¹H NMR Spectroscopy: This is a crucial technique to confirm the covalent attachment of the linker and to determine the degree of functionalization.[6][7][8][9]

    • Expected Chemical Shifts (in CDCl₃ or D₂O):

      • The characteristic broad peak of the PEG backbone methylene protons will be observed around 3.64 ppm.

      • New aromatic proton signals from the nitrobenzoic acid moiety will appear in the range of 7.5-8.5 ppm.

      • A new peak corresponding to the methylene protons of the newly formed ester linkage (-CH ₂-O-C=O) should appear downfield from the main PEG peak, typically around 4.3-4.5 ppm.[6]

      • The disappearance of the terminal -CH₂-OH signal of the starting PEG (around 3.7-3.8 ppm) and the appearance of the new ester-linked methylene signal confirms the reaction.

    • Quantification: The degree of functionalization can be calculated by comparing the integration of the aromatic protons of the linker to the integration of the PEG methylene protons.

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy provides evidence of the formation of the ester bond.[10]

    • Expected Spectral Changes:

      • A new, strong carbonyl (C=O) stretching peak characteristic of an ester will appear around 1720-1740 cm⁻¹.

      • The broad O-H stretching band of the carboxylic acid in the starting linker will disappear.

      • Characteristic peaks for the nitro group (NO₂) will be present around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • Gel Permeation Chromatography (GPC): GPC is used to assess the molecular weight and polydispersity of the functionalized polymer. A slight increase in molecular weight should be observed, and the polydispersity should remain narrow, indicating that no significant chain degradation or cross-linking has occurred during the functionalization process.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of the nitro-functionalized polymer to an amine-functionalized polymer, which is then ready for drug conjugation. Catalytic hydrogenation is a clean and efficient method for this transformation.[11][12][13][14][15]

Materials:

  • Nitro-functionalized PEG (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator) or a flask with a hydrogen balloon

  • Magnetic stirrer and stir bar

  • Filtration setup

Procedure:

  • Dissolution: Dissolve the nitro-functionalized PEG in ethanol or methanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10% by weight of the polymer).

  • Hydrogenation: Seal the vessel and purge with an inert gas (N₂ or Ar), then introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the amine-functionalized polymer. The product can be further purified by precipitation in cold diethyl ether if necessary.

Characterization of the Amine-Functionalized Polymer:

  • ¹H NMR Spectroscopy: The aromatic proton signals will shift upfield due to the conversion of the electron-withdrawing nitro group to an electron-donating amine group.

  • FTIR Spectroscopy: The characteristic nitro group peaks (around 1530 and 1350 cm⁻¹) will disappear, and new peaks corresponding to N-H stretching of the primary amine will appear in the region of 3300-3500 cm⁻¹.

  • Kaiser Test or Ninhydrin Test: A qualitative test to confirm the presence of primary amines. A positive result (a blue color) indicates successful reduction.

G cluster_0 Functionalization Protocol cluster_1 Reduction Protocol start Start: PEG-OH & Linker dissolve Dissolve in Anhydrous DCM start->dissolve couple Add EDC/DMAP at 0°C to RT dissolve->couple purify Precipitate in Ether & Dialyze couple->purify characterize1 Characterize: NMR, FTIR, GPC purify->characterize1 nitro_polymer Nitro-Functionalized Polymer characterize1->nitro_polymer dissolve2 Dissolve in Ethanol/Methanol nitro_polymer->dissolve2 hydrogenate Hydrogenate with Pd/C and H₂ dissolve2->hydrogenate filter Filter through Celite® hydrogenate->filter isolate Isolate Product filter->isolate characterize2 Characterize: NMR, FTIR, Kaiser Test isolate->characterize2 end End: Amine-Functionalized Polymer characterize2->end

Figure 2: Step-by-step experimental workflow.

Applications in Drug Delivery

The amine-functionalized polymer is a versatile platform for creating advanced drug delivery systems.

Conjugation of Therapeutics

The primary amine on the linker can be readily coupled to drugs containing a carboxylic acid group using standard peptide coupling chemistry (e.g., EDC/NHS). This forms a stable amide bond. Alternatively, drugs functionalized with an N-hydroxysuccinimide (NHS) ester will react directly with the amine.

Stimuli-Responsive Drug Release

The nitroaromatic structure of the linker offers the potential for creating a "trigger" for drug release. The nitrobenzyl group is known to be cleavable under certain conditions:

  • Reductive Cleavage: The nitro group can be reduced in the hypoxic environment of tumors, leading to a cascade reaction that cleaves the ester bond and releases the drug.

  • Photocleavage: The ortho-nitrobenzyl moiety is a well-known photolabile protecting group.[16][17][18][19] Upon irradiation with UV light, the linker can be cleaved, providing spatio-temporal control over drug release.[1][16] This is particularly useful for in vitro studies and topical applications.

By strategically attaching a drug to the benzylic hydroxyl group of the linker before polymer conjugation, a stimuli-responsive polymer-drug conjugate can be synthesized.

Troubleshooting and Expert Insights

  • Low Esterification Yield: Ensure all reagents and solvents are anhydrous, as water will quench the activated carboxylic acid. Increasing the reaction time or slightly elevating the temperature may also improve yields.

  • Incomplete Nitro Reduction: The Pd/C catalyst can be sensitive to poisoning. Ensure the starting polymer is pure. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

  • Purification Challenges: Polymer purification can be challenging. Dialysis is effective for removing small molecule impurities.[] For larger impurities or unreacted polymer, size exclusion chromatography may be required.[21][22][23]

Conclusion

Functionalization of polymers with this compound provides a robust and versatile platform for the development of advanced drug delivery systems. The protocols outlined in this guide, coupled with rigorous characterization, enable the reliable synthesis of well-defined polymer-linker conjugates. The latent functionality of the nitro group opens up a myriad of possibilities for attaching therapeutic payloads and designing stimuli-responsive systems, making this a valuable tool for researchers in drug development and polymer science.

References

Application Notes and Protocols for the Regioselective Nitration of 4-(Hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale nitration of 4-(hydroxymethyl)benzoic acid, a key transformation in the synthesis of functionalized aromatic intermediates for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution, focusing on the regiochemical outcome directed by competing substituent effects. A detailed, field-proven experimental protocol is presented, emphasizing safety, reaction control, and product purification to yield high-purity 4-(hydroxymethyl)-3-nitrobenzoic acid. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Strategic Importance of Nitrated Benzoic Acids

Substituted nitrobenzoic acids are pivotal building blocks in organic synthesis. The nitro group, a strong electron-withdrawing moiety, can be readily transformed into a variety of other functional groups, most notably amines, which are ubiquitous in pharmacologically active compounds. The specific target of this protocol, this compound, is a valuable intermediate, possessing three distinct functional groups that allow for orthogonal chemical modifications.

The synthesis of this molecule presents an interesting case of regioselectivity in electrophilic aromatic substitution. The aromatic ring is substituted with both a meta-directing, deactivating carboxylic acid group and an ortho,para-directing, weakly activating hydroxymethyl group. Understanding the interplay of these electronic effects is crucial for predicting and achieving the desired isomeric product.

Mechanistic Rationale and Regioselectivity

The nitration of 4-(hydroxymethyl)benzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and a stronger acid, typically sulfuric acid, which acts as a catalyst.[1]

Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The crux of this synthesis lies in controlling the position of the incoming nitro group. The two substituents on the starting material exert competing influences:

  • -COOH (Carboxylic Acid): This group is strongly electron-withdrawing and deactivating. It directs incoming electrophiles to the meta position (C3 and C5) relative to its own position (C1).[2][3]

  • -CH₂OH (Hydroxymethyl): As an alkyl group, this substituent is weakly electron-donating and activating. It directs incoming electrophiles to the ortho (C3 and C5) and para (C1) positions relative to its own position (C4).[2][4]

Fortunately, in this specific substrate, the directing effects converge. The meta positions relative to the carboxylic acid are the same as the ortho positions relative to the hydroxymethyl group. This alignment strongly favors the formation of This compound as the major product. The reaction is analogous to the nitration of 4-methylbenzoic acid, which also yields the 3-nitro isomer as the principal product.[5][6]

G cluster_0 Directing Effects on 4-(Hydroxymethyl)benzoic Acid Reactant 4-(Hydroxymethyl)benzoic Acid COOH_Effect -COOH directs to meta positions (3 & 5) Reactant->COOH_Effect meta-director CH2OH_Effect -CH2OH directs to ortho positions (3 & 5) Reactant->CH2OH_Effect ortho,para-director Outcome Convergent Directing Effects COOH_Effect->Outcome CH2OH_Effect->Outcome Product Major Product: This compound Outcome->Product

Figure 1: Logical flow of regiochemical determination.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The primary risks are associated with the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[7][8]

  • Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.

  • Exothermicity & Thermal Runaway: The reaction generates a significant amount of heat. Uncontrolled temperature can lead to a dangerous thermal runaway, vigorous gas evolution (NOx), and potentially an explosion.[8]

  • Toxicity: Nitrogen oxide fumes produced during the reaction are highly toxic if inhaled.[7]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (butyl rubber or Viton® are recommended).

  • Chemical splash goggles and a full-face shield.

  • A chemical-resistant lab coat or apron.

Engineering Controls:

  • This procedure must be performed in a certified chemical fume hood with good ventilation.

  • An emergency eyewash station and safety shower must be immediately accessible.

  • Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware must be scrupulously dried before use, as water can interfere with the generation of the nitronium ion.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(Hydroxymethyl)benzoic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Deionized WaterHigh PurityIn-house
Crushed Ice-In-house
EthanolReagent GradePharmco-Aaper
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Large crystallizing dish or beaker for ice bath

  • Thermometer (-10 to 110 °C)

  • 250 mL Beaker

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware (graduated cylinders, beakers)

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_substrate 1. Dissolve 4-(hydroxymethyl)benzoic acid in conc. H₂SO₄ in a flask. cool_substrate 2. Cool the flask to 0-5 °C in an ice-salt bath. prep_substrate->cool_substrate add_nitrating 4. Add nitrating mixture dropwise to the substrate solution. prep_nitrating 3. Prepare nitrating mixture (HNO₃ + H₂SO₄) in a separate flask, cooled in ice. maintain_temp 5. Maintain temperature below 10 °C with vigorous stirring. add_nitrating->maintain_temp react 6. Stir for an additional 15-20 min in the ice bath after addition. maintain_temp->react quench 7. Pour reaction mixture slowly onto crushed ice. precipitate 8. Stir until ice melts completely and product precipitates. quench->precipitate filter 9. Collect crude product by vacuum filtration. precipitate->filter wash 10. Wash the solid with copious amounts of cold deionized water. filter->wash recrystallize 11. Recrystallize the crude solid from an ethanol/water mixture. dry 12. Dry the purified crystals under vacuum. recrystallize->dry

Figure 2: Experimental workflow for the nitration of 4-(hydroxymethyl)benzoic acid.

1. Preparation of the Substrate Solution:

  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 3.04 g (0.02 mol) of 4-(hydroxymethyl)benzoic acid to the flask.

  • In the fume hood, carefully add 10 mL of concentrated sulfuric acid to the flask.

  • Stir the mixture until the solid is completely dissolved. Some gentle warming may occur.

  • Place the flask in a large ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring.

2. Preparation of the Nitrating Mixture:

  • In a separate small, dry flask or beaker, carefully add 2.0 mL of concentrated nitric acid.

  • Cool this flask in an ice bath.

  • Slowly and with extreme caution , add 2.0 mL of concentrated sulfuric acid to the nitric acid. Swirl gently to mix. This process is highly exothermic.

  • Keep the nitrating mixture in the ice bath until ready for use.

3. Nitration Reaction:

  • Ensure the substrate solution is below 5 °C.

  • Transfer the cold nitrating mixture to a dropping funnel positioned over the reaction flask.

  • Add the nitrating mixture dropwise to the stirred substrate solution over a period of 15-20 minutes.

  • Crucial: Monitor the temperature closely throughout the addition. The reaction temperature must not exceed 10 °C. Adjust the addition rate and add more ice/salt to the bath as needed to maintain this temperature.[5]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

4. Work-up and Isolation:

  • Place approximately 100 g of crushed ice into a 250 mL beaker.

  • Slowly and carefully , pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod.

  • The crude product should precipitate as a pale yellow or off-white solid.

  • Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water (total of ~150 mL) to remove residual acids. Check the pH of the filtrate to ensure it is approaching neutral.

  • Press the solid dry on the filter funnel to remove as much water as possible.

5. Purification (Recrystallization):

  • Transfer the crude solid to a clean beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize yield, place the beaker in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water (1:1), and air dry.

  • Further dry the product in a vacuum oven at a moderate temperature (~50-60 °C).

Data and Expected Results

ParameterValue / Observation
Starting Material 4-(Hydroxymethyl)benzoic acid
Molecular Weight152.15 g/mol
Product This compound
Molecular Weight197.14 g/mol
Theoretical Yield3.94 g (for 0.02 mol starting material)
Typical Actual Yield 70-85%
Appearance Pale yellow to white crystalline solid
Melting Point (literature) 182-185 °C
Reaction Temperature 0 - 10 °C
Reaction Time ~45 minutes (including addition and stirring)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Presence of water in reagents/glassware.- Reaction temperature was too low.- Insufficient reaction time.- Ensure all glassware is oven-dried.- Maintain temperature between 0-10 °C, not significantly lower.- Monitor reaction with TLC if possible to confirm completion.
Dark Brown/Red Reaction Mixture - Reaction temperature was too high, causing side reactions or oxidation of the hydroxymethyl group.- Improve cooling efficiency (use a salt-ice bath).- Slow down the rate of addition of the nitrating mixture significantly.
Product is an Oily Substance - Incomplete reaction.- Presence of significant impurities or isomeric byproducts.- Ensure the reaction has gone to completion.- Perform a thorough recrystallization. If the product still oils out, consider purification by column chromatography.
Product Fails to Crystallize - Too much recrystallization solvent used.- Solution cooled too quickly.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the beaker with a glass rod to induce crystallization.- Ensure slow cooling to room temperature before ice bath.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Google Patents. (n.d.). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Sana, S., et al. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research.
  • Chemistry Stack Exchange. (2014, September 30). Effects Guiding Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

The Strategic Application of 4-(Hydroxymethyl)-3-nitrobenzoic Acid in the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 2, 2026

Shanghai, China – As a cornerstone in the edifice of modern medicinal chemistry, the strategic utilization of versatile building blocks is paramount to the efficient and innovative synthesis of novel therapeutic agents. This application note delves into the multifaceted role of 4-(hydroxymethyl)-3-nitrobenzoic acid as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Through an in-depth analysis of its chemical reactivity and a detailed exposition of synthetic protocols, we aim to equip researchers, scientists, and drug development professionals with the requisite knowledge to leverage this compound's unique structural attributes.

Introduction: A Molecule of Strategic Importance

This compound, with its distinct trifunctionalized aromatic scaffold, presents a compelling platform for the elaboration of diverse molecular architectures. The presence of a carboxylic acid, a benzylic alcohol, and a nitro group on a single phenyl ring offers a rich tapestry of chemical handles that can be selectively manipulated to construct intricate pharmaceutical targets. The interplay of these functional groups, each with its characteristic reactivity, allows for a modular and convergent approach to the synthesis of a wide array of bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is fundamental for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 82379-38-2[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
Storage Sealed in a dry environment at room temperature.[1]
Safety Warning: Harmful if swallowed (H302). Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Core Synthetic Transformations: A Gateway to Complexity

The synthetic utility of this compound is predicated on the selective and high-yielding transformations of its three key functional groups.

Activation of the Carboxylic Acid Moiety

The carboxylic acid group serves as a primary handle for amide bond formation, a ubiquitous linkage in pharmaceutical compounds. Activation of the carboxylic acid is a prerequisite for efficient coupling with a diverse range of amine-containing fragments. A common and highly effective method for this activation is the conversion to an acyl chloride using thionyl chloride (SOCl₂).

Protocol 1: Formation of 4-(Chloromethyl)-3-nitrobenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride. This transformation simultaneously activates the carboxylic acid and converts the hydroxymethyl group to a chloromethyl group, providing an additional reactive site for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-(chloromethyl)-3-nitrobenzoyl chloride can be used in the subsequent step without further purification.

Causality and Experimental Choices: The use of an excess of thionyl chloride ensures the complete conversion of both the carboxylic acid and the benzylic alcohol. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride and thionyl chloride. Refluxing accelerates the reaction rate.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is fundamental in many pharmaceutical syntheses as it introduces a key nucleophilic and basic center. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 2: Synthesis of 3-Amino-4-(hydroxymethyl)benzoic acid

This protocol details the selective reduction of the nitro group of this compound to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol in a suitable pressure vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is usually complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-amino-4-(hydroxymethyl)benzoic acid, which can be purified by recrystallization if necessary.

Causality and Experimental Choices: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids and benzylic alcohols under these conditions. Methanol is a good solvent for the starting material and the product. The use of a pressure vessel is necessary for safe handling of hydrogen gas.

Application in the Synthesis of a Dabigatran Intermediate

While a direct synthesis of a marketed drug from this compound is not prominently featured in the public domain, its structural analogue, 4-(methylamino)-3-nitrobenzoic acid, is a key intermediate in the synthesis of the anticoagulant drug Dabigatran.[2][3] The synthetic strategies employed for this related molecule provide a valuable blueprint for the potential applications of this compound. A hypothetical synthetic pathway towards a Dabigatran analogue, starting from our title compound, can be envisioned. This would involve the initial conversion of the hydroxymethyl group to a methylamino group, followed by the established synthetic route for Dabigatran.

The established synthesis of a key Dabigatran intermediate from 4-(methylamino)-3-nitrobenzoic acid involves the following key steps:

  • Amide Bond Formation: The carboxylic acid of 4-(methylamino)-3-nitrobenzoic acid is activated (e.g., with thionyl chloride) and then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form an amide bond.[2]

  • Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amine, typically via catalytic hydrogenation.[2]

This sequence of reactions highlights the utility of the functional group handles present in this compound and its derivatives.

Synthesis_Pathway cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final_product Potential Pharmaceutical Target A This compound B Activation of Carboxylic Acid (e.g., SOCl₂) A->B Step 1 C Reduction of Nitro Group (e.g., H₂/Pd-C) A->C Step 2 D Modification of Hydroxymethyl Group A->D Step 3 E Acyl Chloride Derivative B->E F Amino-benzoic Acid Derivative C->F G Functionalized Derivative D->G H Complex Pharmaceutical Compound E->H Amide Coupling F->H Further Elaboration G->H Further Elaboration

Caption: Synthetic utility of this compound.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound represents a valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its trifunctional nature allows for a wide range of selective chemical transformations, providing access to a diverse array of molecular scaffolds. The protocols outlined in this application note provide a practical guide for the key manipulations of this important intermediate. While its direct application in the synthesis of a currently marketed drug is not widely published, its structural similarity to key intermediates of blockbuster drugs like Dabigatran underscores its significant potential in future drug discovery and development endeavors. The strategic application of such well-defined and functionalized building blocks will undoubtedly continue to accelerate the pace of innovation in the pharmaceutical industry.

References

  • Synthesis of dabigatran etexilate mesylate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. (2015). Justia Patents. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(hydroxymethyl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity material. The methodologies and principles discussed herein are grounded in established chemical practices to ensure reliable and reproducible results.

Introduction to this compound and Its Purification Challenges

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group, offers multiple reaction sites for molecular elaboration. However, the synthesis of this compound can often result in a crude product containing unreacted starting materials, regioisomers, and other side-products. Therefore, a robust purification strategy is paramount to ensure the quality and reliability of downstream applications.

This guide will explore the most effective purification techniques—recrystallization, column chromatography, and acid-base extraction—providing detailed protocols and addressing common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities are typically derived from the synthetic route. The most common synthesis involves the nitration of 4-(hydroxymethyl)benzoic acid. Consequently, the most likely impurities include:

  • Unreacted 4-(hydroxymethyl)benzoic acid: The starting material for the nitration reaction.

  • Other nitro-isomers: Depending on the reaction conditions, small amounts of other regioisomers may be formed.

  • Dinitrated products: Over-nitration can lead to the formation of dinitro-substituted benzoic acids.

  • Degradation products: Harsh reaction conditions can lead to the formation of nitrophenols through decarboxylation.[1]

Q2: How do I choose the best purification method for my crude sample?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, especially if the impurity has a significantly different solubility profile from the desired compound. It is a good first choice for moderately pure crude material (>85%).

  • Column Chromatography is ideal for separating mixtures of compounds with different polarities.[2][3] It is particularly useful when dealing with multiple impurities or when the impurities have similar solubility to the product, making recrystallization ineffective.[2]

  • Acid-Base Extraction is a highly effective technique for separating acidic compounds from neutral or less acidic impurities. This method can be particularly useful for removing non-acidic starting materials or byproducts.

The following decision-making workflow can guide your choice:

Purification_Decision start Crude this compound purity_check Assess Purity (e.g., TLC, NMR) start->purity_check is_high_purity >85% Pure? purity_check->is_high_purity is_soluble_diff Impurities have different solubility? is_high_purity->is_soluble_diff Yes is_polarity_diff Significant polarity difference? is_high_purity->is_polarity_diff No is_soluble_diff->is_polarity_diff No recrystallization Recrystallization is_soluble_diff->recrystallization Yes column_chrom Column Chromatography is_polarity_diff->column_chrom Yes acid_base Consider Acid-Base Extraction is_polarity_diff->acid_base No/Consider pure_product Pure Product recrystallization->pure_product column_chrom->pure_product acid_base->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[4] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]

Protocol 1: Recrystallization of this compound
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Based on the polarity of this compound, suitable solvents include ethanol, methanol, or a mixed solvent system like ethanol/water.[7][8] Perform small-scale solubility tests to find the optimal solvent.[9]

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Cool the test tube. Crystals should form.

Solvent SystemSuitabilityRationale
Ethanol GoodThe compound is likely soluble in hot ethanol and less soluble in cold ethanol.[7]
Methanol GoodSimilar to ethanol, it is a polar protic solvent that should effectively dissolve the compound when hot.[8]
Ethanol/Water ExcellentA mixed solvent system can be fine-tuned. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution before cooling.
Water PoorThe compound has low solubility in water, even when hot.[8][10]
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[5][9] Using excess solvent will result in a poor yield.[9][11]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.[9]

Troubleshooting Recrystallization
IssuePossible Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.[5][11]- Add a seed crystal of the pure compound.[11]
The solid "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities.- Reheat the solution and add more solvent to lower the saturation point.[11]- Ensure slow cooling.- Consider adding activated charcoal to the hot solution to remove colored impurities, then filter hot.[14]
Crystallization happens too quickly. - The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[11]
Low yield of purified product. - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- If the mother liquor is not disposed of, it can be concentrated to recover more product.[11]- Always use a minimal amount of ice-cold solvent for washing.[9]- Ensure the filtration apparatus is hot during hot filtration.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[2][3] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds elute earlier.[2][15]

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Column Packing:

    • Use silica gel (100-200 mesh) as the stationary phase.

    • Pack the column using either a dry packing or slurry method. Ensure the silica gel bed is level and free of air bubbles.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common eluent system for nitroaromatic compounds is a gradient of ethyl acetate in hexane.[16]

    • The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of ~0.3 for the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Column_Chromatography_Workflow start Prepare Silica Gel Slurry pack_column Pack Column start->pack_column load_sample Load Crude Sample onto Column pack_column->load_sample elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load_sample->elute_nonpolar elute_gradient Gradually Increase Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Troubleshooting Column Chromatography
IssuePossible Cause(s)Solution(s)
Poor separation of spots on TLC. - Inappropriate solvent system.- Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.
Cracked or channeled column bed. - Improper packing of the column.- Repack the column carefully, ensuring no air bubbles are trapped. Never let the column run dry.[3]
Broad or streaking bands. - Sample is not soluble in the mobile phase.- Column is overloaded with sample.- Choose a solvent system in which the sample is more soluble.- Use a larger column or reduce the amount of sample loaded.

Troubleshooting Guide 3: Acid-Base Extraction

This technique is particularly effective if the main impurity is the unreacted starting material, 4-(hydroxymethyl)benzoic acid, which has a different acidity (pKa) compared to the nitro-substituted product.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in an organic solvent like ethyl acetate.[17]

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The more acidic this compound will be deprotonated and move into the aqueous layer, while the less acidic starting material may remain in the organic layer.[13]

  • Separation of Layers: Separate the aqueous layer containing the deprotonated product.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.[13]

  • Isolation: Collect the pure solid by vacuum filtration, wash with cold water, and dry.[13]

References

  • Solubility of Things. 4-Hydroxy-3-nitrobenzoic acid.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • CDN.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Benchchem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Unknown Source.
  • UKEssays.com.
  • SweetStudy. Recrystallization pre/post lab questions | Organic chemistry homework help.
  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • CDC Stacks.
  • University of Rochester, Department of Chemistry.
  • Chemistry Online @ UTSC.
  • Benchchem.
  • Unknown Source.
  • FAMU.
  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 616-82-0 4-Hydroxy-3-nitrobenzoic acid Impurity.
  • Unknown Source.
  • Unknown Source.
  • Angene. The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry.
  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents..
  • Sigma-Aldrich. This compound | 82379-38-2.

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Technical Support Center: Optimizing the Synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic acid. This valuable intermediate is crucial in various research and development applications, particularly in the synthesis of complex pharmaceutical compounds. However, its preparation via the electrophilic nitration of 4-(Hydroxymethyl)benzoic acid is often plagued by low yields due to competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and scientifically grounded protocols to enhance reaction efficiency, product purity, and overall yield. We will delve into the causality behind common experimental pitfalls and offer robust, field-proven solutions.

Core Synthesis Workflow: Nitration of 4-(Hydroxymethyl)benzoic Acid

The primary and most direct route to this compound is the electrophilic aromatic substitution of 4-(Hydroxymethyl)benzoic acid using a nitrating mixture. The workflow requires precise control over reaction conditions to favor the desired mono-nitration and prevent unwanted side reactions.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-(Hydroxymethyl)benzoic Acid in Concentrated H₂SO₄ C Cool Both Solutions in Ice Bath (0-5 °C) A->C B Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) B->C D Slow, Dropwise Addition of Nitrating Mixture to Substrate C->D E Maintain Temperature Strictly at 0-10 °C D->E F Monitor Reaction (e.g., via TLC) E->F G Quench Reaction by Pouring onto Crushed Ice F->G H Filter Crude Product G->H I Wash Precipitate with Cold Water H->I J Recrystallize Crude Solid (e.g., from Ethanol/Water) I->J K Dry Purified Product Under Vacuum J->K L Characterize Final Product (MP, NMR, IR) K->L

Caption: General experimental workflow for the nitration of 4-(Hydroxymethyl)benzoic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a very low yield. What are the primary causes and how can I mitigate them?

A1: Low yields in this specific nitration are almost always attributable to three competing side reactions: over-nitration, oxidation of the benzylic alcohol, and decarboxylation under harsh conditions. Understanding the interplay between the directing effects of the substituents and the harshness of the reaction medium is key.

The starting material, 4-(Hydroxymethyl)benzoic acid, has two substituents with opposing electronic effects. The -CH₂OH group is an activating ortho-, para-director, while the -COOH group is a deactivating meta-director. The desired product results from nitration ortho to the activating hydroxymethyl group.

Primary Causes of Low Yield:

  • Over-Nitration: The initial product, this compound, is still susceptible to a second nitration, leading to dinitro byproducts. This is especially prevalent if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1][2]

  • Oxidation of the Hydroxymethyl Group: Concentrated nitric acid is a strong oxidizing agent. The benzylic alcohol (-CH₂OH) can be easily oxidized to an aldehyde (-CHO) or further to a carboxylic acid, yielding 4-formyl-3-nitrobenzoic acid or 3-nitroterephthalic acid, respectively.[1]

  • Suboptimal Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic. Failure to maintain a low temperature (ideally 0-10°C) dramatically accelerates the rates of both over-nitration and oxidation.[1][3][4]

G Start 4-(Hydroxymethyl)benzoic Acid Desired This compound (DESIRED PRODUCT) Start->Desired + HNO₃/H₂SO₄ (Controlled Temp) Oxidized 4-Formyl-3-nitrobenzoic Acid (Oxidation) Start->Oxidized + HNO₃ (Oxidant) (High Temp) Dinitro 4-(Hydroxymethyl)-3,5-dinitrobenzoic Acid (Over-Nitration) Desired->Dinitro + HNO₃/H₂SO₄ (Excess Reagent/ High Temp)

Caption: Desired reaction pathway versus common yield-reducing side reactions.

Corrective Actions:

  • Strict Temperature Control: Maintain the reaction temperature between 0-10°C throughout the addition of the nitrating mixture.[1] Use an ice/salt bath for more effective cooling.[4]

  • Controlled Reagent Addition: Add the nitrating mixture very slowly (dropwise) to the solution of the starting material. This allows the heat generated by the reaction to dissipate, preventing localized temperature spikes.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitro products.[1]

Q2: My final product is difficult to purify and shows multiple isomers. How can I improve the regioselectivity?

A2: The formation of multiple isomers arises from the competing directing effects of the two substituents. While nitration is strongly favored at the 3-position (ortho to -CH₂OH and meta to -COOH), other isomers can form, particularly if conditions are not optimal.

ParameterRecommendationRationale
Temperature 0-10°CLower temperatures increase the selectivity for the thermodynamically favored product and reduce the energy available to overcome the activation barrier for forming less stable isomers.[3][4]
Nitrating Agent Standard mixture of concentrated HNO₃ and H₂SO₄.The ratio can be fine-tuned, but a standard mixture is generally effective. The key is slow, controlled addition rather than using a more aggressive nitrating agent.[3]
Solvent/Acid Medium Concentrated H₂SO₄Sulfuric acid serves both as a solvent and the catalyst required to generate the highly electrophilic nitronium ion (NO₂⁺).[5] Its viscosity also helps moderate the reaction rate.
Q3: My purified product has a low, broad melting point. What went wrong during purification?

A3: A low and broad melting point is a classic indicator of impurities. This suggests that the purification step, typically recrystallization, was not effective at removing side products or unreacted starting material.

Best Practices for Recrystallization:

  • Solvent Choice: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For this compound, an ethanol/water solvent pair is often effective. The crude product is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution just becomes turbid.[6]

  • Use Minimum Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, leading to major yield loss.[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities within the crystal lattice.[3]

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of concentrated sulfuric acid in this nitration? A1: Concentrated sulfuric acid is not just a solvent; it is a crucial catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). This ion is what actually attacks the aromatic ring.[5] Without a strong acid like H₂SO₄, the concentration of the nitronium ion would be too low for the reaction to proceed efficiently.

Q2: Are there any viable alternative synthetic routes to this compound? A2: Yes, while direct nitration is common, other routes can be advantageous depending on available starting materials and desired purity profiles. Two potential alternatives include:

  • Oxidation of 4-methyl-3-nitrotoluene: If this starting material is available, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This avoids the challenges of controlling regioselectivity during nitration.

  • Reduction of 4-formyl-3-nitrobenzoic acid: The aldehyde group can be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄). This is a useful final step if the aldehyde precursor is easier to synthesize or acquire.

Q3: What are the most critical safety precautions for this experiment? A3: The nitrating mixture is extremely corrosive and the reaction is highly exothermic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Acid Handling: Always add acid slowly to water or other solutions; never the other way around. The addition of the nitrating mixture must be done slowly and behind a blast shield if possible.[4][7]

  • Quenching: The quenching of the reaction by pouring it onto ice is also highly exothermic and should be done slowly and with vigorous stirring to manage the heat release.[4]

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[3]

  • ¹H and ¹³C NMR Spectroscopy: This provides definitive structural confirmation by showing the expected signals, chemical shifts, and coupling patterns for the aromatic protons and the hydroxymethyl group.[3] The loss of symmetry compared to the starting material will be evident in the ¹³C NMR spectrum.[5]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the O-H stretch from the alcohol and carboxylic acid, the C=O stretch from the carboxylic acid, and the characteristic N-O stretches from the nitro group.[3]

References

  • PrepChem. (2023). Preparation of 3-hydroxy-4-nitrobenzoic acid. Available at: [Link]

  • Papenfuss, T. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. U.S. Patent No. 3,929,864.
  • Hoechst. (1973). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. German Patent No. DE2316495B2.
  • Dow Chemical Company. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent No. EP 0206635 B1. Available at: [Link]

  • Supporting Information - CDC Stacks. (n.d.). Available at: [Link]

  • CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof. (2016). Google Patents.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • University of Michigan-Dearborn. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the challenges of this synthesis.

The nitration of 4-(hydroxymethyl)benzoic acid is a standard electrophilic aromatic substitution. However, the presence of three distinct functional moieties—the aromatic ring, the activating hydroxymethyl group (-CH₂OH), and the deactivating carboxylic acid group (-COOH)—creates a landscape ripe for competing side reactions. Understanding and controlling these pathways is the key to achieving high yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can often be traced to several competing side reactions or suboptimal reaction conditions. The primary culprits are over-nitration, oxidation of the benzylic alcohol, and potential decarboxylation.

  • Over-Nitration (Dinitration): The initial product, this compound, is still susceptible to a second nitration, yielding dinitro derivatives. This is especially prevalent if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1]

  • Oxidation of the Hydroxymethyl Group: Nitric acid is a potent oxidizing agent. The benzylic alcohol (-CH₂OH) can be oxidized to the corresponding aldehyde (4-formyl-3-nitrobenzoic acid) or even further to a dicarboxylic acid (3-nitroterephthalic acid).[2] This is often exacerbated by elevated temperatures.

  • Decarboxylation: While less common under standard nitration conditions, harsh temperatures or prolonged reaction times can lead to the loss of the carboxyl group.[1]

Troubleshooting Protocol:

  • Verify Reaction Temperature: Ensure that the temperature of the reaction mixture was strictly maintained, ideally below 5-10°C, throughout the addition of the nitrating agent.[3] An uncontrolled exotherm is the most common cause of side reactions.

  • Analyze Crude Product: Before purification, take an NMR or LC-MS of your crude product. Look for signals corresponding to an aldehyde proton (~9-10 ppm in ¹H NMR) or the absence of the benzylic -CH₂- protons (~4.8 ppm). This will confirm if oxidation is a major issue.

  • Optimize Reagent Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.3 equivalents). A large excess dramatically increases the probability of dinitration.

Q2: My NMR/LC-MS shows multiple unexpected peaks. How do I identify the byproducts?

A2: The identity of byproducts is directly linked to the potential side reactions. The most common impurities are regioisomers, dinitrated products, and oxidized species.

Potential Side Product Identifying Features Cause & Rationale
4-(Hydroxymethyl)-2-nitrobenzoic acid (Regioisomer)Different aromatic splitting pattern in ¹H NMR compared to the desired 3-nitro product.The -CH₂OH and -COOH groups both direct nitration to the 3- and 5-positions. However, if the reaction is not selective, minor amounts of the 2-nitro isomer can form.[3]
4-(Hydroxymethyl)-3,5-dinitrobenzoic acid (Dinitrated)Higher molecular weight in MS. More downfield aromatic protons in ¹H NMR.Excessively strong nitrating conditions (high concentration of H₂SO₄/HNO₃) or elevated temperature. The first nitro group deactivates the ring, but not enough to prevent a second nitration under harsh conditions.
4-Formyl-3-nitrobenzoic acid (Oxidized)Aldehyde proton peak (~10 ppm) in ¹H NMR. Loss of the -CH₂OH peak.Over-oxidation by nitric acid, often due to poor temperature control. The benzylic alcohol is susceptible to oxidation.[2]
Polymeric Esters Broad, unresolved peaks in NMR. High molecular weight smear in MS.Intermolecular Fischer esterification between the carboxylic acid of one molecule and the hydroxymethyl group of another. This is catalyzed by the strong acid (H₂SO₄) used in the reaction.[4][5]
Q3: The reaction turned a dark brown/black color and produced a lot of fumes. What happened?

A3: A rapid change to a dark color, often accompanied by the evolution of brown gas (NO₂), is indicative of a runaway reaction. This is a dangerous situation that leads to extensive decomposition and the formation of numerous, often intractable, byproducts.

Causality: The nitration of aromatic compounds is a highly exothermic process. If the rate of heat generation exceeds the rate of heat removal by the cooling bath, the temperature will rise uncontrollably. This exponential increase in temperature dramatically accelerates all side reactions, particularly oxidation and decomposition.

Preventative Measures:

  • Slow, Controlled Addition: Add the nitrating mixture dropwise via an addition funnel, carefully monitoring the internal temperature.

  • Efficient Cooling: Use an ice-salt bath or a cryo-cooler to maintain a temperature below 5°C.[3] Ensure the reaction flask is adequately submerged.

  • Adequate Stirring: Vigorous stirring ensures homogenous mixing and efficient heat transfer from the reaction mixture to the walls of the flask and into the cooling bath.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent and reaction condition for this synthesis?

A1: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Recommended Conditions:

Parameter Recommendation Rationale
Temperature 0–5°CMinimizes exothermic runaway and suppresses side reactions like dinitration and oxidation.[3]
Solvent Concentrated H₂SO₄Acts as both the solvent and the catalyst.
Addition Rate Slow, dropwisePrevents localized overheating and maintains control over the reaction exotherm.
Reaction Time 1–3 hoursSufficient for complete conversion without promoting byproduct formation from prolonged exposure to strong acid.
Quenching Pouring onto ice/waterSafely neutralizes the strong acid and precipitates the organic product.
Q2: How do the existing functional groups direct the regioselectivity of the nitration?

A2: The regiochemical outcome is a result of the combined directing effects of the -COOH and -CH₂OH groups.

  • The carboxylic acid (-COOH) is an electron-withdrawing group and a meta-director.[7][8] It deactivates the ring and directs the incoming electrophile (NO₂⁺) to positions 3 and 5.

  • The hydroxymethyl (-CH₂OH) group is a weak electron-donating (activating) group and an ortho, para-director. Since it is at position 4, it directs the incoming electrophile to positions 3 and 5.

Fortunately, both groups work in concert to direct the nitro group to the desired position (C-3 or the equivalent C-5), leading to high regioselectivity for this compound under well-controlled conditions.

Q3: What is the best method to purify the final product?

A3: Recrystallization is typically the most effective method for purifying this compound on a lab scale.

Recommended Protocol: Recrystallization

  • Solvent Selection: An ideal solvent system is an ethanol/water mixture. The product is soluble in hot ethanol but less soluble in water.[9]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Precipitation: While the solution is still hot, slowly add hot water until the solution just begins to turn cloudy (the saturation point).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

This procedure is effective at removing most non-polar impurities and some of the more polar, oxidized byproducts. If isomeric impurities are present, column chromatography may be necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the potential side reactions that can compromise yield and purity.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-(Hydroxymethyl)benzoic acid Product This compound Start->Product HNO₃, H₂SO₄ 0-5 °C Oxidized Oxidized Product (Aldehyde/Acid) Start->Oxidized High Temp. Isomer Regioisomer Start->Isomer Poor Control Polymer Polymeric Ester Start->Polymer H₂SO₄ Catalyst High Temp. Dinitro Dinitrated Product Product->Dinitro Excess HNO₃ High Temp.

Caption: Main synthesis pathway and key side reactions.

cluster_workflow Troubleshooting Workflow Problem Low Yield or Impure Product Analyze Analyze Crude Product (NMR, LC-MS) Problem->Analyze Identify Identify Byproducts Analyze->Identify Temp Temperature too high? Identify->Temp Reagent Reagent ratio incorrect? Identify->Reagent Temp->Reagent No ControlTemp Solution: Improve cooling & slow addition rate Temp->ControlTemp Yes AdjustReagent Solution: Use 1.1-1.3 eq. HNO₃ Reagent->AdjustReagent Yes Purify Purify via Recrystallization or Chromatography Reagent->Purify No ControlTemp->Purify AdjustReagent->Purify Final Pure Product Purify->Final

Caption: Logical workflow for troubleshooting the synthesis.

References

  • PrepChem. (2023). Preparation of 3-hydroxy-4-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2023). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available at: [Link]

  • Google Patents. (1975). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • CDC Stacks. (n.d.). Supporting Information. Available at: [Link]

  • Google Patents. (1975). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available at: [Link]

  • ResearchGate. (2025). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

  • Filo. (2022). (A): Nitration of benzoic acid gives m-nitrobenzoic acid.(R): Carboxyl gr... Available at: [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzoic acid. Available at: [Link]

  • Testbook. (2020). Nitration of benzoic acid gives following major product. Available at: [Link]

  • precisionFDA. (n.d.). 4-(HYDROXYMETHYL)BENZOIC ACID. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-(hydroxymethyl) benzoic acid. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Nitration of 4-(Hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific electrophilic aromatic substitution. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting protocols to help you optimize your reaction and improve your yield of the desired product, 4-hydroxy-3-nitrobenzoic acid, also known as 4-carboxy-2-nitrobenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yields in the nitration of 4-(hydroxymethyl)benzoic acid can often be attributed to several critical factors, primarily revolving around reaction conditions and the inherent reactivity of the starting material. The main culprits are typically suboptimal temperature control, inappropriate nitrating agent concentration, and the occurrence of side reactions.[1]

The presence of both a carboxylic acid and a hydroxymethyl group on the aromatic ring introduces complexity. The carboxylic acid group is a deactivating meta-director, which slows the reaction rate compared to benzene.[2] Conversely, the hydroxymethyl group is a weakly activating ortho-, para-director. This competition influences the regioselectivity and can lead to a mixture of products if conditions are not carefully managed.

Key areas to investigate include:

  • Reaction Temperature: This is a highly exothermic reaction. Poor temperature control can lead to the formation of undesired byproducts and even decomposition of the starting material.[3][4]

  • Nitrating Agent: The ratio and concentration of nitric acid and sulfuric acid are crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[5][6]

  • Side Reactions: Oxidation of the hydroxymethyl group or polynitration can significantly reduce the yield of the desired product.[4][7]

Q2: I'm observing the formation of multiple products and impurities. How can I improve the selectivity for 4-hydroxy-3-nitrobenzoic acid?

A2: The formation of multiple isomers and byproducts is a common challenge in the nitration of substituted benzoic acids.[1] In the case of 4-(hydroxymethyl)benzoic acid, the directing effects of the two substituents are in conflict. The hydroxyl group is ortho, para-directing, while the carboxylic acid group is meta-directing. This can lead to the formation of other isomers.

To enhance the selectivity towards the desired 4-hydroxy-3-nitrobenzoic acid:

  • Strict Temperature Control: Maintaining a low and stable temperature is paramount. Lower temperatures generally favor kinetic control, which can influence the isomer distribution.[8] For similar substrates, maintaining a temperature below 15°C, and ideally between 0-5°C, is often recommended to improve selectivity.[4][9][10]

  • Slow Reagent Addition: The nitrating mixture should be added dropwise to the solution of 4-(hydroxymethyl)benzoic acid. This prevents localized temperature spikes that can promote the formation of undesired isomers and byproducts.[4]

  • Purity of Starting Materials: Ensure the 4-(hydroxymethyl)benzoic acid is of high purity. Impurities can lead to unexpected side reactions.[1]

Experimental Protocol: Optimized Nitration of 4-(Hydroxymethyl)benzoic Acid

This protocol is designed to maximize the yield of 4-hydroxy-3-nitrobenzoic acid while minimizing side reactions.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer, dissolve 4-(hydroxymethyl)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, cool both concentrated nitric acid and concentrated sulfuric acid in an ice bath. Slowly and carefully add the nitric acid to the sulfuric acid while keeping the mixture cool.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-(hydroxymethyl)benzoic acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation: Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring. The crude product will precipitate out of the solution.[9][11]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with several portions of cold deionized water to remove any residual acid.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure 4-hydroxy-3-nitrobenzoic acid.[1][11]

Q3: My reaction mixture is turning a dark brown or black color. What does this indicate and what should I do?

A3: A dark brown or black coloration, often accompanied by the formation of a tar-like substance, is a strong indicator of runaway side reactions.[4] This is most commonly caused by a loss of temperature control, leading to oxidation of the hydroxymethyl group or polynitration.[4][7]

Immediate Actions: If you observe a rapid darkening of the reaction mixture and a significant temperature increase, it is crucial to address the situation promptly to prevent a runaway reaction. The primary course of action is to immediately intensify cooling of the reaction vessel.

Root Causes and Prevention:

  • Loss of Temperature Control: The nitration reaction is highly exothermic. If the heat generated is not effectively dissipated, the temperature will rise, accelerating side reactions.[3][4]

    • Preventative Measure: Ensure your cooling bath is adequate and that the addition of the nitrating mixture is slow enough to allow for efficient heat removal.

  • Impurities: The presence of impurities in the starting material or reagents can catalyze decomposition and polymerization reactions.[4]

    • Preventative Measure: Use high-purity reagents and ensure all glassware is clean and dry.

If significant darkening occurs, the reaction is likely compromised. It is advisable to quench the reaction by pouring it over a large volume of ice and then repeat the experiment with stricter adherence to temperature control and reagent addition protocols.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: The purification of 4-hydroxy-3-nitrobenzoic acid can be challenging due to the presence of isomers and other impurities. The most effective and common method for purification is recrystallization.[1]

Recrystallization Protocol:

  • Solvent Selection: An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of 4-hydroxy-3-nitrobenzoic acid.[11] The goal is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Isolation: Once crystallization is complete, collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified product thoroughly. The melting point of pure 4-hydroxy-3-nitrobenzoic acid is approximately 182-183°C.[12] A sharp melting point close to the literature value is a good indicator of purity.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Reaction Temperature 0-10°CMinimizes side reactions like polynitration and oxidation.[3][4][11]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Efficiently generates the nitronium ion (NO₂⁺) electrophile.[5][6]
Reagent Addition Slow, dropwisePrevents localized temperature spikes and runaway reactions.[4]
Reaction Time 15-30 minutes post-additionShould be monitored by TLC to ensure completion.[3][11]
Work-up Quench on crushed icePrecipitates the product and dilutes the strong acids.[9][11]
Purification Recrystallization (Ethanol/Water)Removes isomeric and other impurities effectively.[1][11]
Visualizing the Process
Nitration Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prep_Substrate Prepare Substrate Solution (4-(hydroxymethyl)benzoic acid in H₂SO₄) Start->Prep_Substrate Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Start->Prep_Nitrating_Mix Cool_Substrate Cool Substrate (0-5°C) Prep_Substrate->Cool_Substrate Cool_Nitrating_Mix Cool Nitrating Mixture Prep_Nitrating_Mix->Cool_Nitrating_Mix Add_Nitrating_Mix Slowly Add Nitrating Mix (Maintain T < 10°C) Cool_Substrate->Add_Nitrating_Mix Cool_Nitrating_Mix->Add_Nitrating_Mix Stir Stir at Low Temp (15-30 min) Add_Nitrating_Mix->Stir Quench Quench on Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize (Ethanol/Water) Wash->Recrystallize Dry Dry Product Recrystallize->Dry End End Dry->End

Caption: Step-by-step workflow for the nitration of 4-(hydroxymethyl)benzoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_issues Potential Issues cluster_solutions Recommended Actions Start Low Yield Observed Impurity_Formation Impurity/Byproduct Formation? Start->Impurity_Formation Yes Dark_Color Dark Coloration/Tar? Start->Dark_Color Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Check_Temp Check Temperature Control (Maintain T < 10°C) Impurity_Formation->Check_Temp Slow_Addition Slow Reagent Addition Impurity_Formation->Slow_Addition Purify_Start Ensure Purity of Starting Material Impurity_Formation->Purify_Start Dark_Color->Check_Temp Dark_Color->Slow_Addition Monitor_TLC Monitor by TLC (Increase Reaction Time if Needed) Incomplete_Reaction->Monitor_TLC

Caption: Decision tree for troubleshooting common issues during nitration.

References
  • Reddit. (2018, October 11). Why does benzoic acid require a higher temperature for nitration? Retrieved from [Link]

  • Profnit. Nitration Of Benzoic Acid. Retrieved from [Link]

  • Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • LookChem. What is Oxidation of Hydroxymethyl Group. Retrieved from [Link]

  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Unknown. Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. B--Preparation of 4-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2023, March 5). Transformation of hydroxylamine to nitrosated and nitrated products during advanced oxidation process. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • DTIC. Study of Nitration and Oxidation in Oxynitrogen Systems. Retrieved from [Link]

  • PubMed. (2020, November 20). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Retrieved from [Link]

  • PubChem. 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. Retrieved from [Link]

  • Web Pages. 7. Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(Hydroxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Hydroxymethyl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of your target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a nitro group, and a hydroxymethyl group, makes it a versatile precursor for a wide range of complex molecules. However, the presence of multiple reactive sites can also lead to challenges in its synthesis, including issues with selectivity, yield, and purity. This guide will explore the common synthetic routes and provide practical solutions to overcome potential hurdles.

Section 1: Synthesis via Oxidation of 4-Methyl-3-nitrobenzoic acid

One of the most direct and common routes to this compound is the selective oxidation of the methyl group of 4-methyl-3-nitrobenzoic acid. This transformation requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the aldehyde or carboxylic acid, or unwanted side reactions with the nitro group or the aromatic ring.

Experimental Protocol: Selective Oxidation of 4-Methyl-3-nitrobenzoic acid
  • Dissolution: Dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent. The choice of solvent will depend on the oxidizing agent used.

  • Addition of Oxidant: Slowly add the chosen oxidizing agent at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Quenching: Once the reaction is complete, quench the reaction mixture appropriately.

  • Work-up and Purification: Perform an aqueous work-up to isolate the crude product. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[1]

Troubleshooting and FAQs

Q1: My reaction is showing low conversion of the starting material. What could be the issue?

A1: Low conversion can be attributed to several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be inadequate. Consider increasing the molar equivalents of the oxidant incrementally.

  • Low Reaction Temperature: The activation energy for the oxidation may not be reached at the current temperature. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction. Experiment with different solvent systems to improve solubility.

Q2: I am observing the formation of 4-formyl-3-nitrobenzoic acid and/or 3-nitroterephthalic acid as byproducts. How can I improve the selectivity for the hydroxymethyl group?

A2: The formation of the aldehyde and the dicarboxylic acid indicates over-oxidation. To enhance selectivity:

  • Choice of Oxidant: Employ a milder oxidizing agent. For the selective oxidation of a methyl group to a primary alcohol, reagents like ceric ammonium nitrate (CAN) or selenium dioxide can be effective.

  • Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote over-oxidation.

  • Temperature Control: Perform the reaction at a lower temperature. Oxidation reactions are often exothermic, and lower temperatures can help to control the reaction rate and improve selectivity.[2]

  • Reaction Time: Carefully monitor the reaction and quench it as soon as the desired product is the major component in the reaction mixture.

Q3: The nitro group in my starting material is being reduced. How can I prevent this?

A3: Unwanted reduction of the nitro group can occur with certain oxidizing agents or under specific reaction conditions.

  • Avoid Reductive Oxidants: Some oxidizing agents can have reducing properties under certain conditions. Ensure the chosen oxidant is compatible with the nitro group.

  • Control of pH: The pH of the reaction mixture can influence the redox potential of both the substrate and the oxidant. Maintain a stable and appropriate pH throughout the reaction.

Parameter Recommendation for Low Conversion Recommendation for Over-oxidation
Oxidizing Agent Increase molar equivalentsUse a milder oxidant (e.g., CAN, SeO₂)
Temperature Gradually increaseDecrease temperature
Reaction Time Increase durationMonitor closely and shorten if necessary
Solvent Ensure complete dissolutionUse a solvent that allows for lower reaction temperatures

Diagram: Logical Flow for Optimizing Oxidation

start Start: Low Yield/Purity in Oxidation check_conversion Check Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion over_oxidation Over-oxidation (Aldehyde/Acid formation) check_conversion->over_oxidation nitro_reduction Nitro Group Reduction check_conversion->nitro_reduction optimize_reagents Increase Oxidant Equivalents low_conversion->optimize_reagents Yes optimize_temp Increase Temperature low_conversion->optimize_temp Yes optimize_solvent Change Solvent for Better Solubility low_conversion->optimize_solvent Yes milder_oxidant Use Milder Oxidant over_oxidation->milder_oxidant Yes control_stoichiometry Control Oxidant Stoichiometry over_oxidation->control_stoichiometry Yes lower_temp Lower Reaction Temperature over_oxidation->lower_temp Yes optimize_time Optimize Reaction Time over_oxidation->optimize_time Yes check_oxidant Select Nitro-Compatible Oxidant nitro_reduction->check_oxidant Yes control_ph Control pH nitro_reduction->control_ph Yes end End: Optimized Conditions optimize_reagents->end optimize_temp->end optimize_solvent->end milder_oxidant->end control_stoichiometry->end lower_temp->end optimize_time->end check_oxidant->end control_ph->end

Caption: Troubleshooting workflow for the oxidation of 4-methyl-3-nitrobenzoic acid.

Section 2: Synthesis via Hydrolysis of 4-(Bromomethyl)-3-nitrobenzoic acid

An alternative and often effective route to this compound is the hydrolysis of a 4-(halomethyl) precursor, such as 4-(bromomethyl)-3-nitrobenzoic acid.[3][4][5] This method involves a nucleophilic substitution reaction where a bromide is displaced by a hydroxide ion.

Experimental Protocol: Hydrolysis of 4-(Bromomethyl)-3-nitrobenzoic acid
  • Dissolution: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in a suitable solvent mixture, often containing water.

  • Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate, to facilitate the hydrolysis.

  • Heating: Heat the reaction mixture to a temperature sufficient to drive the hydrolysis to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Acidification and Extraction: After the reaction is complete, cool the mixture and acidify it to protonate the carboxylic acid. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it to obtain the crude product. Purify by recrystallization.

Troubleshooting and FAQs

Q1: The hydrolysis reaction is very slow or incomplete. What can I do to improve the reaction rate?

A1: Sluggish hydrolysis can be addressed by:

  • Increasing Temperature: The rate of nucleophilic substitution is often temperature-dependent. Increasing the reaction temperature can significantly speed up the reaction.

  • Choice of Base: A stronger base or a higher concentration of the base can increase the rate of hydrolysis. However, be cautious as very strong basic conditions can lead to side reactions.

  • Solvent System: The choice of solvent is crucial. A polar aprotic solvent in combination with water can enhance the solubility of both the substrate and the nucleophile, thereby increasing the reaction rate.

  • Phase Transfer Catalyst: In a biphasic system, a phase transfer catalyst can be employed to facilitate the transport of the hydroxide ion into the organic phase.

Q2: I am observing the formation of an ether byproduct. How can I avoid this?

A2: The formation of a diether byproduct can occur if the newly formed alcohol attacks another molecule of the starting material. To minimize this:

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low concentration of the alkoxide intermediate.

  • Use of a Weaker Base: A weaker base, such as sodium bicarbonate, can be sufficient for hydrolysis and may reduce the formation of the alkoxide, thus minimizing ether formation.

  • High Dilution: Running the reaction at a higher dilution can decrease the probability of intermolecular side reactions.

Q3: The purification of the final product is difficult due to the presence of unreacted starting material. How can I improve the separation?

A3: If the starting material and product have similar polarities, chromatographic separation can be challenging.

  • Complete the Reaction: Ensure the reaction goes to completion by extending the reaction time or adjusting the conditions as described in Q1.

  • Chemical Separation: Consider converting the unreacted starting material into a more easily separable derivative. For example, reacting the crude mixture with a reagent that selectively reacts with the benzylic bromide.

  • Recrystallization: Carefully select a recrystallization solvent system that allows for the selective crystallization of the desired product, leaving the starting material in the mother liquor.[1]

Parameter Recommendation for Slow Reaction Recommendation for Ether Byproduct
Temperature IncreaseNo significant change, focus on other parameters
Base Use a stronger base or higher concentrationUse a weaker base (e.g., NaHCO₃)
Solvent Use a polar aprotic/water mixtureNo significant change, focus on other parameters
Concentration Standard concentrationUse high dilution

Diagram: Hydrolysis Pathway and Potential Side Reaction

start 4-(Bromomethyl)-3-nitrobenzoic acid product This compound start->product Hydrolysis (OH⁻) intermediate Alkoxide Intermediate start->intermediate Base byproduct Diether Byproduct intermediate->byproduct Attack on another starting material molecule

Caption: Desired hydrolysis pathway and a potential side reaction leading to ether formation.

References

  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available from: [Link]

  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • CDC Stacks. Supporting Information. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of 4b.a. Available from: [Link]

  • Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • LookChem. Cas 55715-02-2,4-Bromomethyl-3-nitrobenzoic acid. Available from: [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. Available from: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available from: [Link]

  • PubChem. 4-Bromomethyl-3-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. Optimized geometrical parameters of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

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Technical Support Center: Recrystallization of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-(hydroxymethyl)-3-nitrobenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we combine fundamental principles with field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?

A1: The molecular structure of this compound contains a combination of polar and non-polar functionalities that dictate its solubility. The key features are:

  • Carboxylic acid (-COOH): A highly polar group capable of hydrogen bonding.

  • Hydroxymethyl group (-CH₂OH): Another polar group that can participate in hydrogen bonding.

  • Nitro group (-NO₂): A polar, electron-withdrawing group.

  • Benzene ring: A non-polar, aromatic core.

The presence of multiple polar groups suggests that polar solvents will be required to dissolve the compound. However, the non-polar benzene ring will also influence its solubility profile. A single solvent may not provide the ideal solubility characteristics (high solubility when hot, low solubility when cold), making a mixed-solvent system a likely candidate for successful recrystallization.[1]

Q2: What is the most common pitfall when recrystallizing this compound?

A2: The most frequently encountered issue is likely the selection of an inappropriate solvent or solvent system, leading to either poor recovery or the compound "oiling out" instead of forming crystals.[2] "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Given the multiple polar functional groups, finding a single solvent with the perfect solubility profile can be challenging. Therefore, a systematic approach to solvent screening is crucial.

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities can arise from the starting materials, side reactions, or degradation. For this compound, which is often synthesized by the nitration of a precursor, common impurities may include:

  • Isomeric byproducts: Nitration of the aromatic ring can sometimes lead to the formation of other nitro-isomers.[3]

  • Unreacted starting materials: Incomplete nitration will leave residual starting material.

  • Over-nitrated products: Dinitro or other polynitrated species can form under harsh reaction conditions.[4]

  • Oxidation byproducts: The hydroxymethyl group could be oxidized.

  • Residual solvents from the synthesis and workup.[3]

A well-executed recrystallization should be able to remove these impurities, provided they have different solubility profiles from the desired product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[2][5]Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]
The cooling process was too rapid: Fast cooling can lead to a supersaturated solution that does not have time to nucleate and form crystals.[5][6]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[7]
Supersaturation: The solution is stable in a supersaturated state and requires a nucleation site to initiate crystallization.[2]1. Scratch the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[5][7] 2. Add a seed crystal of pure this compound to induce crystallization.[5]
"Oiling Out" The boiling point of the solvent is too high: The compound may be melting in the hot solvent before it dissolves.Select a solvent with a lower boiling point.
High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[2]Consider a pre-purification step like a charcoal treatment to remove colored, resinous impurities. Ensure the starting material is not excessively impure.
Inappropriate solvent system: The solubility of the compound changes too drastically with a small change in temperature or solvent composition in a mixed-solvent system.[2]Re-evaluate the solvent system. Try a different solvent pair or adjust the ratio of the "good" and "bad" solvents. Slower cooling may also help.[2]
Poor Crystal Quality (e.g., fine powder, needles) Rapid cooling: Fast crystal growth often leads to smaller, less pure crystals.[6]Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.
Agitation during cooling: Disturbing the solution during the initial stages of crystal growth can lead to the formation of many small crystals instead of fewer large ones.Keep the flask still during the cooling and crystallization phase.
Low Yield Too much solvent used: A significant amount of the product remains dissolved in the mother liquor even after cooling.[5]Use the minimum amount of hot solvent necessary to fully dissolve the solid.[8]
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.Use a heated funnel or pre-heat the filtration apparatus with hot solvent. Use a slight excess of hot solvent and then concentrate the filtrate before cooling.[9]
Washing with a solvent in which the product is too soluble: Product is lost during the washing step after filtration.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[10]

Experimental Protocol: Mixed-Solvent Recrystallization

Given the polarity of this compound, a mixed-solvent system is often effective. A common and effective approach is to use a solvent in which the compound is soluble (the "good" solvent) and another miscible solvent in which it is insoluble (the "bad" or "anti-solvent").[11][12] For this compound, a polar protic solvent like ethanol or methanol as the "good" solvent and water as the "bad" solvent is a logical starting point.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate or in a water bath) and swirling. Add just enough of the hot "good" solvent to completely dissolve the solid.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8] This step should be done quickly to prevent premature crystallization.

  • Addition of the Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[11] This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[11]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][7] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_end Result start Crude Product dissolve Dissolve in minimum hot 'good' solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? add_anti Add 'bad' solvent until cloudy hot_filt->add_anti re_dissolve Add 'good' solvent until clear add_anti->re_dissolve cool_slow Slow Cooling re_dissolve->cool_slow ice_bath Ice Bath cool_slow->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash mother_liquor Mother Liquor (impurities) vac_filt->mother_liquor dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for mixed-solvent recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

  • (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Hydroxy-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 616-82-0 4-Hydroxy-3-nitrobenzoic acid Impurity. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-HYDROXY-3-NITRO-BENZOIC ACID | Acids-Organic | Article No. 04142. Retrieved from [Link]

  • NIH. (n.d.). 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem. Retrieved from [Link]

  • (n.d.). The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Isomeric Byproducts in 4-(Hydroxymethyl)-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(hydroxymethyl)-3-nitrobenzoic acid. The formation of regioisomeric impurities is a persistent challenge in electrophilic aromatic substitution reactions. This document provides in-depth, field-proven insights and actionable protocols to help you understand the underlying mechanisms, control reaction selectivity, and ultimately minimize the formation of unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding isomeric byproduct formation during the synthesis of this compound.

Q1: Why do I get isomeric byproducts during the nitration of 4-(hydroxymethyl)benzoic acid?

A1: The formation of isomeric byproducts is a direct consequence of the competing directing effects of the two substituents on your starting material, 4-(hydroxymethyl)benzoic acid. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) is the electrophile.[1] The position of attack on the benzene ring is governed by the electronic properties of the existing carboxyl (-COOH) and hydroxymethyl (-CH₂OH) groups.

  • Carboxyl Group (-COOH): This group is strongly electron-withdrawing and is a deactivating, meta-director .[1][2] It pulls electron density away from the aromatic ring, particularly from the ortho (position 2) and para (position 4) positions. This makes the meta position (position 3) the most favorable site for electrophilic attack.

  • Hydroxymethyl Group (-CH₂OH): This group is considered a weakly activating, ortho, para-director . The alkyl portion donates electron density through an inductive effect, making the ring more reactive than if it were deactivated.[3][4] It directs incoming electrophiles to the positions ortho (position 3) and para (position 1, which is blocked) to itself.

The conflict arises because the -COOH group directs to position 3, while the -CH₂OH group also directs to position 3 (ortho to it). However, the -CH₂OH group also directs to position 2 (ortho to it), a position that is disfavored by the -COOH group. This competition is the root cause of isomer formation.

Figure 1: Directing effects on the 4-(hydroxymethyl)benzoic acid ring.

Q2: What is the primary isomeric byproduct I should expect, and why is it formed?

A2: The primary and most common isomeric byproduct is 4-(hydroxymethyl)-2-nitrobenzoic acid .

The formation of this isomer occurs because position 2 is ortho to the weakly activating -CH₂OH group. While the strongly deactivating -COOH group makes this position electronically unfavorable, it is not entirely blocked. Under reaction conditions that are not strictly controlled (e.g., slightly elevated temperature or rapid addition of the nitrating agent), the electrophile can attack this less-favored but still accessible site, leading to the 2-nitro byproduct. The desired 3-nitro product is favored because its formation proceeds via a more stable carbocation intermediate (the sigma complex), which avoids placing a positive charge adjacent to the electron-withdrawing carboxyl group.[2]

Q3: How can I strategically control the reaction to favor the desired 3-nitro isomer?

A3: Maximizing the yield of the 3-nitro isomer hinges on precise control of the reaction conditions to exploit the subtle differences in activation energy between the pathways leading to the 3-nitro and 2-nitro products. The key is to use conditions that are just energetic enough for the desired reaction to proceed while suppressing the pathway to the undesired isomer.

ParameterOptimal Condition & Rationale
Reaction Temperature Maintain strictly between 0°C and 5°C. [5] Causality: Nitration is a highly exothermic reaction. Lower temperatures reduce the overall reaction rate, giving the nitronium ion more time to selectively attack the most electronically favorable position (C-3). Higher temperatures provide sufficient energy to overcome the activation barrier for the formation of the less stable 2-nitro isomer and can also lead to dinitration.
Nitrating Agent Use a pre-chilled, well-mixed solution of concentrated H₂SO₄ and HNO₃. Causality: Concentrated sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1] Using a pre-chilled mixture ensures that the generation of the electrophile is controlled and that the reaction does not begin at an elevated temperature upon addition.
Rate of Addition Add the nitrating mixture dropwise, very slowly, over a period of 30-60 minutes. [6] Causality: A slow rate of addition prevents localized temperature spikes within the reaction flask. Rapid addition can create "hot spots" where the temperature exceeds the optimal range, significantly increasing the rate of byproduct formation.
Stirring Maintain vigorous and efficient stirring throughout the addition. Causality: Good agitation ensures immediate dispersion of the nitrating mixture, maintaining a homogenous temperature and concentration throughout the reaction vessel. This prevents the localized buildup of reactants that can lead to side reactions.
Part 2: Troubleshooting and High-Selectivity Protocol

This section provides a detailed, step-by-step protocol for the nitration of 4-(hydroxymethyl)benzoic acid, followed by a troubleshooting guide to address common issues.

Optimized Protocol for High-Selectivity Nitration

This protocol is designed as a self-validating system. Strict adherence to the temperature and addition rate is critical for success.

Materials and Reagents:

  • 4-(Hydroxymethyl)benzoic acid [CAS: 3006-96-0][7][8]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture (Perform in a fume hood with appropriate PPE): a. In a clean, dry flask, add 1.5 mL of concentrated nitric acid. b. Cool the flask in an ice-water bath. c. Very slowly and with gentle swirling , add 1.5 mL of concentrated sulfuric acid to the nitric acid. d. Keep this nitrating mixture in the ice bath until ready for use.[6]

  • Reaction Setup: a. In a separate, larger flask equipped with a magnetic stir bar, dissolve 2.0 g of 4-(hydroxymethyl)benzoic acid in 4 mL of concentrated sulfuric acid. b. Cool this mixture thoroughly in an ice-water bath, ensuring the internal temperature is between 0°C and 5°C.

  • Controlled Nitration: a. Using a dropping pipette, add the chilled nitrating mixture from Step 1 to the solution from Step 2 one drop at a time . b. Ensure vigorous stirring throughout the addition. c. Crucially, monitor the internal temperature and do not allow it to rise above 5°C. The addition should take approximately 30-45 minutes. d. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: a. In a large beaker, prepare a mixture of approximately 50 g of crushed ice and 50 mL of cold deionized water. b. Slowly and carefully , pour the reaction mixture onto the ice-water slurry with constant stirring. A white or pale-yellow precipitate of the crude product will form. c. Allow the ice to melt completely. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids. f. Dry the crude product.

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
Significant amount of 2-nitro isomer detected (by ¹H NMR or LC-MS) 1. Reaction temperature exceeded 5°C. 2. Rate of addition of nitrating mixture was too fast.1. Use a more efficient cooling bath (e.g., ice-salt). 2. Monitor internal temperature with a low-temperature thermometer. 3. Increase the addition time significantly.
Presence of dinitro byproducts 1. Temperature was too high. 2. Excess nitric acid was used.1. Maintain strict temperature control. 2. Ensure accurate stoichiometry of the nitrating agent.
Starting material remains after reaction 1. Insufficient nitrating agent. 2. Reaction time was too short.1. Verify the concentration and volume of the acids used. 2. Before work-up, take a small aliquot, quench it, and check for completion via TLC. If incomplete, allow to stir for longer at 0-5°C.
Low yield after workup The product has some solubility in water, leading to loss during filtration.Ensure the quench solution is very cold to minimize solubility. Wash the filter cake with ice-cold water only.
Part 3: Advanced Strategies and Purification
Q4: Can protecting the carboxylic acid group as an ester improve selectivity?

A4: Yes, this is a valid and often effective strategy, though it adds two steps to the overall synthesis (esterification and subsequent hydrolysis). Converting the carboxylic acid to its methyl ester, forming methyl 4-(hydroxymethyl)benzoate [CAS: 6908-41-4], can be beneficial.[9]

Rationale:

  • The ester group (-COOCH₃) is also a deactivating, meta-director, so the fundamental regioselectivity is preserved.[6][10]

  • The ester is often more soluble in the sulfuric acid medium, which can lead to a more homogeneous reaction.

  • Protecting the acidic proton of the carboxyl group can sometimes prevent unwanted side reactions.

The tradeoff is a longer synthetic route, but if high purity is paramount and direct nitration proves difficult to control, this is the preferred industrial and laboratory approach.[11]

G cluster_0 Direct Nitration Pathway cluster_1 Protection Pathway A 4-(Hydroxymethyl) benzoic Acid B 4-(Hydroxymethyl)- 3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 4-(Hydroxymethyl) benzoic Acid D Methyl 4-(hydroxymethyl) benzoate C->D Esterification (MeOH, H⁺) E Methyl 4-(hydroxymethyl)- 3-nitrobenzoate D->E Nitration (HNO₃, H₂SO₄) F 4-(Hydroxymethyl)- 3-nitrobenzoic Acid E->F Hydrolysis (NaOH, H₃O⁺)

Sources

Technical Support Center: Preventing Runaway Reactions in the Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the safe and efficient execution of nitration reactions. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you navigate the complexities of this powerful but hazardous transformation.

Introduction: The Dual Nature of Aromatic Nitration

Aromatic nitration is a cornerstone of organic synthesis, pivotal in the creation of numerous pharmaceuticals, agrochemicals, and specialty materials. The reaction's utility, however, is matched by its inherent risks. Nitration reactions are highly exothermic, and the nitroaromatic products themselves can be thermally unstable.[1][2] A loss of thermal control can lead to a runaway reaction—a dangerous, self-accelerating process where the rate of heat generation surpasses the cooling system's capacity.[1][3] This can result in a rapid increase in temperature and pressure, potentially leading to explosions and the release of toxic materials.[1][4] This guide provides a structured approach to understanding, identifying, and mitigating these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during aromatic nitration experiments. The answers are formulated to provide not just a solution, but a deeper understanding of the underlying chemical principles.

Q1: What are the early warning signs of a potential runaway nitration reaction?

Answer: Vigilance and continuous monitoring are critical. The earliest indicator of a developing thermal runaway is a deviation from the expected temperature profile. Key warning signs include:

  • A steady, uncontrolled rise in the internal reaction temperature , even with maximum cooling applied.

  • A sudden, sharp increase in temperature that does not respond to cooling.

  • The reaction temperature exceeding the cooling jacket temperature , indicating that the heat generated by the reaction is overwhelming the cooling system.

  • Increased evolution of brown or reddish-brown gases (NOx) , which can signal side reactions and decomposition at elevated temperatures.[5]

  • A noticeable change in the color of the reaction mixture , such as darkening to a brown or black tar-like consistency, suggesting decomposition and byproduct formation.[5]

It is imperative to have an emergency plan in place to respond to these signs immediately.

Q2: How does my choice of nitrating agent impact the safety of the reaction?

Answer: The choice of nitrating agent is a critical factor in determining the reaction's safety profile. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

  • Mixed Acid (HNO₃/H₂SO₄): This is a powerful and efficient nitrating system. The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][7] However, the high concentration of strong acids makes the reaction highly exothermic and corrosive. The presence of sulfuric acid can also lower the decomposition temperature of the nitroaromatic products, increasing the risk of a secondary decomposition reaction if temperature control is lost.[8][9]

  • Fuming Nitric Acid: This is a more potent nitrating agent than concentrated nitric acid alone and can be used for less reactive aromatic compounds. However, it is also more hazardous due to its higher concentration of nitrogen oxides and increased reactivity.[10]

  • Alternative Nitrating Agents: For sensitive substrates or to improve safety, other nitrating agents can be considered. These include dinitrogen pentoxide (N₂O₅) and N-nitropyrazoles.[11][12] These reagents can sometimes offer milder reaction conditions and improved selectivity, but their stability and handling requirements must be carefully evaluated.

The following table provides a general comparison of common nitrating agents:

Nitrating AgentTypical UseKey Safety Considerations
Mixed Acid (HNO₃/H₂SO₄) General purpose, for a wide range of aromatic compounds.Highly exothermic, corrosive, can lower product decomposition temperature.
Fuming Nitric Acid Less reactive aromatic compounds.Highly reactive, corrosive, and releases toxic NOx fumes.
Dinitrogen Pentoxide (N₂O₅) Mild nitration of sensitive substrates.Can be unstable and requires careful preparation and handling.
N-Nitropyrazoles Controlled mononitration.Generally safer but may be more expensive and require specific synthesis.
Q3: My reaction temperature is fluctuating unexpectedly. What are the likely causes and how can I stabilize it?

Answer: Unstable temperature control is a serious concern and can be a precursor to a runaway reaction. The primary causes are often related to inadequate heat removal or inconsistent reaction rates.

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or the heat transfer from the reactor to the bath may be inefficient. Ensure the cooling bath is at the appropriate temperature and that there is good contact between the reactor and the cooling medium.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly will generate heat faster than it can be removed.[13] A slow, controlled, dropwise addition is crucial. The addition should be stopped immediately if a significant temperature increase is observed.[1]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, causing a localized increase in reaction rate and temperature.[13] This can initiate a runaway that propagates throughout the reaction mixture. Ensure the stirring is vigorous and creates a good vortex.

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction.[13] It is crucial to maintain the reaction temperature within the optimal range to ensure a steady reaction rate.

The following diagram illustrates a troubleshooting decision tree for temperature fluctuations:

Temperature_Troubleshooting start Temperature Fluctuating check_cooling Is cooling system at max capacity? start->check_cooling check_addition Is nitrating agent still being added? check_cooling->check_addition Yes reduce_temp Lower cooling bath temperature check_cooling->reduce_temp No stop_addition IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes check_agitation Is agitation vigorous and consistent? check_addition->check_agitation No stop_addition->check_agitation improve_agitation Increase stirring speed check_agitation->improve_agitation No monitor Monitor temperature closely check_agitation->monitor Yes reduce_temp->monitor improve_agitation->monitor stable Temperature Stabilized monitor->stable Yes emergency EMERGENCY: Prepare to Quench monitor->emergency No, temp still rising

Caption: Decision tree for troubleshooting temperature fluctuations.

Q4: I need to quench my reaction. What is the safest and most effective procedure?

Answer: Quenching a nitration reaction must be done with extreme caution, as the quenching process itself can be highly exothermic.

Standard Quenching Procedure: The standard and recommended procedure is to slowly pour the reaction mixture onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[13] This method serves two purposes:

  • Dilution: The large volume of water dilutes the concentrated acids.

  • Heat Dissipation: The melting of the ice absorbs a significant amount of heat, including the heat of dilution of the sulfuric acid.

Emergency Quenching: In a runaway situation, where the temperature is rising uncontrollably, an emergency quench may be necessary. This involves adding the reaction mixture to a large volume of cold water or ice as a last resort.[13] This should only be performed if you have a clear and established emergency procedure and the necessary personal protective equipment. Be aware that the dilution of concentrated sulfuric acid is extremely exothermic and can cause splashing.[13]

Caution: Never add water directly to the reaction mixture. This can cause localized boiling and violent splashing of the corrosive acid mixture.

The following diagram outlines the safe quenching workflow:

Quenching_Workflow start Reaction Complete/ Emergency prepare_quench Prepare large beaker of crushed ice/ice-water start->prepare_quench slow_addition Slowly pour reaction mixture onto ice with vigorous stirring prepare_quench->slow_addition monitor_temp Monitor temperature of quench mixture slow_addition->monitor_temp isolate_product Isolate product by filtration or extraction monitor_temp->isolate_product end Quenching Complete isolate_product->end

Sources

Technical Support Center: Characterization of Impurities in 4-(Hydroxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 4-(hydroxymethyl)-3-nitrobenzoic acid (HMNA). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the challenges of impurity profiling for this critical chemical intermediate. Our goal is to equip you not just with protocols, but with the scientific rationale to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound.

Q1: What are the most likely impurities in my sample of this compound?

Impurities in your sample can originate from the synthetic route, subsequent degradation, or storage. The most common synthetic pathways involve the nitration of 4-(hydroxymethyl)benzoic acid or the oxidation of 4-methyl-3-nitrobenzoic acid. Based on these routes, you should anticipate several classes of impurities.[1][2]

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: Residual 4-(hydroxymethyl)benzoic acid or 4-methyl-3-nitrobenzoic acid.

    • Isomeric Impurities: Nitration of 4-(hydroxymethyl)benzoic acid can produce undesired isomers, such as 4-(hydroxymethyl)-2-nitrobenzoic acid. Isomeric impurities are a common issue in Friedel-Crafts type reactions and nitrations.[1]

    • Over-oxidation Products: The benzylic alcohol (-CH₂OH) group is susceptible to oxidation, which can lead to the formation of 4-formyl-3-nitrobenzoic acid (aldehyde impurity) or 4-carboxy-3-nitrobenzoic acid (di-acid impurity). Over-oxidation is a frequent side reaction in processes involving oxidizing agents.[1]

    • Side-Reaction Products: Impurities from reagents, such as residual nitric or sulfuric acid, and by-products from the reaction solvent.

  • Degradation Impurities:

    • Reduction Products: The nitro group is prone to reduction, which can form 3-amino-4-(hydroxymethyl)benzoic acid, especially if exposed to reducing agents or certain microbial contaminants.

    • Photodegradation Products: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation pathways.

    • Decarboxylation Products: Under thermal stress, the carboxylic acid group may be lost, forming 1-(hydroxymethyl)-2-nitrobenzene.

Q2: Which analytical technique is the best starting point for impurity profiling?

For a non-volatile, UV-active molecule like HMNA, High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector is the most effective initial technique.[3][4] It provides robust separation of the main component from its impurities and allows for their quantification. A reversed-phase method, typically using a C18 column, is the standard approach.[3]

Q3: My HPLC chromatogram shows several unknown peaks. What is the next logical step?

Once you have detected unknown peaks via HPLC-UV, the immediate next step is to gain mass information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this.[4][5] By obtaining the molecular weight of each unknown impurity, you can propose potential elemental compositions and cross-reference them with the likely impurities listed in Q1. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it can determine the elemental formula of an unknown compound with high accuracy.[4]

Q4: How can I definitively confirm the structure of a critical unknown impurity?

Absolute structural confirmation requires isolating the impurity and analyzing it using spectroscopic methods. The workflow is as follows:

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >5 mg) of the impurity.

  • Spectroscopic Analysis: Subject the isolated compound to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) .[1][4] This combination provides unambiguous structural elucidation.

Q5: What are the common challenges when developing an HPLC method for this compound?

The primary challenge is achieving adequate resolution between all potential impurities, especially isomers, which often have very similar retention times. The carboxylic acid functional group means that the mobile phase pH is a critical parameter; operating at a pH well below the pKa (~3-4) of the carboxylic acid ensures it is protonated and avoids peak tailing.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Underlying Cause: The carboxylic acid moiety of HMNA and its acidic impurities can interact with residual silanols on the silica-based column packing, leading to peak tailing. Alternatively, improper mobile phase pH can cause the compound to be in a mixed ionic state.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low, typically between 2.5 and 3.0, using an additive like formic acid or phosphoric acid. This suppresses the ionization of the carboxylic acid group.

    • Use a High-Purity Column: Employ a modern, end-capped C18 column designed for high-purity silica to minimize silanol interactions.

    • Check for Column Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or sample concentration.

Issue 2: An Impurity is Suspected but Not Detected by HPLC-UV

  • Underlying Cause: The impurity may lack a significant UV chromophore at the detection wavelength, or its concentration is below the instrument's limit of detection.

  • Troubleshooting Steps:

    • Utilize a PDA Detector: Analyze the sample with a Photodiode Array (PDA) detector and review the chromatogram at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to find a more suitable wavelength.

    • Switch to a Universal Detector: If the impurity is non-UV active, employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Concentrate the Sample: Carefully concentrate the sample to bring the impurity level above the detection limit. Be cautious of potential degradation during this step.

Issue 3: Inconclusive or "Noisy" LC-MS Data

  • Underlying Cause: Poor ionization efficiency of the analyte, suppression of the ion signal by the mobile phase or matrix components, or co-elution of multiple components can lead to poor quality MS data.

  • Troubleshooting Steps:

    • Optimize Ionization Source: this compound should ionize well in negative ion mode Electrospray Ionization (ESI) due to the acidic proton. If results are poor, try positive mode ESI or Atmospheric Pressure Chemical Ionization (APCI).

    • Use a Volatile Buffer: Switch from non-volatile buffers like phosphate to MS-compatible mobile phase additives like formic acid, acetic acid, or ammonium formate.

    • Improve Chromatographic Separation: If co-elution is suspected, re-optimize the HPLC method to better separate the peaks of interest before they enter the mass spectrometer.

Part 3: Key Experimental Protocols & Workflows

These protocols provide a validated starting point for your experiments.

General Impurity Characterization Workflow

The following diagram outlines the logical flow for identifying and characterizing unknown impurities.

G cluster_0 Phase 1: Detection & Initial ID cluster_1 Phase 2: Confirmation Sample HMNA Sample HPLC_PDA HPLC-PDA Analysis (Protocol 1) Sample->HPLC_PDA Detect Impurities Detected? HPLC_PDA->Detect LC_MS LC-MS Analysis (Protocol 2) Detect->LC_MS Yes Stop1 End/ Report Detect->Stop1 No Mass_ID Mass Identified? LC_MS->Mass_ID Propose Propose Structures (Table 1) Mass_ID->Propose Yes Stop2 Further Investigation Mass_ID->Stop2 No Isolate Isolate Impurity (Prep-HPLC) Propose->Isolate NMR_HRMS NMR & HRMS Analysis Isolate->NMR_HRMS Confirm Structure Confirmed NMR_HRMS->Confirm

Caption: General workflow for impurity characterization.
Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a robust starting point for separating HMNA from its common process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and PDA/UV detector.

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterValueRationale
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature30 °CProvides stable and reproducible retention times.
Detection Wavelength254 nmA common wavelength for aromatic nitro compounds; use PDA to confirm the optimal wavelength.
Injection Volume10 µLAdjust based on sample concentration to avoid detector saturation.
Sample Concentration~0.5 mg/mLA good starting concentration for detecting impurities in the 0.05-1% range.
Gradient Program Time (min) %B
010
2590
3090
3110
3510

4. System Suitability:

  • Inject a standard solution of this compound five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 2: LC-MS Method for Impurity Identification

This protocol adapts the HPLC method for mass spectrometric detection.

1. HPLC Conditions:

  • Use the same column and gradient as in Protocol 1, but replace the phosphoric acid in Mobile Phase A with an MS-compatible acid.

  • Modified Mobile Phase A: 0.1% Formic Acid in Water.

2. Mass Spectrometer Conditions (Example for ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Mass Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

3. Data Analysis:

  • Extract ion chromatograms for the theoretical masses of potential impurities (see Table 1) to check for their presence, even if they are not visible in the UV chromatogram.

Part 4: Data Presentation

Table 1: Potential Impurities in this compound

This table serves as a quick reference for identifying unknown peaks based on their molecular weight.

Potential Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compound C₈H₇NO₅ 197.14 API
4-(Hydroxymethyl)benzoic acidC₈H₈O₃152.15Starting Material
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15Starting Material
4-(Hydroxymethyl)-2-nitrobenzoic acidC₈H₇NO₅197.14Isomeric Impurity
4-Formyl-3-nitrobenzoic acidC₈H₅NO₅195.13Oxidation Impurity
4-Carboxy-3-nitrobenzoic acidC₈H₅NO₆211.13Oxidation Impurity
3-Amino-4-(hydroxymethyl)benzoic acidC₈H₉NO₃167.16Degradation (Reduction)

References

  • BenchChem. (n.d.). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Google Patents. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.
  • BenchChem. (n.d.). Degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions.
  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Austin Journal of Analytical and Pharmaceutical Chemistry. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Google Patents. (1973). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Google Patents. (2016). 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
  • Pharmaffiliates. (n.d.). CAS No : 96-98-0 | Product Name : 4-Methyl-3-nitrobenzoic Acid.

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Validation & Comparative

A Comparative Guide to 4-(Hydroxymethyl)-3-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced differences between structural isomers can dictate the success or failure of a research endeavor. Nitrobenzoic acids, a class of aromatic carboxylic acids, serve as pivotal building blocks for a wide array of functional molecules.[1] This guide provides an in-depth, objective comparison of 4-(hydroxymethyl)-3-nitrobenzoic acid and its canonical isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. By elucidating the distinct physicochemical properties, synthetic routes, and biological implications of each isomer, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and therapeutic strategies.

Physicochemical Properties: A Tale of Substitution

The position of the nitro group (-NO₂) on the benzoic acid backbone, and the addition of a hydroxymethyl group (-CH₂OH) in the case of our primary compound of interest, profoundly influences the molecule's physicochemical properties. These characteristics, including acidity (pKa), melting point, and solubility, are critical determinants of their behavior in both chemical reactions and biological systems.[1]

The nitro group is a strong electron-withdrawing group, which significantly increases the acidity of the carboxylic acid compared to the parent benzoic acid (pKa ≈ 4.20).[1][2] This effect is most pronounced in the ortho-isomer due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1] The para-isomer is more acidic than the meta-isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1][3]

The melting points and solubilities of these isomers also exhibit significant variation, which is a crucial consideration for their purification and handling. 4-nitrobenzoic acid has a notably high melting point, suggesting greater crystalline stability.[1]

Below is a comparative summary of the key physicochemical properties of the four isomers.

PropertyThis compound2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molecular Formula C₈H₇NO₅C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight ( g/mol ) 197.14[4]167.12[5]167.12[6]167.12
Appearance Light yellow to yellow solid[4]Yellowish-white crystals[5]Off-white to yellowish-white crystals[6]Pale yellow solid
Melting Point (°C) Data not available146-148[1]140-141[6]237-242[1]
pKa (in water) ~3.46 (Predicted)[4]~2.16[1]~3.47[1]~3.41
Water Solubility Data not available~6.8-7.8 g/L[1]~0.24 g/100 mL (15 °C)[1]<0.1 g/100 mL (26 °C)

Synthesis Strategies: Navigating Directing Group Effects

The synthetic route to each isomer is dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: These isomers are primarily synthesized through the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene, respectively).[7] Direct nitration of benzoic acid yields only a small amount of the ortho and para isomers.[1]

3-Nitrobenzoic Acid: This isomer is efficiently produced by the direct nitration of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The carboxylic acid group is a meta-director, guiding the incoming nitro group to the 3-position.[1][8]

This compound: This compound is a valuable synthetic reagent in its own right.[4] Its synthesis can be approached through various routes, often starting from 4-methyl-3-nitrobenzoic acid, which can be synthesized by the nitration of p-toluic acid.[9][10] The methyl group is then functionalized to the hydroxymethyl group.

Experimental Protocol: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid

This protocol provides a laboratory-scale synthesis of a key precursor to this compound.

  • Materials:

    • p-Toluic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Distilled water

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Büchner funnel and flask

  • Procedure:

    • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.[9]

    • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 10.0 g of p-toluic acid in 50 mL of concentrated sulfuric acid with stirring. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.[9]

    • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of p-toluic acid over 30-45 minutes, ensuring the reaction temperature remains below 10 °C.[9]

    • Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Then, allow the mixture to warm to room temperature and stir for another hour.[9]

    • Isolation of the Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with constant stirring to precipitate the 4-methyl-3-nitrobenzoic acid.[9]

    • Filtration and Washing: Collect the crude product by vacuum filtration and wash with cold distilled water until the washings are neutral.[9]

    • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethanol.[10]

Workflow for the Synthesis of Nitrobenzoic Acid Isomers

cluster_ortho_para Ortho and Para Isomers cluster_meta Meta Isomer cluster_hydroxymethyl This compound Nitrotoluenes Nitrotoluenes Oxidation Oxidation Nitrotoluenes->Oxidation Ortho/Para-Nitrobenzoic Acid Ortho/Para-Nitrobenzoic Acid Oxidation->Ortho/Para-Nitrobenzoic Acid Benzoic Acid Benzoic Acid Nitration Nitration Benzoic Acid->Nitration Meta-Nitrobenzoic Acid Meta-Nitrobenzoic Acid Nitration->Meta-Nitrobenzoic Acid p-Toluic Acid p-Toluic Acid Nitration_HM Nitration p-Toluic Acid->Nitration_HM 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid Nitration_HM->4-Methyl-3-nitrobenzoic Acid Functionalization Functionalization 4-Methyl-3-nitrobenzoic Acid->Functionalization This compound This compound Functionalization->this compound

Caption: Synthetic pathways for nitrobenzoic acid isomers.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique molecular fingerprints for each isomer, enabling their identification and characterization.

Infrared (IR) Spectroscopy: The IR spectra of all nitrobenzoic acids exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3200-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). Subtle shifts in these peak positions can be observed between the isomers due to the different electronic environments.

Biological Activity and Toxicological Profile: Implications for Drug Development

Nitroaromatic compounds, including the nitrobenzoic acids, exhibit a range of biological activities, with some demonstrating antibacterial, antifungal, and even anticancer properties.[1] The nitro group is a known pharmacophore in various antimicrobial agents.[12]

  • 2-Nitrobenzoic Acid, 3-Nitrobenzoic Acid, and 4-Nitrobenzoic Acid: These isomers can cause skin and eye irritation.[1][13] Animal studies on 4-nitrobenzoic acid suggest potential reproductive toxicity.[1] For 3-nitrobenzoic acid, exposure symptoms can include methemoglobin formation, and it has a reported LD50 (i.v., mouse) of 640 mg/kg.[1][13]

  • This compound: There is limited publicly available data on the specific biological activity and toxicological profile of this compound. However, its structural similarity to other nitrobenzoic acids suggests that it may possess interesting biological properties that warrant further investigation. The presence of the hydroxymethyl group could influence its interaction with biological targets and its pharmacokinetic properties.

  • Derivatives in Drug Discovery: Benzoic acid derivatives are a common scaffold in drug discovery.[12] For example, 4-aminobenzoic acid, which can be synthesized from 4-nitrobenzoic acid, is a precursor to the anesthetic procaine and folic acid. A study on 4-methyl-3-nitrobenzoic acid, a precursor to this compound, identified it as an inhibitor of cancer cell migration.[14] This highlights the potential for this class of compounds in the development of novel therapeutics.

Experimental Workflow for Investigating Anti-Migratory Properties

Start In Vitro Assays Treat_Cells Treat NSCLC cells with 4-methyl-3-nitrobenzoic acid Start->Treat_Cells Migration_Assays Cell Migration Assays Treat_Cells->Migration_Assays Mechanism Mechanism of Action Treat_Cells->Mechanism Adhesion_Assay Cell Adhesion Assay Treat_Cells->Adhesion_Assay Boyden_Chamber Boyden Chamber Assay (Chemotaxis & Chemokinesis) Migration_Assays->Boyden_Chamber Wound_Healing Wound Healing Assay Migration_Assays->Wound_Healing Western_Blot Western Blot for Cofilin Phosphorylation Mechanism->Western_Blot Actin_Polymerization Actin Polymerization Assay Mechanism->Actin_Polymerization

Caption: Workflow for in vitro investigation of anti-cancer cell migration properties.[15]

Applications in Research and Industry

The distinct properties of each isomer lend them to specific applications in various fields.

  • 2-Nitrobenzoic Acid: Used as a reagent in organic synthesis, including the preparation of novel triazoles and tetrazoles that act as cholinesterase inhibitors.[5]

  • 3-Nitrobenzoic Acid: A precursor to 3-aminobenzoic acid, which is used in the synthesis of certain dyes.[1]

  • 4-Nitrobenzoic Acid: A versatile intermediate in the production of pharmaceuticals, dyes, and polymers.[1] It is a precursor to 4-aminobenzoic acid, which is used to synthesize the anesthetic procaine.

  • This compound: This compound serves as a valuable chemical synthesis and reaction reagent.[4] The hydroxymethyl group can undergo nucleophilic addition reactions, while the nitro group enhances the reactivity of the benzene ring towards electrophilic substitution.[4] Its benzoic acid moiety can also participate in condensation reactions for the synthesis of polymers, esters, and amides.[4]

Conclusion and Future Outlook

The choice of a nitrobenzoic acid isomer is a critical decision in the design of synthetic routes for pharmaceuticals and other fine chemicals. While 2-, 3-, and 4-nitrobenzoic acids are well-characterized and widely used, this compound represents a less explored but potentially valuable building block. Its dual functionality offers unique opportunities for the synthesis of complex molecules.

There is a clear need for further experimental investigation into the physicochemical properties, biological activities, and toxicological profile of this compound. Such studies would provide a more complete picture of its potential and facilitate its broader application in research and development. This guide serves as a foundational resource to aid researchers in navigating the subtleties of these important chemical isomers and in identifying promising avenues for future discovery.

References

  • A Comparative Analysis of 2-(4-nitrophenyl)benzoic Acid and its Nitrobenzoic Acid Isomers. BenchChem.
  • A Comparative Analysis of 2-Amino-5-nitrobenzoic Acid and Its Isomers for Researchers. BenchChem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry.
  • 4-Nitrobenzoic acid. Wikipedia.
  • Benzoic acid, 4-hydroxy-3-nitro-, methyl ester | C8H7NO5 | CID 66835. PubChem.
  • Process for the preparation of 4-hydroxy-3-nitrobenzoic acid.
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
  • Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide. BenchChem.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
  • 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 1H NMR spectrum. ChemicalBook.
  • This compound | 82379-38-2. Sigma-Aldrich.
  • Nitrobenzoic acid is more acidic than benzoic acid, why? Quora.
  • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID CAS#: 82379-38-2. ChemicalBook.
  • Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermedi
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Comparative Guide to Linkers for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architect's Blueprint for Porous Materials

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over the design of functional, porous materials.[1][2] These crystalline structures, built from metal ions or clusters linked by organic molecules, possess exceptionally high surface areas and tunable pore environments.[1][3] The organic linker is not merely a structural component; it is the primary determinant of the final framework's properties and performance.[1][4] The choice of linker—its geometry, length, flexibility, and functional groups—directly dictates the MOF's topology, pore size, stability, and ultimately, its suitability for applications ranging from gas storage and catalysis to drug delivery.[1][4]

This guide provides a comparative analysis of common linker classes, offering field-proven insights into their selection and application. We will explore the causal relationships between linker design and MOF performance, supported by experimental data and validated protocols, to empower researchers in the rational design of next-generation porous materials.

I. The Pillars of MOF Architecture: A Comparative Overview of Linker Classes

The versatility of MOFs stems from the vast library of available organic linkers. While countless variations exist, they can be broadly categorized by their coordinating functional groups, which form the strong bonds with metal nodes that define the framework.[4][5]

Carboxylate Linkers: The Workhorse of MOF Chemistry

Carboxylic acids are the most prevalent class of linkers used in MOF synthesis due to their strong coordination ability and diverse binding modes with a wide range of metal ions.[4][6][7] They are the foundation for some of the most stable and well-studied MOF families, such as the UiO (University of Oslo) and MIL (Materials of Institut Lavoisier) series.[8]

Key Characteristics:

  • Strong Coordination: The carboxylate group forms robust bonds with high-valent metal ions like Zr⁴⁺, Cr³⁺, and Al³⁺, leading to MOFs with exceptional thermal and chemical stability.[5][8][9] The strength of these metal-ligand bonds is a primary reason for the stability of frameworks like UiO-66 in acidic environments.[8][10]

  • Structural Diversity: The number and position of carboxylate groups on the linker (ditopic, tritopic, tetratopic, etc.) dictate the connectivity of the metal nodes and the resulting network topology.[6][11][12] For instance, the linear 1,4-benzenedicarboxylate (BDC) linker in UiO-66 results in a highly connected, stable 3D framework.[13]

  • Tunability via Functionalization: The aromatic backbone of most carboxylate linkers is readily modified with functional groups (-NH₂, -NO₂, -OH, -SO₃H, etc.) to tune the MOF's properties without altering its underlying structure.[1][13] This isoreticular functionalization is a powerful tool for tailoring material performance.[13]

Azolate Linkers: Masters of Stability and Zeolitic Topologies

Linkers based on nitrogen-containing heterocycles, such as imidazoles and triazoles, form another crucial class. They are the building blocks of Zeolitic Imidazolate Frameworks (ZIFs), which are renowned for their zeolite-like topologies and exceptional chemical and thermal stability.[3]

Key Characteristics:

  • Exceptional Stability: The coordination bonds between azolate linkers and divalent metal ions like Zn²⁺ and Co²⁺ are particularly robust, often imparting high stability, especially in basic solutions.[5][9] The high pKa of azoles contributes to this stability.[5] ZIF-8, for example, is well-known for its stability under physiological conditions.[14]

  • Zeolitic Topologies: The M-Im-M angle (where M is a metal and Im is the imidazolate bridge) is similar to the Si-O-Si angle in zeolites, leading to frameworks with topologies analogous to traditional inorganic zeolites.[3]

  • pH-Responsive Behavior: A key feature of many ZIFs, particularly ZIF-8, is their structural degradation under weakly acidic conditions.[3][14] This property is ingeniously exploited in drug delivery systems, where the acidic microenvironment of tumors or endosomes can trigger the release of encapsulated therapeutics.[3][14][15]

Phosphinate Linkers: A Niche for Enhanced Hydrolytic Stability

While less common than carboxylates, phosphinate-based linkers are emerging as a valuable alternative for applications requiring high stability in aqueous environments.[16]

Key Characteristics:

  • Hydrolytic Stability: Many traditional carboxylate-based MOFs can be unstable in water, limiting their environmental applications.[16] Phosphinate-based MOFs often exhibit enhanced hydrolytic stability.[16]

  • Tunable Pore Chemistry: The phosphorus center allows for the introduction of additional non-coordinating functional groups, providing another avenue for tuning the chemical nature of the pores.[16]

II. The Impact of Linker Functionalization: A Data-Driven Comparison

Isoreticular functionalization—modifying the linker while retaining the framework's topology—is a cornerstone of MOF design.[1] Introducing functional groups onto the linker backbone can dramatically alter a MOF's performance in specific applications. The UiO-66 framework serves as an excellent case study.

Comparative Performance Data for Functionalized UiO-66 Derivatives
MOFLinker Functional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)Catalytic ActivityStability Notes
UiO-66 -H (Unfunctionalized)~1100 - 1500~2.5[13]Baseline Lewis/Brønsted acidity[17]Highly stable in acidic conditions (pH 1-2)[8][10]
UiO-66-NH₂ -NH₂ (Amino)~1200 - 1400~3.35[13]Enhanced basicity, good for CO₂ capture[18]Stable, amine groups can interact with guests[19]
UiO-66-NO₂ -NO₂ (Nitro)~1100 - 1300~2.8[13]Electron-withdrawing, enhances Lewis acidity[18]Stable, alters electronic properties[1]
UiO-66-(OH)₂ -OH (Hydroxyl)~1000 - 1200~3.0[13]Can participate in H-bonding, affects adsorption[19][20]Stable, increases hydrophilicity[20]
UiO-66-SO₃H -SO₃H (Sulfonic Acid)VariableNot primarily for CO₂ adsorptionStrong Brønsted acidity for reactions like esterification and fructose dehydration[21][22]Stable, highly hydrophilic[20]

Causality Behind Performance Differences:

  • Gas Adsorption: The introduction of amino groups (-NH₂) in UiO-66-NH₂ creates basic sites that have a strong affinity for acidic CO₂ molecules, leading to a significant increase in adsorption capacity compared to the parent MOF.[13]

  • Catalysis: Functionalizing the UiO-66 linker with electron-withdrawing groups like -NO₂ enhances the Lewis acidity of the zirconium nodes, boosting catalytic activity for certain reactions.[18] Conversely, adding sulfonic acid groups (-SO₃H) introduces strong Brønsted acid sites, turning the MOF into an efficient solid acid catalyst.[21][22]

  • Stability and Properties: The presence of different functional groups can also influence crystal formation, defect density, and overall stability.[1] For example, introducing hydrophilic groups can enhance water adsorption characteristics but may also impact stability in certain contexts.[20]

III. Application-Specific Linker Selection

For Drug Delivery: The Case of ZIF-8

ZIF-8, composed of Zn²⁺ ions and 2-methylimidazole linkers, is a leading candidate for drug delivery.[3] Its success is a direct result of the linker's properties.

  • Biocompatibility and pH-Responsiveness: The 2-methylimidazole linker forms a framework that is stable at physiological pH (7.4) but readily degrades in the acidic environment of tumors or lysosomes, triggering drug release.[3][14]

  • High Loading Capacity: The inherent porosity of ZIF-8 allows for high drug loading efficiencies.[3][15]

  • Functionalization for Targeting: The linker can be modified, or the ZIF-8 surface functionalized, to improve drug-carrier interactions or to attach targeting ligands for cell-specific delivery.[14][23] For instance, amine-functionalization has been shown to increase the loading of 5-fluorouracil from 12% to 48% and slow its release due to improved host-guest interactions.[23]

For Catalysis: Tuning Acidity in UiO-66

The catalytic properties of UiO-66 can be precisely tuned through linker modification.

  • Lewis vs. Brønsted Acidity: The coordinatively unsaturated Zr⁴⁺ sites in defective UiO-66 act as Lewis acid centers.[17] These sites can also polarize coordinated water molecules, inducing Brønsted acidity.[17] By functionalizing the linker with groups like -SO₃H, strong Brønsted acidity can be directly incorporated, making the material highly active for reactions like aldol condensation.[22] The degree of hydration can be used to switch between the two acidic modes.[17]

IV. Experimental Protocols: A Self-Validating System

The synthesis and characterization of MOFs require meticulous and reproducible methods. The protocols below represent best practices in the field.[24]

General Protocol for Solvothermal Synthesis of UiO-66 Derivatives

This protocol describes a general method for synthesizing functionalized UiO-66, a process that relies on the self-assembly of metal precursors and organic linkers under heat and pressure.[13]

  • Reagent Preparation: In a glass vial, dissolve the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the chosen linker (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) in N,N-dimethylformamide (DMF). A 1:1 molar ratio of metal to linker is typical.[13]

    • Causality: DMF serves as a high-boiling point solvent, allowing the reaction to reach the necessary temperature for crystal formation. The molar ratio is critical for achieving the correct stoichiometry of the final framework.

  • Modulator Addition (Optional but Recommended): Add a modulating agent, such as benzoic acid or hydrochloric acid, to the solution.

    • Causality: Modulators are crucial for controlling the kinetics of MOF formation. They compete with the linker to coordinate to the metal centers, which slows down nucleation and promotes the growth of larger, more crystalline, and less defective particles.[1]

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at 120 °C for 24 hours.[13]

    • Causality: The elevated temperature provides the necessary energy for the coordination reaction and crystallization to occur. The sealed autoclave maintains high pressure, keeping the solvent in the liquid phase above its boiling point.

  • Isolation and Washing: After cooling to room temperature, collect the resulting white powder by centrifugation. Wash the product repeatedly with fresh DMF and then with a low-boiling-point solvent like ethanol or acetone.

    • Causality: Washing removes unreacted precursors and residual high-boiling DMF from the pores. The final wash with a volatile solvent is critical for the subsequent activation step.

  • Activation: Heat the washed product under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for several hours.

    • Causality: Activation is the process of removing all guest and solvent molecules from the MOF's pores, making the internal surface area accessible for applications like gas adsorption. Incomplete activation is a common reason for poor performance. For fragile structures, supercritical CO₂ drying is a superior alternative to prevent pore collapse.[25][26]

Key Characterization Workflow

A multi-technique approach is required to validate the synthesis and properties of the MOF.

MOF_Characterization_Workflow synthesis Synthesized MOF (Post-Washing) activation Activation (Vacuum/Heat or scCO2) synthesis->activation Solvent Removal activated_mof Activated MOF activation->activated_mof pxrd Powder X-Ray Diffraction (PXRD) activated_mof->pxrd Confirms Crystallinity & Phase Purity bet N2 Adsorption Isotherm (BET Analysis) activated_mof->bet Measures Surface Area & Porosity tga Thermogravimetric Analysis (TGA) activated_mof->tga Determines Thermal Stability ftir FT-IR Spectroscopy activated_mof->ftir Verifies Functional Groups

Sources

A Comparative Guide to the Performance of 4-(Hydroxymethyl)-3-nitrobenzoic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metal-organic framework (MOF) design, the choice of the organic linker is paramount in dictating the final properties and performance of the material. This guide provides an in-depth technical comparison of 4-(hydroxymethyl)-3-nitrobenzoic acid as a bifunctional linker in MOF synthesis. We will explore its performance characteristics in comparison to other commonly used linkers and provide supporting experimental data and protocols to inform your research and development efforts.

The Emergence of Bifunctional Linkers: A Paradigm Shift in MOF Design

The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for a high degree of tunability.[1] The introduction of functional groups onto the organic linker is a key strategy to tailor the physicochemical properties of MOFs for specific applications, ranging from gas storage and separation to catalysis and drug delivery.[2][3] While monofunctionalized linkers have been extensively studied, the use of bifunctional linkers, such as this compound, offers a more nuanced approach to engineering the pore environment and framework properties. This particular linker incorporates both an electron-withdrawing nitro group (-NO₂) and a hydrogen-bond-donating hydroxymethyl group (-CH₂OH), presenting a unique combination of functionalities that can significantly impact MOF performance.

Comparative Analysis: Performance of this compound in a Prototypical MOF Architecture

To objectively assess the performance of this compound, we will draw comparisons with analogous linkers within the well-studied UiO-66 framework. UiO-66, composed of Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability. By substituting the parent BDC linker with functionalized alternatives, we can elucidate the specific contributions of the nitro and hydroxymethyl groups.

While direct, extensive experimental data for MOFs synthesized with this compound is emerging, we can infer its performance based on studies of closely related monofunctionalized and bifunctionalized linkers. The following table summarizes key performance metrics for UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups, providing a baseline for our comparison.

MOFLinkerFunctional Group(s)BET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[4]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0
UiO-66-(NO₂)(CH₂OH) (Predicted) This compound-NO₂, -CH₂OHExpected to be slightly lower than UiO-66-NO₂Expected to be enhanced compared to UiO-66-NO₂
The Influence of the Nitro Group (-NO₂)

The electron-withdrawing nature of the nitro group is known to enhance the affinity of MOFs for polar molecules like carbon dioxide.[3] This is attributed to the creation of a more polarized pore environment, leading to stronger interactions with the quadrupole moment of CO₂.[5] As seen in the table, UiO-66-NO₂ exhibits a higher CO₂ adsorption capacity compared to the parent UiO-66. The presence of the nitro group in this compound is therefore expected to impart a similar enhancement in gas separation applications, particularly for CO₂ capture.

The Role of the Hydroxymethyl Group (-CH₂OH)

The hydroxymethyl group introduces a site for hydrogen bonding, which can further enhance the interaction with specific guest molecules. This functionality can be particularly advantageous in applications such as drug delivery, where hydrogen bonding plays a crucial role in host-guest interactions. Furthermore, the hydroxyl functionality can serve as a reactive site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.[6] While the introduction of the hydroxymethyl group might lead to a slight decrease in the overall surface area due to its volume, the potential for enhanced selectivity and post-synthetic modification often outweighs this drawback.

Synergistic Effects of Bifunctionality

The combination of both nitro and hydroxymethyl groups on the same linker is anticipated to result in a MOF with a unique set of properties. The nitro group can enhance the overall polarity and Lewis acidity of the framework, while the hydroxymethyl group can introduce specific hydrogen-bonding interactions.[6][7] This synergy could be particularly beneficial for applications requiring selective adsorption or catalysis. For instance, in the context of drug delivery, the nitro group could enhance the loading of polar drug molecules, while the hydroxymethyl group could provide specific binding sites and potentially influence the release kinetics.

Experimental Protocols

To facilitate the exploration of this compound in MOF synthesis, we provide a detailed, self-validating protocol for the synthesis and characterization of a UiO-66 derivative using this linker.

Solvothermal Synthesis of UiO-66-(NO₂)(CH₂OH)

This protocol is adapted from established procedures for the synthesis of functionalized UiO-66 MOFs.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.233 g, 1 mmol) and this compound (e.g., 0.197 g, 1 mmol) in 50 mL of DMF.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials.

  • Activate the sample by solvent exchange with chloroform for 3 days, followed by drying under vacuum at 150 °C for 12 hours.

G

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The PXRD pattern should be compared with the simulated pattern for UiO-66 to ensure the framework topology is maintained.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF. This is crucial for evaluating the impact of the functional groups on the porosity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitro and hydroxymethyl functional groups in the final MOF structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized MOF.

Structural Comparison of Functionalized Linkers

The introduction of different functional groups onto the BDC linker can influence the overall properties of the resulting MOF. The following diagram illustrates the structural differences between the parent BDC linker and its functionalized derivatives.

G

Conclusion and Future Outlook

This compound presents a compelling option for the design of bifunctional MOFs with tailored properties. The synergistic interplay between the electron-withdrawing nitro group and the hydrogen-bonding hydroxymethyl group opens up new avenues for applications in selective gas separation, catalysis, and drug delivery. While further experimental studies are needed to fully elucidate its performance, the insights gathered from related functionalized MOFs provide a strong foundation for its potential. The provided experimental protocol offers a starting point for researchers to synthesize and characterize MOFs based on this promising linker, paving the way for the development of next-generation porous materials.

References

  • Deria, P., et al. (2014). "Tuning the structure and function of metal–organic frameworks via linker design." Chemical Society Reviews, 43(16), 5896-5912. [Link]

  • Kandiah, M., et al. (2010). "Synthesis and stability of tagged UiO-66 Zr-MOFs." Journal of Materials Chemistry, 20(44), 9848-9851. [Link]

  • Yang, S., & Schröder, M. (2020). "Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding." ChemistryViews. [Link]

  • Lee, G., et al. (2023). "Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis." Coordination Chemistry Reviews, 489, 215187. [Link]

  • Gong, Y., et al. (2016). "Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability." RSC Advances, 6(42), 35894-35900. [Link]

  • Hinks, N. J., et al. (2016). "The effect of linker functionalization on the properties of a UiO-66 analogue." Dalton Transactions, 45(12), 5253-5259. [Link]

  • Farida, et al. (2021). "Physiochemical characterization of metal organic framework materials: A mini review." Heliyon, 7(12), e08595. [Link]

  • Rada, Z. H., et al. (2018). "Effects of -NO2 and -NH2 functional groups in mixed-linker Zr-based MOFs on gas adsorption of CO2 and CH4." Progress in Natural Science: Materials International, 28(2), 160-167. [Link]

  • Luan, Y., et al. (2018). "Bifunctionalized Metal Organic Frameworks, UiO-66-NO2-N (N = -NH2, -(OH)2, -(COOH)2), for Enhanced Adsorption and Selectivity of CO2 and N2." Journal of Chemical & Engineering Data, 63(7), 2487-2494. [Link]

  • Wißmann, G., et al. (2012). "The effect of linker functionalization on the properties of a UiO-66 analogue." Dalton Transactions, 41(43), 13329-13335. [Link]

  • Valenzano, L., et al. (2011). "Probing the Lewis acidity of UiO-66." The Journal of Physical Chemistry C, 115(44), 21743-21749. [Link]

  • Taddei, M. (2017). "When defects turn into virtues: The curious case of UiO-66." Coordination Chemistry Reviews, 343, 1-23. [Link]

  • Lee, G., et al. (2023). "Metal-organic frameworks having hydroxy group: Nanoarchitectonics, preparation, and applications in adsorption, catalysis, and sensing." Coordination Chemistry Reviews, 477, 214958. [Link]

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Navigating the Landscape of Functionalized Linkers: A Comparative Guide to Alternatives for 4-(Hydroxymethyl)-3-nitrobenzoic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers. These molecular bridges not only dictate the resulting topology and porosity of the framework but also imbue it with specific chemical functionalities that can be tailored for a myriad of applications, from catalysis and gas separation to targeted drug delivery.[1][2] 4-(Hydroxymethyl)-3-nitrobenzoic acid represents a bifunctional linker of interest, offering a hydroxyl group for potential post-synthetic modification and a nitro group that can influence the electronic properties and adsorptive behavior of the MOF.[3] However, the vast chemical space of available linkers presents numerous alternatives, each with its own set of advantages and challenges.

This guide provides a comprehensive comparison of alternative linkers to this compound, with a particular focus on functionalized terephthalic acid derivatives for the construction of robust zirconium-based MOFs, such as the UiO-66 series.[4] We will delve into the synthetic nuances, comparative performance data, and the underlying chemical principles that govern the selection of an optimal linker for specific applications in research and drug development.

The Influence of Linker Functionalization: A Comparative Overview

The introduction of functional groups onto the linker backbone can profoundly impact the physicochemical properties of the resulting MOF.[5][6] The choice between electron-donating and electron-withdrawing groups, as well as moieties capable of hydrogen bonding or post-synthetic modification, allows for the fine-tuning of the MOF's characteristics.[7] Below, we compare several key functionalized terephthalic acid linkers as alternatives to a bifunctional benzoic acid derivative.

Structural and Performance Comparison of Functionalized UiO-66 MOFs

The UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability, making it an excellent platform for studying the effects of linker functionalization.[4] The table below summarizes key performance metrics for UiO-66 and its derivatives functionalized with common substituents.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)Key Features & Applications
UiO-66 1,4-Benzenedicarboxylic acid-H~1100 - 1500~2.5High stability; benchmark for gas adsorption studies.[4]
UiO-66-NH₂ 2-Amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35Basic sites for enhanced CO₂ capture; platform for post-synthetic modification.[4]
UiO-66-NO₂ 2-Nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8Polar group enhances interactions with polar molecules; potential for selective adsorption.[4][8]
UiO-66-(OH)₂ 2,5-Dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0Hydrophilic groups can tune water adsorption properties; potential for catalysis.[9][10]
UiO-66-Br 2-Bromo-1,4-benzenedicarboxylic acid-BrVariableVariableHalogen functionalization can modify electronic properties and serve as a handle for further reactions.[11]
Hypothetical UiO-66-CH₂OH-NO₂ This compound-CH₂OH, -NO₂Estimated <1100Estimated >2.8Bifunctional for post-synthetic modification and tailored adsorption.

Note: The properties of the hypothetical UiO-66-CH₂OH-NO₂ are estimated based on the known effects of individual functional groups. The presence of two substituents would likely lead to a reduction in surface area compared to the parent UiO-66, while the polar nitro group is expected to enhance CO₂ adsorption.

Causality Behind Experimental Choices: Why Linker Functionalization Matters

The choice of a functionalized linker is a strategic decision driven by the desired application of the MOF.

  • For Enhanced Gas Adsorption: The introduction of polar functional groups like amines (-NH₂) or nitro groups (-NO₂) can significantly increase the affinity of the MOF for polar molecules like CO₂ through dipole-quadrupole interactions.[4][12] The basicity of the amino group in UiO-66-NH₂ leads to a notable improvement in CO₂ uptake compared to the parent UiO-66.

  • For Catalysis: Functional groups can act as catalytic sites themselves or serve as anchors for catalytically active species.[2][13] For instance, the amino group in Pb-MOFs has been shown to be effective in catalyzing Knoevenagel–Doebner reactions.[14] Hydroxyl groups can also participate in catalytic cycles or influence the electronic environment of the metal nodes.

  • For Drug Delivery: The functionality of the linker can influence drug loading capacity and release kinetics.[15][16] Linkers with specific functional groups can interact with drug molecules through hydrogen bonding or other non-covalent interactions, allowing for higher loading and controlled, pH-responsive release.[17][18] The ability to perform post-synthetic modifications on linkers with reactive groups like -NH₂ or -OH further expands the possibilities for targeted drug delivery systems.

Experimental Protocols: A Self-Validating System

The synthesis of functionalized MOFs requires careful control of reaction conditions to ensure the formation of a crystalline product with the desired properties. Below are representative protocols for the synthesis of functionalized UiO-66 derivatives.

Protocol 1: Solvothermal Synthesis of UiO-66-NH₂

This protocol outlines a standard solvothermal method for synthesizing UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 75 mg) in 5 mL of DMF.

  • In a separate vial, dissolve 2-aminoterephthalic acid (e.g., 50 mg) in 5 mL of DMF.

  • Combine the two solutions in a single vial.

  • Add a modulator, such as acetic acid (e.g., 1.25 g of benzoic acid as shown in a similar synthesis), to the mixture.[19] The modulator helps to control the crystal growth and improve crystallinity.[20]

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[11][19]

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF to remove any unreacted starting materials.

  • Perform a solvent exchange by suspending the product in a low-boiling-point solvent like ethanol or methanol for several days, replacing the solvent periodically.[20]

  • Dry the final product under vacuum at an elevated temperature (e.g., 120-150 °C) to activate the MOF by removing the solvent from the pores.[20]

Characterization and Validation:
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The obtained pattern should match the simulated pattern for UiO-66.[4]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from N₂ adsorption-desorption isotherms at 77 K.[4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the amino functional group into the MOF structure.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Linker Structures and MOF Assembly

Linker_Comparison cluster_linkers Alternative Linkers cluster_mof MOF Assembly H2BDC 1,4-Benzenedicarboxylic acid (-H) Zr_Cluster Zr6O4(OH)4 Cluster H2BDC->Zr_Cluster forms NH2_BDC 2-Amino-1,4-benzenedicarboxylic acid (-NH2) NH2_BDC->Zr_Cluster forms NO2_BDC 2-Nitro-1,4-benzenedicarboxylic acid (-NO2) NO2_BDC->Zr_Cluster forms OH2_BDC 2,5-Dihydroxy-1,4-benzenedicarboxylic acid (-(OH)2) OH2_BDC->Zr_Cluster forms Target_Linker 4-(Hydroxymethyl)-3-nitrobenzoic acid (-CH2OH, -NO2) Target_Linker->Zr_Cluster can form MOF_Structure Functionalized UiO-66 Framework Zr_Cluster->MOF_Structure assembles into

Caption: Comparison of alternative linkers for the synthesis of functionalized UiO-66 MOFs.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Mixing 1. Mix Metal Salt, Linker & Modulator in Solvent (DMF) Solvothermal 2. Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Washing 3. Washing & Solvent Exchange Solvothermal->Washing Activation 4. Thermal Activation (under vacuum) Washing->Activation PXRD PXRD (Crystallinity) Activation->PXRD BET BET Analysis (Surface Area) Activation->BET TGA TGA (Thermal Stability) Activation->TGA FTIR FTIR (Functional Groups) Activation->FTIR Catalysis Catalytic Performance Evaluation PXRD->Catalysis Gas_Adsorption Gas Adsorption Measurements BET->Gas_Adsorption Drug_Delivery Drug Loading & Release Studies BET->Drug_Delivery TGA->Catalysis FTIR->Drug_Delivery

Caption: A generalized workflow for the synthesis, characterization, and application testing of functionalized MOFs.

Conclusion and Future Outlook

The functionalization of organic linkers is a powerful tool for tailoring the properties of MOFs for specific applications. While this compound offers intriguing possibilities for creating bifunctional MOFs, a wide array of alternative linkers, particularly functionalized terephthalic acids, provides well-established routes to materials with tunable characteristics. The choice of linker should be guided by a thorough understanding of how different functional groups will impact the final MOF's structure, stability, and performance in the intended application. As the field of MOF chemistry continues to evolve, the development of novel, multifunctional linkers will undoubtedly open up new frontiers in materials science, catalysis, and medicine.

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A Comparative Guide to the Validation of 4-(Hydroxymethyl)-3-nitrobenzoic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

4-(Hydroxymethyl)-3-nitrobenzoic acid (HMNA) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇NO₅.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group, alongside a nitro group that can be readily reduced to an amine, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

Therefore, a robust, validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like HMNA.[3][4] This guide provides an in-depth, experience-driven protocol for the validation of an HPLC method for HMNA, comparing its performance with other techniques and explaining the scientific rationale behind each step, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

The Primary Analytical Approach: Reversed-Phase HPLC

The cornerstone of HMNA purity analysis is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The term "stability-indicating" is crucial; it signifies a validated method capable of separating the main analyte peak from any potential degradation products and process-related impurities.[7][8]

Rationale for Method Parameters

Choosing the right chromatographic conditions is a process guided by the physicochemical properties of the analyte. HMNA is a polar, aromatic compound containing an acidic carboxylic acid group. Our objective is to achieve optimal retention, resolution from impurities, and a symmetrical peak shape.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point. Its nonpolar nature offers sufficient hydrophobic interaction with the benzene ring of HMNA, leading to adequate retention.

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile is optimal. The acid (e.g., phosphoric acid or formic acid) is critical; it suppresses the ionization of HMNA's carboxylic acid group (pKa ~4-5). An unsuppressed, ionized analyte would interact poorly and inconsistently with the C18 stationary phase, resulting in poor peak shape and shifting retention times. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute not only the main HMNA peak but also any potential impurities which may have significantly different polarities.

  • Detector: A UV detector is ideal as the aromatic nitro-compound structure of HMNA contains a strong chromophore, providing high sensitivity. The detection wavelength should be set at or near the absorbance maximum (λmax) of HMNA to ensure the highest signal-to-noise ratio.

Proposed HPLC Method for Purity Determination

The following table outlines a robust starting point for the HPLC analysis of HMNA. This method is based on established principles for separating similar aromatic nitro compounds.[9][10]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides strong hydrophobic retention and high efficiency for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Acid suppresses ionization of the carboxylic acid group, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating power and low UV cutoff.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Column Temperature 30 °CMaintains consistent selectivity and viscosity, leading to reproducible retention times.
Detection UV at 270 nmAromatic nitro compounds typically have strong absorbance in this region.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solvent is compatible with the initial mobile phase conditions.

The Workflow: From Sample to Result

The analytical process must be systematic and controlled to ensure data integrity. The workflow diagram below illustrates the key stages in determining the purity of a HMNA sample using the validated HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd 1. Weigh Reference Standard Dissolve 3. Dissolve in Diluent & Sonicate RefStd->Dissolve Sample 2. Weigh Test Sample Sample->Dissolve Filter 4. Filter through 0.45 µm Syringe Filter Dissolve->Filter SystemSuit 5. System Suitability Test (SST) Filter->SystemSuit To HPLC Inject 6. Inject Samples (Standard & Test) SystemSuit->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. UV Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Chromatogram PurityCalc 10. Purity Calculation (% Area Normalization) Integrate->PurityCalc Report 11. Generate Report PurityCalc->Report

Caption: High-level workflow for the HPLC purity analysis of this compound.

Method Validation: A System of Proof

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[11][12] It is not a single experiment but a series of interconnected evaluations that, together, provide a high degree of assurance in the reliability of the results. This process is mandated by regulatory bodies and follows guidelines such as ICH Q2(R2).[6]

Validation_Logic cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance Method Validated Analytical Method Specificity Specificity & Selectivity Specificity->Method Proves identity & separation Robustness Robustness Robustness->Method Measures reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Range->Method Defines concentration boundaries LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Method Defines lowest measurable level

Caption: Logical relationship of validation parameters ensuring a trustworthy analytical method.

Detailed Validation Protocols & Acceptance Criteria

The following table summarizes the key validation experiments. Each protocol is designed to be a self-validating system, providing objective data to prove the method's performance.

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if in formulation), HMNA standard, and impurity-spiked sample. Conduct forced degradation studies (acid, base, peroxide, heat, light).No interfering peaks at the retention time of HMNA in blank/placebo. HMNA peak is resolved from all known impurities and degradation products (Resolution > 2.0). Peak purity analysis (using PDA detector) should pass.
Linearity Prepare at least five concentrations of HMNA reference standard, typically from LOQ to 150% of the target concentration. Plot peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship.
Accuracy Perform spike-recovery experiments. Spike a known amount of HMNA standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[13]
Precision Repeatability (Intra-day): Analyze six replicate preparations of a single homogenous sample at 100% target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability.[13] RSD between the two sets of data for intermediate precision should also be within acceptable limits.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.The analyte peak must be clearly identifiable and distinguishable from the baseline noise.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The precision and accuracy at this concentration should also be verified.The RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Intentionally make small, deliberate variations to the method parameters (e.g., ±0.2 pH units in mobile phase, ±2°C in column temp, ±5% in organic composition).The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. No significant change in results.

Forced Degradation: Proving Stability-Indicating Power

A critical component of specificity validation for a purity assay is the forced degradation study.[14] Its purpose is to intentionally stress the drug substance to produce potential degradation products and demonstrate that the HPLC method can effectively separate them from the parent compound.[7] This provides confidence that if the product degrades on storage, the method will be able to detect it.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of HMNA in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions, alongside a control sample protected from stress. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample and solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV/Vis light as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze by the proposed HPLC method, ideally with a photodiode array (PDA) detector to assess peak purity.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, it is useful to understand its advantages in context with other available techniques.

TechniquePrincipleAdvantagesLimitationsSuitability for HMNA Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]High resolution and sensitivity; highly quantitative and reproducible; suitable for non-volatile compounds; automation-friendly.[3]Higher cost and complexity; requires skilled operators.Excellent: The definitive technique for accurate, validated purity determination and impurity profiling.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent material.Simple, rapid, low cost; can screen multiple samples simultaneously.[15]Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative.Fair: Useful for rapid, in-process checks or preliminary screening for major impurities, but not for final quantitative purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei.Provides structural information; can be a primary ratio method without needing a specific reference standard for the analyte.Lower sensitivity than HPLC; requires expensive instrumentation; complex mixtures can lead to signal overlap.Good: Can be used as an orthogonal technique to confirm purity and structure, especially for calibrating reference standards. Not ideal for routine analysis of low-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[16]Provides molecular weight and structural information on impurities; extremely high sensitivity and specificity.High cost and complexity; quantitative response can be variable without stable isotope-labeled standards.Excellent (for impurity ID): The ideal tool for identifying unknown degradation products or process impurities found during HPLC analysis, but overkill for routine purity assay.

Conclusion

The validation of an analytical method for determining the purity of this compound is a systematic process that underpins the quality and safety of potential future pharmaceuticals. High-Performance Liquid Chromatography stands as the most appropriate and powerful technique for this task, offering unparalleled resolution, sensitivity, and quantitative accuracy.[4] The detailed RP-HPLC method and validation protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals. By adhering to these principles of scientific integrity, including rigorous validation and forced degradation studies as outlined by ICH guidelines, laboratories can generate trustworthy and reliable purity data, ensuring the quality of this critical synthetic intermediate. The use of orthogonal techniques like LC-MS for impurity identification further strengthens the overall analytical control strategy.

References

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  • de Cássia de Souza, R., et al. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 51(6), 524-530. Available at: [Link]

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Acidity Showdown: 3-Nitrobenzoic Acid vs. 4-Nitrobenzoic Acid - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, understanding the subtle nuances of molecular properties is paramount. The acidity of a compound, quantified by its pKa value, can dramatically influence its solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the acidity of two closely related isomers: 3-nitrobenzoic acid and 4-nitrobenzoic acid. We will delve into the electronic effects governing their acidity, present experimental data, and provide a detailed protocol for pKa determination.

The Verdict at a Glance: A Quantitative Comparison

The acidity of an organic acid is a direct reflection of the stability of its conjugate base. A lower pKa value signifies a stronger acid. Experimental data unequivocally demonstrates that 4-nitrobenzoic acid is a stronger acid than its meta-substituted counterpart, 3-nitrobenzoic acid.

CompoundStructurepKa (at 25°C in water)
3-Nitrobenzoic Acid3-Nitrobenzoic Acid Structure3.47[1][2]
4-Nitrobenzoic Acid4-Nitrobenzoic Acid Structure3.44[3], 3.41[4]

Deconstructing the Acidity Difference: A Tale of Two Effects

The key to understanding the difference in acidity lies in the electronic effects exerted by the nitro group (-NO2) on the stability of the carboxylate anion (the conjugate base). The nitro group is a potent electron-withdrawing group, and its influence is transmitted through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitro group. This effect withdraws electron density from the benzene ring and, consequently, from the carboxylate group, stabilizing the negative charge. The inductive effect is distance-dependent, weakening as the distance from the substituent increases.

  • Resonance Effect (-R or -M): This effect involves the delocalization of electrons through the π-system of the benzene ring. For the nitro group, this involves the withdrawal of electron density from the ring into the nitro group.

The critical distinction between 3-nitrobenzoic acid and 4-nitrobenzoic acid lies in the interplay of these two effects based on the position of the nitro group.

4-Nitrobenzoic Acid: A Symphony of Stabilization

In 4-nitrobenzoic acid, the nitro group is in the para position relative to the carboxyl group. This positioning allows for both the inductive effect and a powerful resonance effect to stabilize the conjugate base. The negative charge on the carboxylate can be delocalized not only within the carboxylate group but also onto the nitro group through the benzene ring's π-system. This extensive delocalization significantly stabilizes the anion, making it more readily formed and thus increasing the acidity of the parent acid.[5][6]

3-Nitrobenzoic Acid: A More Muted Influence

In 3-nitrobenzoic acid, the nitro group is in the meta position. While the strong inductive effect of the nitro group is still operative in stabilizing the carboxylate anion, the resonance effect is not.[5][6] Due to the nodal properties of the molecular orbitals, direct resonance delocalization of the negative charge from the carboxylate to the nitro group is not possible from the meta position. Consequently, the conjugate base of 3-nitrobenzoic acid is less stabilized than that of 4-nitrobenzoic acid. This reduced stabilization results in 3-nitrobenzoic acid being a weaker acid.[5][6]

The following diagram illustrates the electronic effects at play in both isomers:

G cluster_4nitro 4-Nitrobenzoic Acid cluster_3nitro 3-Nitrobenzoic Acid cluster_conclusion Conclusion 4-Nitro 4-Nitrobenzoic Acid 4-ConjBase Conjugate Base (4-Nitrobenzoate) 4-Nitro->4-ConjBase Deprotonation 4-Effects Electronic Effects 4-ConjBase->4-Effects 4-Inductive Inductive Effect (-I) (Strong) 4-Effects->4-Inductive 4-Resonance Resonance Effect (-R) (Strong) 4-Effects->4-Resonance 4-Stability High Stability 4-Inductive->4-Stability 4-Resonance->4-Stability Conclusion1 Conclusion1 3-Nitro 3-Nitrobenzoic Acid 3-ConjBase Conjugate Base (3-Nitrobenzoate) 3-Nitro->3-ConjBase Deprotonation 3-Effects Electronic Effects 3-ConjBase->3-Effects 3-Inductive Inductive Effect (-I) (Strong) 3-Effects->3-Inductive 3-Resonance Resonance Effect (-R) (Absent) 3-Effects->3-Resonance 3-Stability Moderate Stability 3-Inductive->3-Stability Conclusion2 Conclusion2 Conclusion 4-Nitrobenzoic Acid is more acidic due to superior conjugate base stabilization via both inductive and resonance effects.

Caption: Electronic effects governing the acidity of 4-nitrobenzoic and 3-nitrobenzoic acid.

Experimental Protocol: Determination of pKa by Potentiometric Titration

For researchers seeking to experimentally verify these values, potentiometric titration is a highly accurate and reliable method.[7][8] This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH. The pKa can then be determined from the resulting titration curve.

Materials and Equipment
  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 3-nitrobenzoic acid or 4-nitrobenzoic acid

  • Deionized water

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Step-by-Step Methodology
  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions. This is a critical step to ensure accurate pH measurements.[9]

  • Preparation of the Acid Solution: Accurately weigh a sample of the nitrobenzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. Gentle heating may be required to facilitate dissolution, but ensure the solution cools to room temperature before titration.

  • Titration Setup:

    • Place a known volume of the prepared acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point.[10] To find this, locate the volume of NaOH at the equivalence point and divide it by two. The pH of the solution at this half-equivalence volume is equal to the pKa of the acid.

The following diagram outlines the experimental workflow for pKa determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare_Acid Prepare Acid Solution (~0.01 M) Setup Assemble Titration Apparatus Prepare_Acid->Setup Titrate Titrate with 0.1 M NaOH (Record pH and Volume) Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Equiv_Point Determine Equivalence Point (First Derivative Peak) Plot->Equiv_Point Half_Equiv Find Half-Equivalence Point Equiv_Point->Half_Equiv pKa pKa = pH at Half-Equivalence Half_Equiv->pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

In the direct comparison of 3-nitrobenzoic acid and 4-nitrobenzoic acid, the latter emerges as the stronger acid. This is a direct consequence of the superior stabilization of its conjugate base through the combined forces of the inductive and resonance effects of the para-nitro group. For researchers in medicinal chemistry and drug development, a firm grasp of these fundamental principles of physical organic chemistry is indispensable for the rational design of molecules with desired physicochemical properties. The experimental determination of pKa, as outlined, provides a robust method for validating theoretical predictions and characterizing novel compounds.

References

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Brainly. Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(8), 1985-2004. [Link]

  • Doubtnut. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid.. [Link]

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  • Sarthaks eConnect. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid.. [Link]

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A Researcher's Guide to the Structural and Functional Landscape of Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of porous materials is paramount for advancing applications from targeted drug delivery to catalysis. Among the diverse array of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class due to their exceptionally high surface areas, tunable pore sizes, and the ability to be chemically modified. The functionalization of the organic linkers that constitute the backbone of these materials offers a powerful strategy to precisely tailor their structural and chemical properties.

This guide provides an in-depth comparative analysis of the structural and functional consequences of incorporating different functional groups into MOF linkers. We will delve into the causality behind experimental choices for characterizing these materials and provide detailed, field-proven protocols. Our focus will be on providing a clear understanding of how linker functionalization impacts the resulting MOF structure and performance, supported by experimental data.

The Influence of Linker Functionalization: A Comparative Overview

The introduction of functional groups onto the organic linkers of a MOF can profoundly influence its properties, even when the underlying topology is maintained. This isoreticular functionalization allows for a systematic investigation of how different chemical moieties affect the framework's characteristics. To illustrate this, we will compare the properties of the well-studied UiO-66 framework when functionalized with various groups.

Table 1: Comparative Analysis of Functionalized UiO-66 Derivatives

Functional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g at 273 K, 1 bar)Decomposition Temperature (°C)
-H (Pristine UiO-66) ~1000 - 1200~0.45 - 0.55~3.66[1]>500[1]
-NH₂ ~1100 - 1400~0.50 - 0.60~3.35 - 3.93[1][2]~400[3]
-NO₂ ~900 - 1100~0.40 - 0.50~3.0 - 3.2~350 - 400[3]
-Br ~800 - 1000~0.35 - 0.45Varies~450
-OH ~950 - 1150~0.42 - 0.52Varies~400
-(OH)₂ ~800 - 1000~0.38 - 0.48Higher than pristine UiO-66[2]Varies
-COOH Lower than pristine UiO-66Lower than pristine UiO-66Improved adsorption capacity[4]Varies
-(COOH)₂ Lower than pristine UiO-66Lower than pristine UiO-66Improved adsorption capacity[4]Varies

Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures.

The data clearly demonstrates that even small modifications to the linker can lead to significant changes in the MOF's properties. For instance, the introduction of an amino group (-NH₂) tends to increase the surface area and CO₂ adsorption capacity. This is attributed to the polar nature of the amine group, which enhances interactions with CO₂ molecules.[2] Conversely, bulkier groups or those that introduce strong intermolecular interactions can sometimes lead to a decrease in surface area and pore volume.[4]

Key Structural Analysis Techniques: Protocols and Rationale

A thorough understanding of the structural properties of functionalized MOFs is crucial for predicting and optimizing their performance. Here, we provide detailed protocols for essential characterization techniques, explaining the scientific reasoning behind each step.

Powder X-ray Diffraction (PXRD): Verifying Framework Integrity

Purpose: PXRD is the primary technique used to confirm the crystallinity and phase purity of a synthesized MOF. By comparing the experimental diffraction pattern to a simulated or known pattern, one can verify that the intended framework topology has been successfully formed and that no significant crystalline impurities are present.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the MOF sample is properly activated to remove any solvent molecules from the pores, as residual solvent can affect the diffraction pattern.

    • Grind a small amount of the MOF powder into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Mount the powder onto a low-background sample holder. A flat, densely packed surface is crucial for obtaining high-quality data. It is convenient to use a glass microscope slide to gently press the sample flat and flush with the holder's surface.[5]

  • Instrument Setup:

    • Use a diffractometer with a copper (Cu) Kα radiation source, which is standard for most laboratory-based PXRD instruments.

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).[5]

    • Define the 2θ angular range for data collection. A typical range for MOFs is from 5° to 50°, which covers the most characteristic diffraction peaks.

  • Data Collection:

    • Initiate the scan. The step size and scan speed should be optimized to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Import the collected data into a suitable software package (e.g., X'Pert HighScore, Origin).[6]

    • Perform background subtraction and peak identification.

    • Compare the peak positions and relative intensities of the experimental pattern with a reference pattern (either simulated from single-crystal data or from a database) to confirm the MOF's structure and phase purity.[6]

Causality Behind Experimental Choices:

  • Activation: Residual solvent molecules within the MOF pores can lead to a disordered structure, which can broaden or even obscure diffraction peaks. Proper activation ensures a well-defined crystalline framework, leading to a sharp and clear diffraction pattern.

  • Grinding: A non-random orientation of crystallites (preferred orientation) can significantly alter the relative intensities of the diffraction peaks, making structural identification difficult. Grinding the sample ensures that all crystallographic planes have an equal probability of being in the diffracting condition.

  • Low-Background Holder: Using a sample holder made from a material that produces minimal diffraction signal (e.g., zero-background silicon) is essential to minimize interference and improve the quality of the data, especially for weakly diffracting samples.[5]

PXRD_Workflow cluster_synthesis MOF Synthesis cluster_analysis PXRD Analysis cluster_output Results Synthesized_MOF Synthesized MOF Activation Activation Synthesized_MOF->Activation Grinding Grinding Activation->Grinding Removes solvent Mounting Mounting on Holder Grinding->Mounting Ensures random orientation Data_Collection Data Collection Mounting->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Crystallinity Crystallinity Confirmation Data_Analysis->Crystallinity Phase_Purity Phase Purity Verification Data_Analysis->Phase_Purity Framework_Integrity Framework Integrity Check Data_Analysis->Framework_Integrity

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of MOFs.

Brunauer-Emmett-Teller (BET) Analysis: Quantifying Porosity

Purpose: BET analysis, based on the physisorption of an inert gas (typically nitrogen at 77 K), is the standard method for determining the specific surface area and pore volume of porous materials like MOFs.[7] This information is critical for applications such as gas storage and catalysis.

Experimental Protocol:

  • Sample Preparation (Activation):

    • Accurately weigh a sufficient amount of the MOF sample (typically 50-100 mg) into a sample tube.

    • Activate the sample by heating it under a high vacuum or a flow of inert gas. The activation temperature and duration depend on the thermal stability of the MOF and are crucial for removing all guest molecules from the pores without causing framework collapse.

  • Measurement:

    • Cool the sample tube to the temperature of liquid nitrogen (77 K).

    • Introduce known amounts of nitrogen gas into the sample tube in a stepwise manner, allowing the system to equilibrate at each step.

    • Measure the amount of gas adsorbed at each relative pressure (P/P₀).

  • Data Analysis:

    • Plot the adsorption isotherm (amount of gas adsorbed vs. relative pressure). For microporous materials like many MOFs, a Type I isotherm is typically observed.[7]

    • Apply the BET equation to the linear portion of the isotherm, typically in the relative pressure range of 0.05 to 0.3 for mesoporous materials and a lower range (e.g., 0.005 to 0.05) for microporous materials, to calculate the monolayer capacity.[4][8]

    • From the monolayer capacity, calculate the specific surface area.

    • The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

Causality Behind Experimental Choices:

  • Nitrogen at 77 K: Nitrogen is a readily available, inert gas with a well-characterized molecular cross-sectional area. At 77 K (its boiling point), it readily adsorbs onto the surface of the MOF, allowing for accurate measurement of the surface area.

  • Activation: Incomplete removal of solvent or guest molecules will block the pores, leading to an underestimation of the true surface area and pore volume. The activation conditions must be carefully chosen to be effective without damaging the MOF's structure.

  • Relative Pressure Range for BET Calculation: The BET theory is based on the formation of a monolayer of gas molecules on the surface. For microporous materials, pore filling can occur at very low relative pressures, which can interfere with monolayer formation. Therefore, it is crucial to select the appropriate linear range of the isotherm for the BET calculation to obtain a physically meaningful surface area.[8]

BET_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis_bet Data Analysis cluster_output_bet Results MOF_Sample MOF Sample Activation_BET Activation MOF_Sample->Activation_BET Removes guest molecules N2_Adsorption N₂ Adsorption at 77 K Activation_BET->N2_Adsorption Isotherm_Generation Isotherm Generation N2_Adsorption->Isotherm_Generation BET_Calculation BET Equation Application Isotherm_Generation->BET_Calculation Select linear range Pore_Volume_Calc Pore Volume Calculation Isotherm_Generation->Pore_Volume_Calc P/P₀ ≈ 0.99 Surface_Area Specific Surface Area BET_Calculation->Surface_Area Pore_Volume Pore Volume Pore_Volume_Calc->Pore_Volume

Caption: Workflow for Brunauer-Emmett-Teller (BET) analysis of MOFs.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Purpose: TGA measures the change in mass of a sample as a function of temperature.[9] For MOFs, this technique is essential for determining their thermal stability, which is a critical parameter for many applications, especially those involving elevated temperatures.

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a TGA pan (usually made of platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • Program the instrument with the desired temperature ramp (e.g., 5-10 °C/min) and final temperature.

  • Measurement:

    • Start the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (or mass percentage) versus temperature to obtain the TGA curve.

    • The onset of significant weight loss indicates the decomposition temperature of the MOF.[10]

    • The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum weight loss rates.[11]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Heating MOFs in the presence of oxygen can lead to oxidative decomposition at lower temperatures than their intrinsic thermal decomposition. Using an inert atmosphere ensures that the measured decomposition temperature reflects the stability of the framework itself.

  • Heating Rate: A slow heating rate allows for better resolution of different thermal events (e.g., desolvation followed by framework decomposition). However, a very slow rate can be time-consuming. A rate of 5-10 °C/min is a common compromise.

  • Activated Sample: Using an activated sample ensures that the initial weight loss observed is primarily due to framework decomposition rather than the loss of physically adsorbed solvent molecules, which would occur at lower temperatures.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_measurement_tga Measurement cluster_analysis_tga Data Analysis cluster_output_tga Results Activated_MOF Activated MOF Sample Heating_Program Controlled Heating in Inert Atmosphere Activated_MOF->Heating_Program Mass_Recording Continuous Mass Recording Heating_Program->Mass_Recording TGA_Curve Plot Mass vs. Temperature Mass_Recording->TGA_Curve DTG_Curve Plot d(Mass)/dT vs. Temperature TGA_Curve->DTG_Curve Decomposition_Temp Decomposition Temperature TGA_Curve->Decomposition_Temp DTG_Curve->Decomposition_Temp Thermal_Stability Thermal Stability Assessment Decomposition_Temp->Thermal_Stability

Caption: Workflow for Thermogravimetric Analysis (TGA) of MOFs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Linker Incorporation

Purpose: While PXRD confirms the overall framework structure, NMR spectroscopy is a powerful tool for verifying the successful incorporation of functionalized linkers into the MOF at a molecular level.[12] By dissolving the MOF in an acidic solution, the linkers are released and can be analyzed by solution-state NMR. Solid-state NMR can also be used for in-situ analysis.[13]

Experimental Protocol (Solution-State ¹H NMR):

  • Sample Preparation (Digestion):

    • Accurately weigh a small amount of the MOF sample (typically 5-10 mg).

    • Dissolve the MOF in a deuterated solvent (e.g., DMSO-d₆) containing a strong acid (e.g., D₂SO₄ or DCl). The acid protonates the carboxylate groups of the linkers, causing the framework to decompose and release the linkers into the solution.

  • Measurement:

    • Transfer the resulting solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the protons on the functionalized linker and any unfunctionalized linker that may be present.

    • The ratio of the integrals provides a quantitative measure of the degree of linker functionalization within the MOF.[14]

Causality Behind Experimental Choices:

  • Acidic Digestion: The coordination bonds between the metal ions and the carboxylate linkers are typically strong. A strong acid is required to break these bonds and liberate the organic linkers for analysis in solution.

  • Deuterated Solvent: The use of a deuterated solvent is standard practice in NMR to avoid large solvent signals that would otherwise overwhelm the signals from the analyte.

  • Quantitative Integration: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of peaks from the functionalized and unfunctionalized linkers, a precise molar ratio can be determined.

Conclusion and Future Outlook

The functionalization of organic linkers is a cornerstone of MOF design, enabling the fine-tuning of their structural and chemical properties for a vast range of applications. As this guide has demonstrated, a systematic approach to synthesizing and characterizing isoreticular series of functionalized MOFs, coupled with a thorough understanding of the underlying principles of the analytical techniques, is essential for advancing the field. The ability to correlate specific functional groups with desired material properties will continue to drive the development of next-generation MOFs for challenges in drug delivery, catalysis, separations, and beyond.

References

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]

  • UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Comparative analysis of functional group effects on CO2, CH4, CO, and N2 adsorption in UiO-66 and its derivatives. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]

  • Quantitative Analysis of Linker Composition and Spatial Arrangement of Multivariate Metal–Organic Framework UiO-66 through 1 H Fast MAS NMR. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • TGA and DTGA analysis of UiO-66 samples and the functionalized derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • How to perform XRD data analysis for a MOF structure? (2023, April 5). ResearchGate. Retrieved January 2, 2026, from [Link]

  • TGA curves of UiO-66 and UiO-66−Ru. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Comparative analysis of functional group effects on CO 2 , CH 4 , CO, and N 2 adsorption in UiO-66 and its derivatives. (2023, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]

  • The BET Method for Microporous Materials. (n.d.). Microtrac. Retrieved January 2, 2026, from [Link]

  • Chapter 3: NMR of Organic Linkers in MOFs and COFs. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites. (2021, November 26). MDPI. Retrieved January 2, 2026, from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Santa Barbara. Retrieved January 2, 2026, from [Link]

  • How to Appropriately Characterize the BET Area of a Microporous Material. (2019, July 25). AZoNano. Retrieved January 2, 2026, from [Link]

  • TGA plots for a UiO-66 and b MOF-801 as-synthesized (black) and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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Positional Isomerism and its Influence: A Comparative Analysis of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Field Guide

Introduction: Beyond the Formula

In the realms of chemical synthesis and drug development, understanding the nuanced relationship between a molecule's structure and its function is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—provide a perfect canvas for studying this principle. This guide focuses on the three isomers of nitrobenzoic acid: ortho- (2-), meta- (3-), and para- (4-). While all share the formula C₇H₅NO₄, the seemingly minor shift in the position of the nitro (–NO₂) group dramatically alters their physicochemical properties. This analysis will explore the underlying electronic and steric effects responsible for these differences, providing researchers with the comparative data and experimental context needed for informed application.

The Root of Divergence: Electronic and Steric Effects

The nitro group is a potent electron-withdrawing group, influencing the benzoic acid moiety through two primary mechanisms: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the group moves further from the carboxyl (–COOH) group.

  • Resonance Effect (-R): The nitro group can also withdraw electron density from the benzene ring through the pi (π) system via delocalization. This effect is only operative when the nitro group is in the ortho or para position, as it allows for direct conjugation with the carboxyl group's attachment point. In the meta position, there is no direct resonance interaction between the two groups.[2][3]

A unique phenomenon, the "ortho effect," adds another layer of complexity. When the bulky nitro group is in the ortho position, it sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[2][4][5] This disruption of co-planarity inhibits resonance between the carboxyl group and the ring, which has profound consequences for acidity.[2][4][6]

Caption: Dominant electronic and steric effects in nitrobenzoic acid isomers.

A Comparative Analysis of Physicochemical Properties

The interplay of these electronic and steric effects results in distinct, measurable differences in the properties of the isomers.

Acidity (pKa)

Acidity is perhaps the most dramatically affected property. The strength of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton (H⁺). Electron-withdrawing groups stabilize this anion by delocalizing its negative charge, thus increasing acidity (and lowering the pKa value).[7][8]

The observed order of acidity is: ortho > para ≈ meta > benzoic acid .[2][9]

  • o-Nitrobenzoic Acid: This is the strongest acid of the series.[2] The powerful -I effect of the nearby nitro group is a major contributor.[10] Crucially, the "ortho effect" forces the -COOH group out of the ring's plane, which inhibits resonance donation from the ring to the carboxyl group and stabilizes the resulting carboxylate anion, significantly increasing acidity.[4][5][6]

  • p-Nitrobenzoic Acid: Both the -I and -R effects are operative, withdrawing electron density and stabilizing the carboxylate anion.[11][12] The resonance effect is particularly effective at the para position, allowing for delocalization of the negative charge across the entire molecule.[11]

  • m-Nitrobenzoic Acid: At the meta position, only the -I effect is significant in withdrawing electron density from the carboxyl group.[2][3] The lack of a resonance effect makes it a weaker acid than the para isomer.[2]

Table 1: Comparison of Acidity and Key Physical Properties

CompoundPositionpKa ValueMelting Point (°C)Water Solubility
Benzoic Acid-4.20[2][13]1223.4 g/L (25°C)
o-Nitrobenzoic AcidOrtho2.17[2][13]146–148[11]~6.8–7.8 g/L[11][14]
m-Nitrobenzoic AcidMeta3.45[2]140-142[15][16]~2.4 g/L (15°C)[11][15]
p-Nitrobenzoic AcidPara3.44[2][11]237–242[11]<1 g/L (26°C)[11][17]
Melting Point

Melting point is heavily influenced by the efficiency of crystal lattice packing, which is in turn dictated by molecular symmetry and intermolecular forces.

  • p-Nitrobenzoic Acid: Exhibits a significantly higher melting point than the other isomers.[11] Its linear, symmetrical structure allows for very efficient packing into a stable crystal lattice, requiring more energy to break the intermolecular forces.

  • o- and m-Nitrobenzoic Acids: Their less symmetrical shapes lead to less efficient crystal packing and, consequently, lower melting points.

Solubility

Solubility in a given solvent depends on a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • Water Solubility: The ortho isomer is the most soluble in water.[11][14] While all isomers can form hydrogen bonds via the carboxyl group, the intramolecular hydrogen bonding in the ortho isomer is less significant than the steric hindrance that disrupts efficient crystal packing, making it easier for water molecules to solvate individual molecules. The highly stable crystal lattice of the para isomer makes it the least soluble in water.[17][18]

  • Organic Solvents: All three isomers are generally soluble in polar organic solvents like ethanol and ether.[11][14]

Experimental Protocol: Determination of pKa via Potentiometric Titration

To ensure the trustworthiness of the acidity data presented, this section outlines a self-validating protocol for determining the pKa of a weak acid like a nitrobenzoic acid isomer.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, as described by the Henderson-Hasselbalch equation.[13]

Materials:

  • Nitrobenzoic acid isomer

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

Procedure:

  • Preparation: Accurately weigh approximately 0.4 g of the nitrobenzoic acid isomer and dissolve it in ~100 mL of deionized water in the 250 mL beaker. Gentle heating may be required for dissolution, but the solution must be cooled to room temperature before titration.

  • Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

  • Titration: Record the initial pH of the acid solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).[13]

  • Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to 0.1-0.2 mL to accurately capture the equivalence point.

  • Endpoint: Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for higher accuracy.

    • The half-equivalence point is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa.

Caption: Workflow for the potentiometric titration of nitrobenzoic acid.

Impact on Chemical Reactivity

The electron-withdrawing nature of the nitro group, modulated by its position, also affects the reactivity of both the carboxyl group and the aromatic ring.

  • Carboxyl Group Reactivity (e.g., Esterification): The strong electron withdrawal by the nitro group increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. Therefore, all nitrobenzoic acids will undergo reactions like esterification more readily than benzoic acid itself.

  • Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The nitro group is a powerful deactivating group, making the benzene ring much less reactive towards further electrophilic substitution compared to benzene.[1] Both the -COOH and -NO₂ groups are meta-directing. The synthesis of the meta isomer, for instance, is achieved by the direct nitration of benzoic acid, as the carboxyl group directs the incoming nitro group to the meta position.[16]

Conclusion

The positional isomerism of nitrobenzoic acid serves as an exemplary case study in physical organic chemistry. The strategic placement of the nitro group allows for a fine-tuning of the molecule's properties, driven by a predictable combination of inductive, resonance, and steric effects. The ortho isomer stands out as a significantly stronger acid due to the unique "ortho effect," while the high symmetry of the para isomer grants it exceptional thermal stability, as evidenced by its high melting point. For researchers in synthesis and drug development, a thorough understanding of these structure-property relationships is not merely academic; it is a fundamental prerequisite for the rational design and selection of molecules for specific, high-performance applications.

References

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A Senior Application Scientist's Guide to Benchmarking the Stability of MOFs: The Decisive Role of the Organic Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the promise of Metal-Organic Frameworks (MOFs) is immense. Their unparalleled porosity and tunable structures offer revolutionary potential. However, the Achilles' heel of many MOFs is their stability. A framework that degrades under operational conditions—be it temperature, humidity, or chemical exposure—is of little practical use. The key to unlocking robust MOFs often lies in the judicious selection of the organic linker, the fundamental building block that bridges the inorganic nodes.

This guide provides an in-depth comparison of MOF stability as a function of the organic linker. We move beyond simple data reporting to explain the underlying chemical principles and provide field-proven, self-validating experimental protocols for benchmarking these critical material properties.

The Foundation of MOF Stability: A Tale of Two Components

The stability of a MOF is not monolithic; it is a synergy between the inorganic secondary building unit (SBU) and the organic linker. While the metal node provides a strong coordination center, the linker dictates much of the framework's personality—its flexibility, chemical affinity, and, crucially, its resilience.[1] Stability can be broadly categorized into two critical areas:

  • Thermal Stability: The ability of a MOF to retain its structural integrity upon heating. This is paramount for applications involving temperature-swing adsorption (TSA), catalysis at elevated temperatures, and certain sensor technologies.[2]

  • Chemical Stability: The resistance of a MOF to degradation upon exposure to various chemical environments, including water, acids, bases, and organic solvents.[3] This is a critical consideration for liquid-phase applications, drug delivery, and separations in humid gas streams.

The organic linker influences both through a combination of electronic effects, steric factors, and intermolecular interactions.

The Linker's Toolkit: How Molecular Design Dictates Robustness

The choice of linker is the most versatile tool for tuning MOF stability.[4] Several key characteristics of the linker play a decisive role:

  • Coordination Bond Strength: The intrinsic strength of the bond between the metal SBU and the linker's coordinating group (e.g., carboxylate, imidazolate) is a primary determinant of stability. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, stable frameworks are often formed when linkers with high pKa values (like azoles) bind to low-valent metal ions, or when linkers with lower pKa values (like carboxylic acids) bind to high-valent, hard metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺).[3]

  • Functional Groups: Adding functional groups to the linker backbone can dramatically alter stability.

    • Electron-withdrawing groups (e.g., -NO₂, -Br) can sometimes enhance stability by modifying the electronic properties of the metal-ligand bond.

    • Electron-donating groups (e.g., -NH₂) can have mixed effects. While they can be useful for post-synthetic modification, they can also be sites for protonation in acidic media or act as hydrogen-bond acceptors, potentially facilitating hydrolytic attack on the framework.[5][6] For instance, in the isostructural IRMOF series, IRMOF-3 (with an amino group) shows lower chemical stability than MOF-5 (unfunctionalized) because the amine group's hydrogen bonding with water molecules brings them closer to the vulnerable Zn₄O cluster.[6]

  • Linker Backbone and Length:

    • Aromatic vs. Aliphatic: MOFs with rigid aromatic linkers are generally more thermally and chemically stable than those with flexible aliphatic linkers.[5]

    • Isoreticular Expansion: Lengthening the linker to increase pore size (e.g., moving from UiO-66 to UiO-67) often comes at the cost of reduced stability. The more extended and flexible linkers can lead to frameworks that are more susceptible to collapse under thermal or chemical stress.[3][7]

  • Hydrophobicity: Introducing hydrophobic functional groups, such as fluorine atoms, can shield the metal-linker bond from attack by water molecules, significantly enhancing hydrolytic stability.[1]

The logical relationship between these linker properties and overall MOF stability is visualized below.

Linker_Influence cluster_properties Linker Properties cluster_mechanisms Underlying Mechanisms cluster_stability Resulting Stability Prop1 Functional Groups (-NH2, -NO2, -F) Mech1 Coordination Bond Strength Prop1->Mech1 Electronic Effects Mech2 Hydrophobicity/ Hydrophilicity Prop1->Mech2 Polarity Mech3 Steric Shielding Prop1->Mech3 Prop2 Backbone Rigidity (Aromatic vs. Aliphatic) Mech4 Framework Rigidity Prop2->Mech4 Prop3 Linker Length (Isoreticular Series) Prop3->Mech4 Decreases Prop4 Coordination Group (pKa) Prop4->Mech1 HSAB Theory Stab1 Thermal Stability Mech1->Stab1 Stab2 Chemical Stability (Aqueous, Acid, Base) Mech1->Stab2 Mech2->Stab2 Mech3->Stab2 Mech4->Stab1 Mech4->Stab2 TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Load 15-20 mg of MOF sample B In-situ Activation (e.g., 200°C under N₂) A->B C Cool to RT B->C D Heat Ramp (e.g., 10°C/min to 800°C) under N₂ or Air C->D E Record Mass vs. Temp Data D->E F Plot TGA Curve E->F G Determine Decomposition Temperature (Td) F->G

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Assessing Chemical Stability: A Multi-Faceted Approach

Chemical stability must be evaluated by analyzing both the solid MOF and the liquid supernatant after exposure. This dual-analysis approach provides a complete picture of degradation, capturing both loss of crystallinity and linker leaching. [8][9] Step-by-Step Protocol:

  • Exposure: Suspend a precisely weighed amount of activated MOF (e.g., 25 mg) in a known volume (e.g., 10 mL) of the test solution (e.g., deionized water, HCl solution at pH 1, NaOH solution at pH 14, or a specific buffer). [9][10]2. Incubation: Agitate the suspension at a controlled temperature (e.g., 25 °C or 37 °C for biomedical applications) for a set period (e.g., 24 hours). [8]3. Separation: Separate the solid material from the liquid by centrifugation.

  • Solid Analysis:

    • Wash the recovered solid with a suitable solvent (e.g., water, then ethanol) and dry under vacuum.

    • Analyze the solid using Powder X-Ray Diffraction (PXRD) to assess its crystallinity and structural integrity. A loss of peak intensity, peak broadening, or the appearance of new peaks indicates degradation. [8] * Optionally, perform N₂ sorption analysis at 77K to determine if the material's porosity has been compromised. [8]5. Liquid Analysis:

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy to quantify the concentration of any leached organic linker. [9][11]This provides direct evidence of framework decomposition.

The following diagram outlines this comprehensive chemical stability testing workflow.

Chemical_Stability_Workflow cluster_solid Solid Phase Analysis cluster_liquid Liquid Phase Analysis A Suspend MOF in test solution (e.g., 25mg in 10mL) B Agitate for 24h at constant temp A->B C Centrifuge to separate solid/liquid B->C D Wash & Dry Solid C->D G Filter Supernatant C->G E Analyze by PXRD (Check Crystallinity) D->E F Analyze by N₂ Sorption (Check Porosity) E->F I Correlate Results & Assess Stability E->I F->I H Analyze by HPLC/NMR (Quantify Leached Linker) G->H H->I

Caption: Workflow for comprehensive chemical stability testing.

Comparative Analysis: MOF Families and Linker Effects

The following tables summarize experimental data for several key MOF families, illustrating the profound impact of the organic linker on stability.

The UiO-66 Family: A Case Study in Functionalization

UiO-66, with its highly stable Zr₆-oxo SBU, is a benchmark for robust MOFs. Its derivatives provide a perfect platform for studying the effect of linker functionalization.

MOF DerivativeLinker Functional GroupTd (°C in air)Stability in H₂OStability in HCl (pH 1)Stability in NaOH (pH 14)Reference(s)
UiO-66 -H (unfunctionalized)~500StableStableDegrades to less crystalline[10]
UiO-66-NH₂ -NH₂~350StableStableComplete decomposition[10]
UiO-66-NO₂ -NO₂~400StableStableRetains crystallinity[10]
UiO-66-Br -Br~400StableStableDegrades to less crystalline[10]

Analysis: The data clearly shows that functionalization impacts both thermal and chemical stability. The amino group in UiO-66-NH₂ significantly lowers the thermal decomposition temperature and renders the framework highly susceptible to basic conditions, likely due to the basicity of the amine itself and its interaction with the hydroxide ions. [10]In contrast, the electron-withdrawing nitro group in UiO-66-NO₂ maintains high thermal stability and imparts remarkable resistance to degradation in strong base. [10]

ZIFs and Carboxylate MOFs: A Tale of Two Coordination Chemistries

This comparison highlights the stability differences arising from the metal-linker coordination bond—the relatively labile Zn-N bond in ZIF-8 versus the stronger M-O bonds in carboxylate-based MOFs like MIL-101.

MOFMetal SBUOrganic LinkerTd (°C)Chemical Stability ProfileReference(s)
ZIF-8 Zn²⁺2-methylimidazolate>450Stable in neutral/basic media; degrades in acidic conditions (pH < 4) and certain cell culture media. [12][13][12][13][14]
MIL-101(Cr) Cr³⁺Terephthalate (BDC)~400Exceptionally stable in water and across a wide pH range (0-12) due to the inert Cr-O bond. [3][2][3]
MOF-5 Zn₄OTerephthalate (BDC)~420Highly sensitive to moisture/water, leading to rapid structural decomposition. [6][2][6]

Analysis: ZIF-8 exhibits high thermal stability but its chemical stability is limited by the Zn-imidazolate bond, which is prone to protonation and subsequent cleavage in acidic environments. [12][13]In contrast, the stability of carboxylate MOFs is highly dependent on the metal node. The kinetically inert Cr³⁺ ion in MIL-101(Cr) forms very strong bonds with the carboxylate linker, imparting outstanding chemical resistance. [3][15]MOF-5, despite using the same linker, is notoriously unstable in water because the Zn₄O cluster is susceptible to hydrolysis. [6]

Conclusion and Future Outlook

The stability of a Metal-Organic Framework is not an accidental property but a designable feature, governed primarily by the chemistry of its organic linker. By understanding the interplay of functional groups, linker geometry, and coordination chemistry, researchers can rationally design and select linkers to build MOFs with the robustness required for real-world applications.

For professionals in drug development and materials science, this means that stability testing should not be an afterthought but a core component of the material discovery and validation process. The self-validating, multi-faceted protocols described herein provide a reliable foundation for generating the high-quality, comparable data needed to advance the field. As we continue to push the boundaries of MOF synthesis, a "linker-first" approach to stability will be paramount in translating the remarkable potential of these materials into transformative technologies.

References

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances.
  • Shestakov, A. F., et al. (2023). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • Talukder, E., et al. (2024). An investigation on the structural stability of ZIF-8 in water versus water-derived oxidative species in aqueous environment.
  • Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles.
  • Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions.
  • Sapchenko, S. A., et al. (2020). Linker Substituents Control the Thermodynamic Stability in Metal–Organic Frameworks. Journal of the American Chemical Society.
  • Childs, B. E., et al. (2021). Linker Contribution toward Stability of Metal–Organic Frameworks under Ionizing Radiation.
  • Zhang, Y., et al. (2021). The chemical stability of ZIF-8 in aldehyde under air conditions. Dalton Transactions.
  • Drisdell, W. S., et al. Acid Stability of MIV (M = Zr, Hf, Ce, Th) UiO-66 MOFs from a Solution Perspective. Inorganic Chemistry.
  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
  • Chen, Z., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study.
  • MOFs Linkers. Alfa Chemistry.
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  • Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging. (2024). Chemical Science.
  • Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions.
  • The chemical stability of ZIF-8 in aldehydes under air condition.
  • Gates, B. C., et al. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
  • Chen, Z., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study.
  • Gates, B. C., et al. (2024). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. eScholarship.
  • Stability of Zeolitic-imidazolate Frameworks in Humid Environments: Disentangling the Roles of Confined vs.
  • Functionality proportion and corresponding stability study of multivariate metal-organic frameworks. (2018). Chinese Chemical Letters.
  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. (2024). MDPI.
  • Metal–organic frameworks vs. buffers: case study of UiO-66 stability. (2020). RSC Publishing.
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  • MIL series of metal organic frameworks (MOFs) as novel adsorbents for heavy metals in water: A review.
  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
  • Ding, M., et al. (2019).
  • Navrotsky, A. (2023). Thermodynamic Stability of MOFs Made by Mechanochemistry. University of California Television (UCTV).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of 4-(Hydroxymethyl)-3-nitrobenzoic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step. Adherence to these guidelines is paramount for ensuring personnel safety, maintaining laboratory integrity, and complying with environmental regulations. The procedures outlined are grounded in authoritative safety data and established laboratory best practices.

Core Principles: Hazard Identification and Risk Mitigation

Before handling this compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification can be reliably inferred from closely related nitroaromatic compounds and benzoic acid derivatives.[1][2][3] The primary hazards stem from its constitution as a nitroaromatic organic acid.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Potential Systemic Effects: Suspected of causing genetic defects, cancer, or damage to fertility or the unborn child, based on data for similar compounds.

These hazards mandate strict adherence to personal protective equipment (PPE) protocols to prevent exposure via ingestion, inhalation, or skin contact.[5][6]

Hazard Classification Description & Rationale Required Personal Protective Equipment (PPE)
Acute Toxicity / Irritant The nitro and carboxylic acid functional groups contribute to its irritant and potentially toxic properties. Accidental ingestion or contact can cause significant harm.[4]Nitrile Gloves: To prevent skin contact.[6] Safety Goggles: Chemical splash goggles are mandatory to protect against dust particles and splashes.[6]
Respiratory Irritation As a fine solid, the compound can easily become airborne, posing an inhalation risk that may irritate the respiratory system.[1][3]Lab Coat: A properly fastened lab coat protects skin and clothing from contamination.[5] Fume Hood: All weighing and handling of the solid chemical should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Environmental Hazard Nitroaromatic compounds are known pollutants, often toxic to aquatic life and persistent in soil.[8] Therefore, drain disposal is strictly prohibited.[9][10]N/A (Procedural Control)

Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule of hazardous waste management is to never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[11][12]

Chemical Incompatibilities: this compound, like similar compounds, is incompatible with:

  • Strong Oxidizing Agents: Can lead to violent reactions.[3][9]

  • Strong Bases: Acid-base reactions can be exothermic and may produce unstable salts.[1][3]

Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable container for all this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Labeling: The waste container label must be filled out completely and accurately, including:

    • The full chemical name: "Waste this compound"

    • The primary hazard(s): "Toxic," "Irritant"[13]

    • The date of first addition.

  • Segregation of Waste Forms:

    • Solid Waste: Collect unused or contaminated solid chemical, along with any contaminated weighing papers or spatulas, directly into the designated solid waste container.[13]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for "Non-Halogenated Organic Liquid Waste." Do not mix with other waste streams.[13]

    • Contaminated Materials: Disposable items like gloves and absorbent pads that are contaminated must be placed in the designated solid waste container.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from incompatible materials and general laboratory traffic.[14]

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.[2][3] Laboratory personnel are responsible for the safe and compliant collection, storage, and preparation of the waste for pickup.

  • Finalize Waste Collection: Once the experiment is complete or the waste container is three-quarters full, securely seal the container lid.[15]

  • Inspect Container: Ensure the exterior of the container is clean and the label is legible and complete.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[13] Follow their specific procedures for transport from the satellite accumulation area to the main collection point.

  • Record Keeping: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is a requirement for regulatory compliance.

Rationale for Professional Disposal: Nitroaromatic compounds require specialized disposal methods, often high-temperature incineration, to ensure complete destruction and prevent environmental release.[16] These processes are beyond the capabilities of a standard laboratory and are mandated by federal and local regulations, such as those from the Environmental Protection Agency (EPA).[17]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is critical to minimize exposure and contamination.[18]

Procedure for Small Solid Spills:

  • Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE: lab coat, safety goggles, and double-layered nitrile gloves.[16]

  • Prevent Dust Formation: Gently cover the spilled solid with a damp paper towel or dampen the material with alcohol (e.g., isopropanol) to prevent the powder from becoming airborne.[16]

  • Collect the Material: Carefully sweep the dampened material into a suitable container for hazardous waste disposal.[3][16]

  • Decontaminate the Area: Wipe the spill area with alcohol, followed by a thorough wash with soap and water.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup (paper towels, gloves, etc.) must be placed in the sealed hazardous waste container.[11][16]

  • Report the Incident: Report the spill to your laboratory supervisor or EHS office, even if it seems minor.[5]

For large spills, evacuate the area immediately and contact your institution's emergency safety personnel.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal cluster_spill Spill Emergency A Waste Generation (Solid, Liquid, Contaminated PPE) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Handling C Segregate Waste (Solid vs. Liquid) B->C D Label Waste Container (Chemical Name, Hazards) C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F Container Full / Project End G Transport to Central Storage F->G H Manifest & Profile Waste (RCRA Compliance) G->H I Licensed Disposal Facility H->I J Incineration / Final Disposal I->J S1 Spill Occurs S2 Alert & Don PPE S1->S2 S3 Dampen to Prevent Dust S2->S3 S4 Collect & Containerize S3->S4 S5 Decontaminate Area S4->S5 S6 Dispose of Cleanup Materials as Hazardous Waste S5->S6 S6->E

Caption: Logical workflow for the disposal of this compound.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for a related compound.
  • Thermo Fisher Scientific.SAFETY DATA SHEET for 3-Methyl-4-nitro-benzoic acid.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET for Methyl 4-hydroxy-3-nitrobenzoate.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET for 3-Hydroxy-4-nitrobenzoic acid.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET for a related nitrobenzoic acid.
  • Carl ROTH.Safety Data Sheet: 4-Nitrobenzoic acid.
  • Benchchem.Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid.
  • Reddit. (2025, September 9). r/chemistry: 2-nitrophenol waste.
  • *Spark. (2024, January 23). Lab Safety Rules and Guidelines.
  • Millipore Sigma.Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%.
  • Benchchem.Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA).
  • US EPA.Nitrocellulose Drum Removal Work Plan.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Solubility of Things.Safety and Handling of Organic Compounds in the Lab.
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  • University of Oklahoma.EHSO Manual 2025-2026: Hazardous Waste.
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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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A Researcher's Guide to the Safe Handling of 4-(Hydroxymethyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-(Hydroxymethyl)-3-nitrobenzoic acid, ensuring that best practices are not just followed, but understood. Our commitment is to empower you with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby fostering a culture of safety and scientific integrity within the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is an aromatic nitro compound. While specific toxicological data for this exact compound is not extensively documented in readily available literature, the known hazards of structurally similar nitrobenzoic acids provide a strong basis for a cautious approach. The primary hazards are associated with irritation to the skin and eyes, and potential respiratory tract irritation if inhaled as a dust.[1][2][3][4] Aromatic nitro compounds, as a class, can also present risks of being harmful if swallowed.[1][5]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust. The operational plan outlined below is built on the principle of "as low as reasonably practicable" (ALARP) exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is the most direct line of defense against accidental exposure.

Body Part Protection Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged operations, consider double-gloving.[6]
Eyes Safety goggles with side shieldsTo protect against dust particles and potential splashes, safety goggles that provide a complete seal around the eyes are mandatory.[2][3][6][7]
Face Face shieldA face shield should be worn in addition to safety goggles, particularly when handling larger quantities of the solid or when there is a significant risk of splashing.[1]
Body Laboratory coatA full-length laboratory coat, fully buttoned, is required to protect against skin contact.[1][6]
Respiratory NIOSH-approved respiratorA respirator is required when dusts are generated and engineering controls cannot guarantee exposure levels are below acceptable limits. A P2 or N95 filter is a suitable minimum.[6]

Causality of PPE Selection: The nitro and carboxylic acid functional groups suggest that this compound is a skin and eye irritant.[2][3] The solid, often powdered, nature of this compound necessitates protection against inhalation of fine particulates, which could cause respiratory irritation.[3][4]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your experiment.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is the primary engineering control to prevent the accumulation of airborne dust.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][7][8]

  • Pre-planning: Before beginning any new procedure, review the safety data sheet (SDS) and plan the experimental steps to minimize handling and potential for spills.[9]

2. Step-by-Step Handling Protocol:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.

  • Reagent Addition: When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust clouds.[10]

  • Post-Handling: After handling, wipe down the work area with a damp cloth to remove any residual dust.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and face protection.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7][8][11]

Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling This compound small_scale Small Scale (<1g) Weighing in enclosure? start->small_scale large_scale Large Scale (>1g) or Potential for Dusting? small_scale->large_scale No ppe_basic Basic PPE: - Nitrile Gloves - Lab Coat - Safety Goggles small_scale->ppe_basic Yes ppe_enhanced Enhanced PPE: - Basic PPE - Face Shield large_scale->ppe_enhanced No ppe_full Full PPE: - Enhanced PPE - Respirator (N95/P2) large_scale->ppe_full Yes end Proceed with Experiment ppe_basic->end ppe_enhanced->end ppe_full->end

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled, and sealed container for solid organic waste.[1]

  • Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[1]

  • Contaminated Materials: Disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[1]

3. Storage and Disposal:

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1][3][6]

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]

Emergency Procedures: Spill and Exposure Response

Small Spill (Solid):

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.[1]

  • Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the size of the spill.[1]

  • Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

  • Cleanup: Carefully sweep the material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.[1]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3][6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[7]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

  • Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid. (n.d.). Benchchem.
  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • 4-Nitrobenzoic acid - SAFETY DATA SHEET. (2010, May 24).
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Organic Chemistry. (2016, April 12). Colorado College.
  • SAFETY. (n.d.). MIT.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • 4-Hydroxy-3-nitrobenzoic acid. (n.d.). Apollo Scientific.
  • Guide to Safety in Chemical Laboratories. (2016, May 24). DISAT Department of Applied Science and Technology.
  • SAFETY DATA SHEET. (n.d.).
  • Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA). (n.d.). Benchchem.
  • 4-Hydroxy-3-nitrobenzoic acid - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH.

Sources

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